molecular formula C12H8N2O3 B1678761 Nicotinic anhydride CAS No. 16837-38-0

Nicotinic anhydride

Cat. No.: B1678761
CAS No.: 16837-38-0
M. Wt: 228.2 g/mol
InChI Key: VPODXHOUBDCEHN-UHFFFAOYSA-N
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Description

Nicotinic anhydride is a biochemical.

Properties

IUPAC Name

pyridine-3-carbonyl pyridine-3-carboxylate
Source PubChem
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InChI

InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VPODXHOUBDCEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60168554
Record name Nicotinic anhydride
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Molecular Weight

228.20 g/mol
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CAS No.

16837-38-0
Record name Nicotinic anhydride
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Record name Nicotinic anhydride
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic anhydride (B1165640), the symmetrical anhydride of nicotinic acid (niacin or vitamin B3), is a key chemical intermediate in organic synthesis. Its utility lies in its ability to act as an efficient acylating agent for the introduction of the nicotinoyl group, a structural motif present in numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of nicotinic anhydride. Detailed experimental protocols for its synthesis and characterization are provided, along with a discussion of its probable role as a prodrug of nicotinic acid.

Chemical Structure and Identification

This compound is a symmetrical anhydride formed from two molecules of nicotinic acid with the elimination of one molecule of water.

Table 1: Compound Identification

IdentifierValue
IUPAC Name pyridine-3-carbonyl pyridine-3-carboxylate[1]
Synonyms 3-Pyridinecarboxylic acid, anhydride; Nicotinic acid anhydride; Nicotinoyl anhydride[1]
CAS Number 16837-38-0[1]
Molecular Formula C₁₂H₈N₂O₃[1]
SMILES O=C(OC(=O)c1cccnc1)c2cccnc2
InChI InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H
InChIKey VPODXHOUBDCEHN-UHFFFAOYSA-N

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is sensitive to moisture and should be handled under anhydrous conditions.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 228.20 g/mol --INVALID-LINK--
Melting Point 122-125 °COrganic Syntheses, Coll. Vol. 5, p.822 (1973)
Boiling Point DecomposesNot applicable
Solubility Soluble in polar organic solvents such as DMSO.MedKoo Biosciences
Appearance White to off-white solid.CymitQuimica

Synthesis

This compound can be synthesized from nicotinic acid through various methods. A common and efficient laboratory-scale preparation involves the reaction of nicotinic acid with a dehydrating agent in the presence of a base.

Synthesis from Nicotinic Acid using Phosgene (B1210022)

This method provides a high yield of this compound under relatively mild conditions.

Materials:

Procedure:

  • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a suspension of 10 g (0.081 mole) of nicotinic acid in 275 mL of anhydrous benzene is prepared.

  • To remove traces of moisture, approximately 75 mL of benzene is distilled off.

  • The mixture is then cooled to 5°C in an ice bath.

  • 8.65 g (0.086 mole) of triethylamine is added at once to the cold suspension, resulting in a clear solution.

  • While maintaining the temperature below 7°C, 34 g of a 12.5% solution of phosgene in benzene is added dropwise. A precipitate of triethylamine hydrochloride will form immediately.

  • After the addition is complete, the mixture is stirred at room temperature for 45 minutes and then heated to boiling.

  • The hot mixture is filtered to remove the triethylamine hydrochloride. The filter cake is washed with warm benzene.

  • The combined filtrate and washes are evaporated to dryness under reduced pressure.

  • The solid residue is simmered with 75 mL of anhydrous benzene and filtered while hot.

  • The filtrate is allowed to stand at room temperature for 2-3 hours to crystallize the this compound.

  • The crystals are collected by filtration, washed with cold anhydrous benzene, and dried in a vacuum to yield this compound. Further product can be obtained by concentrating the mother liquor.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Nicotinic Acid Nicotinic Acid Reaction Mixture Reaction Mixture Nicotinic Acid->Reaction Mixture Phosgene Phosgene Phosgene->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture This compound This compound Reaction Mixture->this compound Triethylamine HCl Triethylamine HCl Reaction Mixture->Triethylamine HCl

Synthesis of this compound

Reactivity and Stability

This compound is a reactive compound, primarily used as an acylating agent. It is susceptible to hydrolysis and should be stored in a dry environment.

Acylation Reactions

As a carboxylic acid anhydride, this compound readily reacts with nucleophiles, such as alcohols, amines, and phenols, to introduce the nicotinoyl group. This reaction proceeds via a nucleophilic acyl substitution mechanism.

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Tetrahedral Intermediate Nicotinoylated Product Nicotinoylated Product Tetrahedral Intermediate->Nicotinoylated Product Elimination Nicotinic Acid (byproduct) Nicotinic Acid (byproduct) Tetrahedral Intermediate->Nicotinic Acid (byproduct)

Acylation Reaction Mechanism
Hydrolysis

In the presence of water, this compound hydrolyzes to form two molecules of nicotinic acid. This reaction is the basis for its likely role as a prodrug of nicotinic acid in vivo.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Expected Absorptions:

  • C=O Stretching: As a non-cyclic anhydride, two characteristic strong C=O stretching bands are expected. One for the symmetric stretch and another for the asymmetric stretch, typically in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹, respectively.

  • C-O Stretching: A strong band corresponding to the C-O-C anhydride linkage is expected in the range of 1175-1045 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the 900-690 cm⁻¹ region, characteristic of the substitution pattern on the pyridine (B92270) ring.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR: The four protons on each of the two equivalent pyridine rings would be expected to show signals in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the anhydride group, the protons on the pyridine ring will be deshielded. The exact chemical shifts and coupling patterns would be consistent with a 3-substituted pyridine ring.

  • ¹³C NMR: Signals for the pyridine ring carbons would be expected in the range of δ 120-155 ppm. The carbonyl carbon of the anhydride group would appear significantly downfield, typically in the range of δ 160-175 ppm.

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Acquire and process the NMR data according to the instrument's standard procedures.

Mass Spectrometry (MS)

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 228.20) should be observed.

  • Major Fragments: Fragmentation is likely to involve the cleavage of the C-O bond of the anhydride linkage. A prominent fragment would be the nicotinoyl cation at m/z = 106. Another possible fragmentation pathway could lead to the loss of CO₂ to give a fragment at m/z = 184.

  • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Heat the probe to volatilize the sample into the ion source.

  • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

  • The detector records the abundance of each ion, generating the mass spectrum.

Biological Activity and Signaling Pathways

There is currently no direct evidence to suggest that this compound has its own distinct biological signaling pathways. Its primary biological relevance is considered to be as a prodrug of nicotinic acid. Upon administration, it is expected to undergo rapid hydrolysis in vivo to release two molecules of nicotinic acid.

The pharmacological effects observed are therefore attributed to nicotinic acid, which is known to:

  • Act as a ligand for the G protein-coupled receptor GPR109A (also known as HM74A), which is expressed in adipocytes and immune cells.

  • Inhibit lipolysis in adipose tissue, leading to a decrease in the flux of free fatty acids to the liver.

  • Reduce the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL).

  • Increase the levels of high-density lipoprotein (HDL) cholesterol.

G This compound This compound Hydrolysis (in vivo) Hydrolysis (in vivo) This compound->Hydrolysis (in vivo) Nicotinic Acid Nicotinic Acid Hydrolysis (in vivo)->Nicotinic Acid GPR109A Receptor GPR109A Receptor Nicotinic Acid->GPR109A Receptor Binds to Downstream Signaling Downstream Signaling GPR109A Receptor->Downstream Signaling Biological Effects Biological Effects Downstream Signaling->Biological Effects

Prodrug Action of this compound

Conclusion

This compound is a valuable reagent in organic synthesis, serving as an efficient precursor for the introduction of the nicotinoyl moiety. Its chemical properties are characteristic of a symmetrical aromatic carboxylic acid anhydride. While it does not appear to have direct biological activity, its role as a prodrug that is readily converted to the pharmacologically active nicotinic acid makes it a compound of interest for drug development professionals. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for its effective application in research and development.

References

Physical and chemical characteristics of nicotinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physical and chemical properties of nicotinic anhydride (B1165640), tailored for researchers and drug development professionals. This document provides a comprehensive overview of the compound's characteristics, supported by experimental data and methodologies.

Compound Identification and Overview

Nicotinic anhydride (CAS No: 16837-38-0) is the symmetrical anhydride of nicotinic acid (Vitamin B3). It serves as a valuable reagent and intermediate in organic synthesis, particularly in acylation reactions for the preparation of nicotinic acid derivatives, which are of interest in medicinal chemistry.[1] Structurally, it consists of two nicotinoyl groups linked by an oxygen atom.

Table 1: Chemical Identifiers for this compound

Identifier Value Citations
CAS Number 16837-38-0 [1][2][3]
Molecular Formula C₁₂H₈N₂O₃ [1][2][3]
Molecular Weight 228.20 g/mol [2][3]
IUPAC Name pyridine-3-carbonyl pyridine-3-carboxylate [3]
Synonyms 3-Pyridinecarboxylic acid, anhydride; Nicotinic acid anhydride; Nicotinoyl anhydride [1][4]
InChI Key VPODXHOUBDCEHN-UHFFFAOYSA-N [2][3]

| Canonical SMILES | O=C(OC(=O)C1=CC=CN=C1)C2=CC=CN=C2 |[4] |

Physical Characteristics

This compound is typically a stable, crystalline solid under standard laboratory conditions. Its physical properties are summarized below.

Table 2: Physical Properties of this compound

Property Value Citations
Appearance White to off-white powder or crystals. [1][2]
Melting Point 122–125 °C [2][5][6]
Boiling Point 200 °C at 1 mmHg [2][6]
Density (Predicted) 1.317 ± 0.06 g/cm³ [2][6]

| Solubility | Soluble in acetone (B3395972) and other polar organic solvents. Used with anhydrous benzene (B151609) and cyclohexane (B81311) during synthesis. |[1][2][5] |

Chemical Characteristics

Reactivity and Stability

As a carboxylic anhydride, this compound exhibits typical reactivity. It is primarily used as an acylating agent to introduce the nicotinoyl group into various molecules, such as alcohols and amines.[1] The compound is sensitive to moisture and may react violently with water, hydrolyzing to form two equivalents of nicotinic acid.[7] Syntheses involving this compound are therefore conducted under anhydrous conditions.[5][8] While comprehensive stability data is limited, it should be stored in a dry, closed container.[7][9]

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic anhydride like this compound is distinguished by several key features:

  • Carbonyl (C=O) Stretching: Two distinct, strong absorption bands are expected in the region of 1750-1850 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the two C=O groups in the anhydride linkage.[5]

  • Aromatic Ring Vibrations:

    • C-H stretching from the pyridine (B92270) ring is expected between 3000-3100 cm⁻¹ .[5]

    • C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1500-1600 cm⁻¹ region.[5]

  • C-O Stretching: A strong band corresponding to the C-O-C stretch of the anhydride group is expected in the 1000-1300 cm⁻¹ range.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the two equivalent pyridine rings. Based on data for the parent nicotinic acid, the chemical shifts for these aromatic protons would likely fall in the 7.5-9.2 ppm range.[2][8] The splitting patterns (doublets, triplets, multiplets) would arise from spin-spin coupling between adjacent protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon and the carbons of the pyridine ring.

    • Carbonyl Carbon: The anhydride carbonyl carbon signal is predicted to appear in the 165-190 ppm range.

    • Aromatic Carbons: The signals for the five unique carbons of the pyridine rings are expected in the 125-170 ppm range.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The following protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.[5]

Synthesis of this compound from Nicotinic Acid

This method involves the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine (B128534) to form the anhydride.

Materials:

  • Nicotinic Acid (10.0 g, 0.081 mole)

  • Anhydrous Dichloromethane (B109758) (150 ml)

  • Triethylamine (8.65 g, 0.086 mole)

  • Phosgene (12.5% solution in benzene, 34 g, 0.043 mole)

  • Anhydrous Benzene

  • Cyclohexane

Procedure:

  • A suspension of nicotinic acid in 150 ml of anhydrous dichloromethane is prepared in a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath to 0–5 °C.[5]

  • Triethylamine (8.65 g) is added all at once to the cold suspension. The mixture is stirred until a clear solution is obtained.[5]

  • The phosgene solution (34 g) is added dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 7 °C. Triethylamine hydrochloride precipitates immediately.[5]

  • After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 3 hours.[5]

  • The solvent is removed under reduced pressure on a rotary evaporator.[5]

  • The dry residue is treated with 75 ml of anhydrous benzene and simmered. The hot mixture is filtered to remove the triethylamine hydrochloride precipitate.[5]

  • The filtrate is allowed to stand at room temperature for 2–3 hours to crystallize the product.[5]

  • The crystalline this compound is collected by filtration, washed with cold anhydrous benzene, and dried in a vacuum. A first crop yields approximately 6.25 g (68%).[5]

  • The filtrate can be concentrated and the residue recrystallized from a benzene-cyclohexane mixture (2:3) to obtain a second crop, increasing the total yield to 87–93%.[5]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from nicotinic acid, as described in the experimental protocol.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Anhydride Formation cluster_workup Isolation & Purification cluster_purification2 Second Crop Recovery Reactants 1. Nicotinic Acid Suspension - In Anhydrous CH₂Cl₂ - Cooled to 0-5 °C TEA_add 2. Add Triethylamine - Stir until clear solution forms Reactants->TEA_add Phosgene_add 3. Add Phosgene Solution - Maintain T < 7 °C - Et₃N·HCl precipitates TEA_add->Phosgene_add Initiates Reaction Stir 4. Stir at RT - 3 hours Phosgene_add->Stir Evap 5. Evaporate Solvent Stir->Evap Extract 6. Extract with Hot Benzene - Filter to remove salt Evap->Extract Crystallize1 7. Crystallize from Benzene Extract->Crystallize1 Filter1 8. Filter & Dry (Crop 1) Crystallize1->Filter1 Concentrate Concentrate Filtrate Crystallize1->Concentrate Filtrate Product This compound Filter1->Product Crystallize2 Recrystallize from Benzene/Cyclohexane Concentrate->Crystallize2 Filter2 Filter & Dry (Crop 2) Crystallize2->Filter2 Filter2->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Nicotinic Anhydride (CAS: 16837-38-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nicotinic Anhydride (B1165640) (CAS No. 16837-38-0), a key reagent and intermediate in organic and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, significant applications, and the biological signaling pathways associated with its hydrolysis product, nicotinic acid.

Physicochemical and Spectroscopic Data

Nicotinic anhydride is the symmetrical anhydride of nicotinic acid (Vitamin B3). It presents as a white to off-white crystalline solid and is highly sensitive to moisture.[1] Due to its reactivity, it serves as a valuable acylating agent in the synthesis of various nicotinic acid derivatives.[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 16837-38-0[2]
Molecular Formula C₁₂H₈N₂O₃[2]
Molecular Weight 228.21 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 122–125 °C[1]
Boiling Point 200 °C at 1 mmHg
Solubility Soluble in polar organic solvents (e.g., Acetone) and benzene (B151609).[1][2]
InChI Key VPODXHOUBDCEHN-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=CN=C1)C(=O)OC(=O)C2=CC=CN=C2[2]
Predicted Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The molecule is symmetrical, resulting in a simplified spectrum. The four protons on each pyridine (B92270) ring are chemically equivalent to their counterparts on the other ring. This would lead to four distinct signals in the aromatic region (typically δ 7.0-9.5 ppm), corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring. The splitting patterns would be complex due to proton-proton coupling within the aromatic system.

  • ¹³C NMR Spectroscopy: Due to symmetry, six distinct carbon signals are expected.

    • Carbonyl Carbon (C=O): One signal in the downfield region, characteristic of anhydride carbonyls (typically δ 160-175 ppm).

    • Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring, with shifts influenced by the nitrogen atom and the carbonyl group. Aromatic carbons typically appear between δ 120-150 ppm.

  • Infrared (IR) Spectroscopy: As a non-cyclic anhydride, its IR spectrum is expected to show two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[3]

    • Asymmetric C=O Stretch: Strong band around 1800-1830 cm⁻¹.

    • Symmetric C=O Stretch: Strong band around 1740-1760 cm⁻¹.

    • C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 228, corresponding to the molecular weight.

    • Fragmentation: Common fragmentation pathways for anhydrides include the loss of CO and CO₂, leading to peaks at m/z = 200 and m/z = 184, respectively. A primary fragmentation would be the cleavage of the C-O-C bond to yield a nicotinoyl cation (m/z = 106), which would likely be a prominent peak.

Synthesis and Purification

This compound is typically synthesized from nicotinic acid. The method detailed in Organic Syntheses provides a reliable and high-yield procedure, emphasizing the need for strictly anhydrous conditions due to the compound's moisture sensitivity.[1]

Experimental Protocol: Synthesis from Nicotinic Acid

This protocol is adapted from Rinderknecht and Gutenstein, Org. Synth.1967 , 47, 89.[1]

Reaction Scheme:

2 C₆H₅NO₂ (Nicotinic Acid) + COCl₂ (Phosgene) + 2 (C₂H₅)₃N (Triethylamine) → C₁₂H₈N₂O₃ (this compound) + 2 (C₂H₅)₃N·HCl + CO₂ + H₂O

Materials:

  • Nicotinic acid (10 g, 0.081 mole)

  • Anhydrous benzene (275 ml)

  • Triethylamine (B128534) (8.65 g, 0.086 mole), freshly distilled

  • 12.5% solution of phosgene (B1210022) in benzene (34 g, 0.043 mole phosgene)

  • Anhydrous cyclohexane

Procedure:

  • Set up a 500-ml, three-necked, round-bottomed flask fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, and a stillhead connected to a condenser. All glassware must be oven-dried at 200°C overnight.[1]

  • Add nicotinic acid and anhydrous benzene to the flask. Heat the mixture to distill off approximately 75 ml of benzene to remove trace moisture.

  • Replace the stillhead with a Claisen head fitted with a thermometer and a calcium chloride tube. Cool the mixture to 5°C in an ice bath.

  • Add the triethylamine all at once to the cold suspension. A clear solution should form.

  • With continued stirring and cooling, add the phosgene solution through the dropping funnel. Maintain the reaction temperature below 7°C. Triethylamine hydrochloride will precipitate immediately.[1]

  • After the addition is complete, stir the mixture at 5°C for 30 minutes, then at room temperature for an additional 2 hours.

  • Filter the mixture and wash the collected triethylamine hydrochloride with anhydrous benzene.

  • Combine the filtrate and washes and evaporate to dryness on a rotary evaporator.

  • To purify the crude product, simmer the residue with 175 ml of a 2:3 mixture of anhydrous benzene and cyclohexane. Filter the hot mixture to remove any insoluble material.

  • Store the filtrate at 5°C for 18 hours to allow crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold benzene-cyclohexane mixture, and dry in a vacuum.

  • A total yield of 87–93% of this compound with a melting point of 122–123°C can be obtained.[1]

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Nicotinic Acid + Anhydrous Benzene drying Azeotropic Distillation (remove trace H₂O) reagents->drying cooling Cool to 5°C drying->cooling add_tea Add Triethylamine cooling->add_tea add_phosgene Add Phosgene in Benzene (keep temp < 7°C) add_tea->add_phosgene stir Stir at 5°C (30 min) then RT (2 hr) add_phosgene->stir filter Filter to remove Et₃N·HCl stir->filter evaporate Evaporate Filtrate filter->evaporate crystallize Recrystallize from Benzene/Cyclohexane evaporate->crystallize product This compound (m.p. 122-123°C) crystallize->product

Synthesis and purification workflow for this compound.

Applications in Organic Synthesis

This compound is primarily used as an efficient acylating agent for the introduction of the nicotinoyl group. Its reactivity is characteristic of acid anhydrides, making it a valuable tool in the synthesis of esters and amides of nicotinic acid, which are often explored for their pharmacological properties.

Experimental Protocol: Esterification of an Alcohol

This protocol demonstrates the use of this compound in the synthesis of nicotinic acid esters, adapted from a foundational method for preparing steroid nicotinates.

Reaction: Alcohol (R-OH) + this compound → Nicotinate (B505614) Ester (R-O-CO-Py) + Nicotinic Acid

Materials:

  • An alcohol (e.g., Testosterone, 15 parts by weight)

  • This compound (14 parts by weight)

  • Water

  • Sodium bicarbonate

Procedure:

  • Heat this compound in a reaction vessel to 140°C until it becomes a molten liquid.

  • Add the alcohol (e.g., testosterone) to the molten anhydride.

  • Maintain the mixture at 140°C for 30 minutes with frequent stirring.

  • After cooling, crush the resulting solid mass and suspend it in water.

  • Add sodium bicarbonate solution to neutralize and dissolve any unreacted anhydride and the nicotinic acid byproduct.

  • The insoluble product, the nicotinate ester, precipitates out.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

Biological Activity and Signaling Pathways

This compound itself is not known to be a direct pharmacological agent. In a biological system, it is expected to readily hydrolyze to two equivalents of nicotinic acid (niacin). Therefore, its biological relevance is directly tied to the well-established pharmacology of nicotinic acid.

Nicotinic acid is a crucial vitamin and a lipid-lowering agent. Its primary pharmacological effects are mediated through the activation of a specific G protein-coupled receptor (GPCR) known as the Hydroxycarboxylic Acid Receptor 2 (HCA₂) , also designated as GPR109A.[4]

HCA₂ Receptor Signaling Cascade

The activation of the HCA₂ receptor by nicotinic acid initiates a signaling cascade primarily through the Gᵢ subfamily of G proteins.

Key Steps in the Pathway:

  • Ligand Binding: Nicotinic acid binds to the HCA₂ receptor on the surface of cells, particularly adipocytes and immune cells like macrophages.[5][6]

  • Gᵢ Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gᵢ protein. The Gαᵢ subunit dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP).

  • Downstream Effects (Antilipolysis): In adipocytes, the decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA). PKA would normally phosphorylate and activate hormone-sensitive lipase (B570770) (HSL), the enzyme responsible for breaking down triglycerides. By inhibiting this cascade, nicotinic acid effectively reduces lipolysis, leading to a decrease in circulating free fatty acids.

  • Gβγ-Mediated Pathways: The dissociated Gβγ subunits can also activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and growth.

SignalingPathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NA Nicotinic Acid (from Anhydride Hydrolysis) HCA2 HCA₂ Receptor (GPR109A) NA->HCA2 Binds Gi Gᵢ Protein (αβγ) HCA2->Gi Activates G_alpha_i Gαᵢ (active) Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_i->AC Inhibits PI3K PI3K G_beta_gamma->PI3K Activates ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes Akt Akt PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Promotes

References

Nicotinic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nicotinic anhydride (B1165640), a key reagent and intermediate in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and reactivity, with a focus on its applications in the development of pharmacologically active compounds.

Core Chemical and Physical Data

Nicotinic anhydride, also known as 3-pyridinecarboxylic acid anhydride, is a derivative of nicotinic acid (Vitamin B3). It serves as a potent acylating agent, primarily utilized in the esterification and amidation of various substrates. Its properties are summarized below.

PropertyValueCitations
Chemical Formula C₁₂H₈N₂O₃[1][2]
Molecular Weight 228.20 g/mol [2]
IUPAC Name pyridine-3-carbonyl pyridine-3-carboxylate[2]
CAS Number 16837-38-0[1]
Appearance White to off-white solid
Melting Point 122–125 °C[3]
Solubility Soluble in polar organic solvents

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine (B128534).[3] This procedure is favored for its high yield and relative simplicity.

Experimental Protocol: Synthesis from Nicotinic Acid and Phosgene[3]

Materials:

Procedure:

  • A suspension of 10 g (0.081 mole) of nicotinic acid in 275 ml of anhydrous benzene is placed in a three-necked flask. To remove residual moisture, approximately 75 ml of benzene is distilled off.

  • The mixture is cooled to 5°C in an ice bath, and 8.65 g (0.086 mole) of triethylamine is added, resulting in a clear solution.

  • While maintaining the temperature below 7°C, 34 g of a 12.5% solution of phosgene in benzene is added dropwise. Triethylamine hydrochloride precipitates immediately.

  • The reaction mixture is stirred at room temperature for 45 minutes and then heated to boiling.

  • The hot mixture is filtered to remove the triethylamine hydrochloride precipitate. The filter cake is washed with warm benzene.

  • The combined filtrate and washes are evaporated to dryness.

  • The residue is treated with a hot mixture of benzene and cyclohexane (2:3) and filtered to remove any remaining insoluble material.

  • The filtrate is cooled to 5°C for 18 hours to induce crystallization.

  • The crystalline this compound is collected by filtration, washed with a cold benzene-cyclohexane mixture, and dried under vacuum.

Expected Yield: 87–93%

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up cluster_products Products Nicotinic Acid Nicotinic Acid Step1 1. Mixing and Cooling (5°C) Nicotinic Acid->Step1 Phosgene (in Benzene) Phosgene (in Benzene) Step2 2. Phosgene Addition (<7°C) Phosgene (in Benzene)->Step2 Triethylamine Triethylamine Triethylamine->Step1 Step1->Step2 Step3 3. Stirring (RT, 45 min) Step2->Step3 Step4 4. Heating to Boiling Step3->Step4 Filtration Hot Filtration Step4->Filtration Evaporation Evaporation Filtration->Evaporation Filtrate Triethylamine HCl Triethylamine HCl Filtration->Triethylamine HCl Solid Crystallization Crystallization (5°C) Evaporation->Crystallization Isolation Filtration & Drying Crystallization->Isolation This compound This compound Isolation->this compound

Synthesis workflow for this compound.

Chemical Reactivity and Mechanisms

This compound is a versatile acylating agent, readily participating in nucleophilic acyl substitution reactions.[4] Its reactivity stems from the presence of two electrophilic carbonyl carbons and a good leaving group (a nicotinate (B505614) anion).

General Acylation Mechanism

The reaction with nucleophiles such as alcohols, amines, or water follows a general two-step mechanism:

  • Nucleophilic Attack: The nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a nicotinate anion as the leaving group. Subsequent proton transfer steps neutralize the product.

G cluster_reactants Reactants cluster_products Products Anhydride This compound Tetrahedral Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral Intermediate Protonated Product Protonated Product Tetrahedral Intermediate->Protonated Product Leaving Group Departure Nicotinic Acid Nicotinic Acid Tetrahedral Intermediate->Nicotinic Acid Acylated Product Acylated Product (R-CO-Nu) Protonated Product->Acylated Product Deprotonation

General mechanism of nucleophilic acyl substitution.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is in the synthesis of nicotinic acid esters and amides, many of which are of interest in drug development. Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological and inflammatory processes.

Synthesis of Nicotinic Acid Esters

This compound is an effective reagent for the esterification of alcohols, including complex molecules like steroids.[5]

Experimental Protocol: Esterification of Testosterone (B1683101) [5]

Materials:

  • This compound

  • Testosterone

  • Sodium bicarbonate solution

  • Water

Procedure:

  • 14 parts by weight of this compound are heated to 140°C in a reaction vessel.

  • 15 parts by weight of testosterone are added to the molten anhydride.

  • The mixture is maintained at 140°C for 30 minutes with stirring.

  • After cooling, the solid mass is crushed and suspended in 500 parts by volume of water.

  • A solution of sodium bicarbonate is added to dissolve unreacted anhydride and the nicotinic acid byproduct.

  • The insoluble product, testosterone-17-nicotinate, is collected by filtration, washed with water, and dried.

Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands, typically appearing in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the pyridine (B92270) rings and the carbonyl carbons. The chemical shifts of the pyridine protons are typically observed in the aromatic region of the ¹H NMR spectrum.[6]

Conclusion

This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its utility in the synthesis of nicotinic acid esters and amides makes it an important tool for the development of new therapeutic agents targeting a range of biological pathways. The protocols and data presented in this guide provide a foundation for its effective use in a research and development setting.

References

Solubility of Nicotinic Anhydride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nicotinic anhydride (B1165640) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for synthesis and purification—which provide insights into solubility behavior—and analytical methodologies for potential solubility determination.

Qualitative Solubility of Nicotinic Anhydride

This compound is generally described as a white to off-white solid that is soluble in polar organic solvents.[1] The following table summarizes the available qualitative solubility information for this compound in several organic solvents. This information is primarily derived from chemical supplier data sheets and synthesis protocols.

SolventSolubilitySourceNotes
AcetoneSoluble[2]A polar aprotic solvent.
Benzene (B151609)Soluble in hot solvent, sparingly soluble in cold solvent.[3]Used as a recrystallization solvent, indicating temperature-dependent solubility.
Benzene/Cyclohexane (B81311) Mixture (2:3)Soluble in hot mixture, sparingly soluble in cold mixture.[3]Used for crystallization, suggesting lower solubility than in pure benzene.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[3] It describes the synthesis of this compound from nicotinic acid and its subsequent purification by crystallization, which relies on its differential solubility in benzene and a benzene/cyclohexane mixture at varying temperatures.

Materials:

  • Nicotinic Acid

  • Anhydrous Benzene

  • Triethylamine (B128534)

  • 12.5% Solution of Phosgene (B1210022) in Benzene

  • Cyclohexane

  • Standard laboratory glassware (three-necked round-bottomed flask, stirrer, dropping funnel, condenser, etc.)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Drying: A mixture of nicotinic acid and anhydrous benzene is heated to distill off a portion of the benzene, ensuring the removal of any residual moisture.

  • Reaction: The mixture is cooled, and triethylamine is added, followed by the dropwise addition of a phosgene solution in benzene at a low temperature (not exceeding 7°C). This results in the precipitation of triethylamine hydrochloride.

  • Filtration: The reaction mixture is heated to boiling and filtered while hot to remove the triethylamine hydrochloride precipitate. The filter cake is washed with warm benzene.

  • First Crystallization: The combined filtrate and washes are evaporated to dryness. The residue is simmered with anhydrous benzene and filtered hot. The filtrate is allowed to stand at 20°C for 2-3 hours to allow for the crystallization of this compound. The crystals are collected by filtration, washed with cold anhydrous benzene, and dried.

  • Second Crystallization (from filtrate): The filtrate from the first crystallization is evaporated to dryness. The residue is simmered in a 2:3 mixture of benzene and cyclohexane and filtered while hot. The filtrate is cooled to 5°C for 18 hours to yield a second crop of crystalline this compound.

This procedure indicates that this compound is soluble in hot benzene and a hot benzene/cyclohexane mixture, and its solubility decreases significantly as the temperature is lowered, allowing for its crystallization and purification.

General Protocol for Gravimetric Solubility Determination

This is a general procedure that can be adapted to determine the solubility of this compound in a specific organic solvent.[4][5][6]

Materials:

  • This compound

  • Selected Organic Solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

  • Evaporating dish or vial

Procedure:

  • Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated in a thermostatically controlled environment (e.g., a shaker or water bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe and immediately filtered through a membrane filter to remove any undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

  • Quantification: A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The solvent is evaporated under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

  • Calculation: The dish is reweighed, and the mass of the dissolved this compound is determined. The solubility can then be expressed in terms of g/100 mL or mol/L.

Analytical Methods for Quantification

To accurately determine the concentration of this compound in a saturated solution, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of related compounds and can be adapted for this compound.[7][8][9]

HPLC-UV Method Development Considerations:

  • Column: A reverse-phase column (e.g., C18) is typically suitable for the separation of aromatic compounds like this compound.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer would be a starting point for method development. The gradient and composition would need to be optimized for good peak shape and separation from any potential impurities or degradation products.

  • Detection: this compound contains a chromophore and can be detected by UV spectrophotometry. The detection wavelength should be set at the absorbance maximum of the compound.

  • Quantification: A calibration curve would be constructed by injecting known concentrations of a pure this compound standard and measuring the corresponding peak areas. This calibration curve would then be used to determine the concentration of this compound in the filtered saturated solutions from the solubility experiment.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.

G cluster_synthesis Synthesis cluster_purification1 First Purification cluster_purification2 Second Purification (from Filtrate) A Nicotinic Acid + Anhydrous Benzene B Azeotropic Distillation (Drying) A->B C Cooling to 5°C B->C D Add Triethylamine C->D E Add Phosgene in Benzene (≤7°C) D->E F Stir at Room Temp, then Heat to Boiling E->F G Hot Filtration (Remove Triethylamine HCl) F->G H Evaporate Filtrate G->H I Simmer Residue in Benzene H->I J Hot Filtration I->J K Cool Filtrate to 20°C J->K M Evaporate Filtrate J->M Filtrate L Collect Crystalline this compound K->L N Simmer Residue in Benzene/Cyclohexane (2:3) M->N O Hot Filtration N->O P Cool Filtrate to 5°C O->P Q Collect Second Crop of Crystals P->Q

Caption: Workflow for the synthesis and purification of this compound.

References

Nicotinic Anhydride: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of nicotinic anhydride (B1165640), a compound of interest in various research and development applications. Due to the limited availability of published experimental spectral data for nicotinic anhydride, this document focuses on predicted values and characteristic spectral features derived from its chemical structure and comparison with analogous compounds. Furthermore, it outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to the analysis of this compound.

Predicted Spectral Data for this compound

The following tables summarize the anticipated spectral data for this compound based on its molecular structure. These predictions are intended to serve as a reference for researchers undertaking the analysis of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2, H-2'~ 9.0Doublet of doubletsdd
H-6, H-6'~ 8.8Doublet of doubletsdd
H-4, H-4'~ 8.2Doublet of tripletsdt
H-5, H-5'~ 7.5Doublet of doubletsdd

Note: The predicted chemical shifts are for a standard deuterated solvent such as CDCl₃ and are subject to variation based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon Predicted Chemical Shift (ppm)
C=O (Anhydride)~ 160-165
C-2, C-2'~ 153
C-6, C-6'~ 150
C-4, C-4'~ 137
C-3, C-3'~ 128
C-5, C-5'~ 124

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can vary with the solvent and other experimental parameters.

Table 3: Characteristic IR Absorption Bands for this compound
Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O Stretch (Anhydride)~ 1820 and ~ 1750 (two bands)Strong
C-O-C Stretch (Anhydride)~ 1100 - 1000Strong
C=N Stretch (Pyridine Ring)~ 1600 - 1550Medium to Strong
C-H Aromatic Stretch~ 3100 - 3000Medium
C-H Aromatic Bend (out-of-plane)~ 900 - 675Medium to Strong

Note: The presence of two distinct C=O stretching bands is a hallmark of an anhydride functional group.[1]

Table 4: Expected Mass Spectrometry Fragmentation for this compound
m/z Proposed Fragment
228[M]⁺ (Molecular Ion)
123[C₆H₄NO₂]⁺ (Nicotinoyl cation)
106[C₅H₄NCO]⁺
78[C₅H₄N]⁺ (Pyridine radical cation)

Note: Fragmentation patterns are highly dependent on the ionization method used (e.g., Electron Ionization).

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data. Specific parameters should be optimized based on the instrument and sample characteristics.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the field frequency using the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

  • The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

1. Sample Introduction:

  • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

  • Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

2. Ionization and Analysis:

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion.

3. Data Interpretation:

  • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

  • The molecular ion peak corresponds to the molecular weight of the compound.

  • The fragmentation pattern provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS 1H_NMR_Data ¹H NMR Data NMR->1H_NMR_Data 13C_NMR_Data ¹³C NMR Data NMR->13C_NMR_Data IR_Spectrum IR Spectrum IR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Discovery and Synthesis of Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic anhydride (B1165640), the symmetrical anhydride of nicotinic acid (Vitamin B3), is a versatile reagent in organic synthesis, primarily utilized as an acylating agent for the introduction of the nicotinoyl group. Its history is intertwined with the development of organic chemistry and the quest for efficient methods to create derivatives of biologically important molecules. This guide provides an in-depth exploration of the discovery and historical evolution of nicotinic anhydride synthesis, presenting key experimental protocols and quantitative data for researchers in chemistry and drug development.

Historical Perspective and Discovery

The synthesis of this compound was first reported as a derivative of nicotinic acid. Early methods were often cumbersome, involving multiple steps and the use of harsh reagents. Over the years, significant efforts have been made to develop more efficient, higher-yielding, and economically viable synthetic routes.

The first preparation of this compound involved the reaction of nicotinoyl chloride with sodium nicotinate (B505614).[1] This established a foundational, albeit sometimes inconvenient, route due to the challenges associated with preparing and handling the acid chloride. Subsequent developments focused on avoiding the isolation of the often sensitive acid chlorides and improving the overall efficiency of the process.

A notable advancement was the use of oxalyl chloride with potassium nicotinate in anhydrous benzene (B151609).[1] A significant step forward in terms of simplicity and yield was the method developed by Rinderknecht and Ma, which utilizes phosgene (B1210022) and triethylamine (B128534).[1] This procedure avoids two-phase reaction systems and the need for less accessible acid chlorides.[1] Concurrently, more economical industrial processes were being explored, such as the method patented by Badgett, which employs thionyl chloride.[2][3]

Key Synthesis Methodologies

Several key methods for the synthesis of this compound have been documented, each with its own advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.

Rinderknecht and Ma Method (using Phosgene)

This method is distinguished by its simplicity and high yield.[1] It involves the reaction of nicotinic acid with phosgene in the presence of triethylamine.

Experimental Protocol:

A suspension of 10 g (0.081 mole) of nicotinic acid in 275 ml of anhydrous benzene is azeotropically dried by distilling off approximately 75 ml of the benzene.[1] The mixture is then cooled to 5°C in an ice bath.[1] To this cold suspension, 8.65 g (0.086 mole, 5% excess) of triethylamine is added at once, resulting in a clear solution.[1] While maintaining the temperature below 7°C, 34 g of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) is added.[1] Triethylamine hydrochloride precipitates immediately.[1] The reaction mixture is stirred at room temperature for 45 minutes and then heated to boiling.[1] The hot mixture is filtered to remove the triethylamine hydrochloride.[1] The filtrate is evaporated to dryness, and the residue is treated with a benzene-cyclohexane mixture to crystallize the this compound.[1]

Synthesis Workflow: Rinderknecht and Ma Method

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Nicotinic_Acid Nicotinic Acid Mix_Cool Mix Nicotinic Acid and Triethylamine in Benzene, Cool to 5°C Nicotinic_Acid->Mix_Cool Phosgene Phosgene (in Benzene) Add_Phosgene Add Phosgene Solution (keep temp < 7°C) Phosgene->Add_Phosgene Triethylamine Triethylamine Triethylamine->Mix_Cool Mix_Cool->Add_Phosgene Stir_Heat Stir at RT (45 min), then Heat to Boiling Add_Phosgene->Stir_Heat Filter Hot Filtration Stir_Heat->Filter Evaporate Evaporate Filtrate Filter->Evaporate Filtrate TEA_HCl Triethylamine Hydrochloride (precipitate) Filter->TEA_HCl Solid Crystallize Crystallize from Benzene/Cyclohexane Evaporate->Crystallize Nicotinic_Anhydride This compound Crystallize->Nicotinic_Anhydride

Caption: Workflow for the Rinderknecht and Ma synthesis of this compound.

Badgett Method (using Thionyl Chloride)

This method, detailed in a U.S. patent, was developed as a more economical alternative to previous syntheses.[2] It utilizes the reaction of nicotinic acid with thionyl chloride to form nicotinyl chloride hydrochloride in situ, which is then reacted with a metal salt of nicotinic acid.

Experimental Protocol (Example IV from Patent):

To a solution of 246 g of nicotinic acid in 600 cc of nitrobenzene, 238 g of thionyl chloride is added.[2] The mixture is heated under reflux for approximately 2 hours, or until the evolution of gases ceases.[2] Then, 322 g of potassium nicotinate is added, and the mixture is refluxed for an additional 3 to 4 hours.[2] The reaction mixture is then poured into 3 liters of benzene, heated to boiling, and filtered while hot.[2] The crystalline nicotinic acid anhydride is isolated from the filtrate upon cooling.[2]

Synthesis Workflow: Badgett Method

G cluster_reactants Reactants cluster_process Process cluster_products Product Nicotinic_Acid Nicotinic Acid Step1 Reflux Nicotinic Acid and Thionyl Chloride in Nitrobenzene (2 hours) Nicotinic_Acid->Step1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Step1 Potassium_Nicotinate Potassium Nicotinate Step2 Add Potassium Nicotinate and Reflux (3-4 hours) Potassium_Nicotinate->Step2 Nitrobenzene Nitrobenzene (Solvent) Nitrobenzene->Step1 Step1->Step2 Step3 Pour into Benzene, Heat to Boiling Step2->Step3 Step4 Hot Filtration Step3->Step4 Step5 Crystallize from Filtrate Step4->Step5 Filtrate Nicotinic_Anhydride This compound Step5->Nicotinic_Anhydride

References

Nicotinic anhydride as a derivative of nicotinic acid (Vitamin B3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nicotinic Anhydride (B1165640) as a Derivative of Nicotinic Acid (Vitamin B3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or Vitamin B3, is a vital nutrient and a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential for numerous metabolic redox reactions within the body.[1][2] Beyond its nutritional role, nicotinic acid is a pharmacological agent, primarily used in the management of dyslipidemia.[3] Nicotinic anhydride (CAS No: 16837-38-0), a derivative formed from the dehydration of two molecules of nicotinic acid, serves as a key intermediate in organic and medicinal chemistry.[4] This stable, solid compound is a reactive acylating agent, making it a valuable tool in the synthesis of various nicotinic acid derivatives, including esters and amides, which are explored for their potential therapeutic applications.[4][5] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, properties, reactivity, and role in the development of novel chemical entities.

Physicochemical Properties of this compound

This compound is typically a white to off-white crystalline solid.[4] It is highly sensitive to moisture and should be handled under anhydrous conditions.[6] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 16837-38-0[4][7]
Molecular Formula C₁₂H₈N₂O₃[4][7]
Molecular Weight 228.20 g/mol [7]
Melting Point 122–125 °C[6]
Appearance White to off-white solid[4]
Solubility Soluble in polar organic solvents[4]
IUPAC Name pyridine-3-carbonyl pyridine-3-carboxylate[7]
Synonyms 3-Pyridinecarboxylic acid, anhydride; Nicotinic acid anhydride[4][8]

Synthesis of this compound

This compound can be synthesized through several methods. Historically, it was prepared by the reaction of nicotinoyl chloride with sodium nicotinate.[6][9] A more recent and simpler method, distinguished by its high yield and avoidance of sensitive acid chlorides, involves the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine (B128534).[6]

Experimental Protocol: Synthesis from Nicotinic Acid and Phosgene[6]

This protocol is based on the procedure described in Organic Syntheses.

Materials:

  • Nicotinic acid (reagent grade)

  • Benzene (B151609) (anhydrous)

  • Triethylamine (freshly distilled)

  • 12.5% solution of phosgene in benzene

  • Cyclohexane (anhydrous)

  • Calcium chloride

  • Sodium wire or calcium hydride

Equipment:

  • 500-ml. three-necked, round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Claisen head

  • Thermometer

  • Calcium chloride tube

  • Ice bath

  • Rotary evaporator

  • Filter funnel

Procedure:

  • A suspension of 10.0 g. (0.081 mole) of nicotinic acid in 150 ml. of anhydrous benzene is placed in a 500-ml. three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

  • The mixture is heated to boiling with stirring, and about 50 ml. of benzene is distilled to remove any moisture.

  • The apparatus is then fitted with a Claisen head, a thermometer, and a calcium chloride tube, and the mixture is cooled to 5°C in an ice bath.

  • 8.65 g. (0.086 mole, 5% excess) of triethylamine is added all at once to the cold suspension.

  • While maintaining the temperature below 7°C, 34 g. of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) is added through the dropping funnel. Triethylamine hydrochloride precipitates immediately.

  • The mixture is stirred at room temperature for 45 minutes, then heated to boiling and filtered while hot under slightly reduced pressure.

  • The collected triethylamine hydrochloride is washed on the filter with three 25-ml. portions of warm benzene (60°C).

  • The combined filtrate and washes are evaporated to dryness on a rotary evaporator.

  • The residue is simmered with 75 ml. of anhydrous benzene and filtered while hot. The filtrate is allowed to stand at 20°C for 2–3 hours to crystallize the product.

  • The crystals are collected, washed with cold anhydrous benzene, and dried under vacuum to yield this compound.

  • The filtrate can be further processed by evaporation and recrystallization from a benzene-cyclohexane mixture (2:3) to obtain an additional yield.

Yield: 87–93%[6] Melting Point: 122–123°C[6]

Synthesis Workflow

Synthesis_Workflow NicotinicAcid Nicotinic Acid in Anhydrous Benzene Cooling Cool to 5°C NicotinicAcid->Cooling Add_TEA Add Triethylamine Cooling->Add_TEA Add_Phosgene Add Phosgene (in Benzene) Add_TEA->Add_Phosgene Stir Stir at RT, then Boil Add_Phosgene->Stir Filter_Hot Hot Filtration Stir->Filter_Hot Filtrate Combined Filtrate Filter_Hot->Filtrate Liquid Byproduct Triethylamine HCl (Solid) Filter_Hot->Byproduct Solid Evaporation Evaporation Filtrate->Evaporation Residue Crude Product Evaporation->Residue Recrystallization Recrystallization (Benzene) Residue->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

As a carboxylic anhydride, this compound is an effective acylating agent, participating in reactions with nucleophiles such as alcohols, amines, and thiols. This reactivity is central to its utility in organic synthesis.[4] It is particularly valuable for introducing the nicotinoyl group into molecules, a common strategy in drug design to modulate the physicochemical properties of a parent compound, create prodrugs, or synthesize analogs of biologically active molecules.[5]

Esterification Reactions

This compound reacts with alcohols to form nicotinic acid esters. This is a key method for producing compounds like testosterone-17-nicotinate, where the nicotinoyl moiety is appended to a steroidal backbone.[5]

Amidation Reactions

The reaction of this compound with primary or secondary amines yields nicotinamides. This reaction is fundamental in the synthesis of various compounds, including potential antitubercular agents derived from nicotinic acid hydrazides.[10]

Role in Drug Discovery

The nicotinoyl group is a feature of many biologically active compounds. Nicotinic acid derivatives are investigated for a wide range of therapeutic applications, including the treatment of neurodegenerative disorders, tuberculosis, and as agonists or antagonists for nicotinic acetylcholine (B1216132) receptors (nAChRs).[10][11][12] this compound serves as a crucial reagent in the synthesis of these derivatives, facilitating the exploration of structure-activity relationships.[13] For example, it can be used in the synthesis of hydroxyl-functionalized iron(II) bis(NHC) complexes and various other biochemical agents.[14][15]

Biological Significance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its parent compound, nicotinic acid, has well-established biological roles and signaling mechanisms. The primary pharmacological effects of nicotinic acid are mediated through its interaction with the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes and immune cells.[2][3]

GPR109A-Gαi Mediated Inhibition of Lipolysis

The most characterized pathway involves the activation of GPR109A in fat cells.[3]

  • Binding: Nicotinic acid binds to the GPR109A receptor on the surface of adipocytes.

  • G-protein Activation: This binding activates the inhibitory G-protein, Gαi.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

  • PKA Inactivation: Reduced cAMP levels lead to the inactivation of Protein Kinase A (PKA).

  • Lipolysis Inhibition: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme in the breakdown of triglycerides. Inactivation of PKA thus inhibits lipolysis, reducing the release of free fatty acids into the circulation.[3][16]

This anti-lipolytic effect is central to nicotinic acid's ability to lower triglyceride and VLDL-C levels.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Niacin Nicotinic Acid GPR109A GPR109A (HCA₂) Niacin->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Catalyzes

Caption: GPR109A-Gαi pathway leading to inhibition of lipolysis.

Analytical Methods for Characterization

The characterization and quantification of this compound and its derivatives rely on standard analytical techniques. Given its structure, methods suitable for other nicotinic acid derivatives are applicable.[17]

Analytical TechniquePurposeKey ConsiderationsReference(s)
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purity assessment.Requires a suitable stationary phase (e.g., C18) and mobile phase. UV detection is common.[17]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and the compound itself (potentially with derivatization).Thermal stability of the analyte is a factor. Provides structural information.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR are standard for confirming the molecular structure.[18]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic anhydride C=O stretching bands would be expected.-
Melting Point Analysis Assessment of purity.A sharp melting point range indicates high purity.[6]

General Workflow for HPLC-UV Analysis

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC System SamplePrep->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection UV Detection (at λmax) Separation->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition Analysis Data Analysis (Peak Integration, Quantification) DataAcquisition->Analysis Result Purity / Concentration Report Analysis->Result

Caption: General workflow for HPLC-UV analysis.

Safety and Handling

This compound is classified as a skin and eye irritant.[7] It is extremely sensitive to moisture, and all handling should be performed in a dry environment using oven-dried glassware.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed.

Conclusion

This compound is a pivotal derivative of nicotinic acid, serving as a versatile and efficient reagent in synthetic chemistry. Its ability to readily introduce the nicotinoyl moiety makes it an invaluable tool for medicinal chemists and drug development professionals exploring new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the laboratory and its role in the broader context of pharmaceutical research.

References

A Technical Guide to Nicotinic Anhydride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of nicotinic anhydride (B1165640) (pyridine-3-carboxylic anhydride), a key reagent in organic and medicinal chemistry. It covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and application, and its role as a precursor for pharmacologically active molecules. All quantitative data is summarized for clarity, and key processes are visualized through workflow and pathway diagrams.

Core Properties of Nicotinic Anhydride

This compound is a symmetrical anhydride derived from nicotinic acid (Vitamin B3).[1] It is typically a white to off-white crystalline solid and is primarily used as an acylating agent in organic synthesis for the preparation of nicotinic acid esters and amides, which are often explored for their pharmacological potential.[1][2] The compound is highly sensitive to moisture.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and chemical properties of this compound, along with its expected spectroscopic characteristics based on the anhydride functional group and pyridine (B92270) moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 16837-38-0[1][3]
Molecular Formula C₁₂H₈N₂O₃[1][4]
Molecular Weight 228.21 g/mol [3][4]
Exact Mass 228.0535 Da[3]
Melting Point 122–125 °C[5]
Boiling Point 200 °C @ 1 mmHg[5]
Appearance White to off-white powder/crystal[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, Acetone)[2][3]
Synonyms 3-Pyridinecarboxylic acid, anhydride; Nicotinoyl anhydride[1]

Table 2: Expected Spectroscopic Data for this compound

SpectroscopyFeatureExpected Range / ValueReference(s)
FT-IR C=O Asymmetric Stretch~1820 cm⁻¹[6][7][8]
C=O Symmetric Stretch~1750 cm⁻¹[6][7][8]
C-O Stretch1000 - 1300 cm⁻¹[7][8]
¹H NMR Pyridine Ring Protonsδ 7.0 - 9.0 ppm[9]
¹³C NMR C=O (Carbonyl)δ 160 - 180 ppm[6][8][10]
Pyridine Ring Carbonsδ 120 - 155 ppm[10][11]
Mass Spec. [M+H]⁺ (m/z)229.06078 (Predicted)[12]
[M+Na]⁺ (m/z)251.04272 (Predicted)[12]
Key FragmentationFormation of nicotinoyl acylium ion (m/z = 106)[6][13]

Synthesis and Experimental Protocols

This compound is most effectively prepared through the reaction of nicotinic acid with a dehydrating agent. The procedure detailed in Organic Syntheses provides a reliable and high-yield method.

High-Yield Synthesis from Nicotinic Acid

This protocol, adapted from Rinderknecht and Ma, involves the in-situ formation of a reactive intermediate from nicotinic acid using phosgene (B1210022) and triethylamine (B128534).[5]

Experimental Protocol:

  • Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and condenser, suspend 10.0 g (0.081 mole) of nicotinic acid in 150 ml of anhydrous benzene (B151609). All glassware must be rigorously dried as this compound is extremely sensitive to moisture.[5]

  • Base Addition: Cool the suspension to 5°C in an ice bath. Add 8.65 g (0.086 mole, 5% excess) of freshly distilled triethylamine. The mixture should become a clear solution.[5]

  • Phosgene Addition: While maintaining the temperature below 7°C, add 34 g of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) through the dropping funnel over a period of 30-45 minutes. Triethylamine hydrochloride will precipitate immediately.[5]

  • Reaction: After addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Isolation: Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with two 5-ml portions of cold anhydrous benzene.[5]

  • Crystallization: Allow the combined filtrate and washes to stand at 20°C for 2-3 hours. The crystalline product will form. Collect the this compound by filtration, wash with two 4-ml portions of cold anhydrous benzene, and dry in a vacuum. A typical yield is 6.25 g (68%).[5]

  • Second Crop: Evaporate the filtrate to dryness on a rotary evaporator. Simmer the residue with 175 ml of a 2:3 benzene-cyclohexane mixture. Filter while hot to remove any insoluble material. Store the filtrate at 5°C for 18 hours to obtain a second crop of crystalline product (approx. 2.4 g, 25%).[5]

  • Total Yield: The total yield of this compound is typically 87–93%.[5]

G Workflow for this compound Synthesis cluster_reactants Reactants & Solvents cluster_process Reaction Process cluster_workup Workup & Isolation cluster_second_crop Second Crop Recovery NA Nicotinic Acid Mix 1. Suspend Nicotinic Acid in Benzene NA->Mix TEA Triethylamine AddTEA 3. Add Triethylamine (Clear Solution Forms) TEA->AddTEA Phosgene Phosgene in Benzene AddPhosgene 4. Add Phosgene Solution (< 7°C, Precipitate Forms) Phosgene->AddPhosgene Benzene Anhydrous Benzene Benzene->Mix Cool 2. Cool to 5°C Mix->Cool Cool->AddTEA AddTEA->AddPhosgene Stir 5. Stir at RT for 3h AddPhosgene->Stir Filter1 6. Filter Mixture Stir->Filter1 TEA_HCl Triethylamine HCl (Byproduct) Filter1->TEA_HCl Solid Crystallize1 7. Crystallize from Filtrate (2-3h at 20°C) Filter1->Crystallize1 Filtrate Filter2 8. Collect Product Crystallize1->Filter2 Product1 Product Crop 1 (68% Yield) Filter2->Product1 Solid Evap 9. Evaporate Filtrate Filter2->Evap Filtrate Simmer 10. Simmer Residue in Benzene/Cyclohexane Evap->Simmer Filter3 11. Hot Filtration Simmer->Filter3 Crystallize2 12. Store Filtrate at 5°C Filter3->Crystallize2 Product2 Product Crop 2 (25% Yield) Crystallize2->Product2

Caption: High-yield synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent for introducing the nicotinoyl group into molecules, a common strategy in the development of prodrugs or analogs with modified pharmacological properties.[2] Its primary application is in acylation reactions with nucleophiles such as alcohols and amines.

G General Acylation Reaction using this compound NAA This compound (Nic-O-Nic) Prod Acylated Product (Nic-XR) NAA->Prod Acylation Byprod Nicotinic Acid (Nic-OH) NAA->Byprod Byproduct Nuc Nucleophile (R-XH) X = O, N Nuc->Prod

Caption: Acylation of nucleophiles with this compound.
Esterification of Steroids

A key application is the synthesis of nicotinic acid esters. The following protocol describes the esterification of testosterone (B1683101).

Experimental Protocol:

  • Reaction Setup: Heat 14 parts by weight of this compound in a reaction vessel to 140°C to form a melt.[2]

  • Addition: Add 15 parts by weight of testosterone to the molten anhydride.[2]

  • Reaction: Maintain the mixture at 140°C for 30 minutes with frequent stirring.[2]

  • Workup: After cooling, crush the resulting solid and suspend it in 500 parts by volume of water.[2]

  • Purification: Add sodium bicarbonate to dissolve the unreacted anhydride and the nicotinic acid byproduct. The insoluble product, testosterone-17-nicotinate, precipitates.[2]

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry to yield the final product.[2]

Relevance in Drug Development

While this compound itself is not typically a therapeutic agent, it serves as a critical intermediate for synthesizing derivatives that target biological systems. Many such derivatives are designed to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels involved in a wide range of physiological processes.[13] The modulation of nAChRs is a therapeutic strategy for various conditions, including pain, addiction, depression, and cognitive disorders.[7][13]

The synthesis of nicotinic esters or amides from this compound allows for the modification of a parent drug's properties (e.g., lipophilicity, duration of action) or the creation of novel ligands that can act as agonists, antagonists, or allosteric modulators of specific nAChR subtypes.[2][14]

G From Chemical Synthesis to Biological Target Precursor Nicotinic Acid (Precursor) Reagent This compound (Key Reagent) Precursor->Reagent Synthesis Derivative Nicotinic Derivative (e.g., Ester, Amide) Reagent->Derivative Acylation (Application) Target Nicotinic Acetylcholine Receptor (nAChR) Derivative->Target Binds to/Modulates Response Biological Response (e.g., Analgesia, CNS effect) Target->Response Triggers

Caption: Logical pathway from anhydride to biological modulation.

Safety and Handling

This compound is an irritant. According to GHS classifications, it causes skin irritation (H315) and serious eye irritation (H319).[1] Standard laboratory safety precautions, including the use of gloves and safety glasses, should be employed.[1] Due to its high sensitivity to moisture, it should be handled under anhydrous conditions and stored in a dry, dark environment.[3][5]

References

The Pivotal Role of Nicotinic Anhydride in the Synthesis of Biologically Active Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic anhydride (B1165640), the symmetrical anhydride of nicotinic acid (Vitamin B3), is a crucial reagent in organic synthesis. While direct biological activities of nicotinic anhydride are not extensively documented, its significance lies in its utility as a precursor for a diverse range of nicotinic acid derivatives that exhibit notable pharmacological properties. This technical guide provides an in-depth overview of the synthesis of this compound, its application in the preparation of bioactive esters and amides, and the biological evaluation of these derivatives, with a focus on their antimicrobial and anti-inflammatory activities. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development endeavors in this area.

Introduction

Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This compound serves as a highly reactive and efficient acylating agent for the introduction of the nicotinoyl moiety into various molecular scaffolds. Its primary biological significance is therefore indirect, stemming from the pharmacological profiles of the compounds synthesized from it. This guide will explore the synthesis of this compound and its application in creating derivatives with potential therapeutic applications.

Synthesis of this compound

This compound is typically synthesized from nicotinic acid. Several methods have been reported, with a common procedure involving the use of a dehydrating agent or the conversion of nicotinic acid to a more reactive intermediate.

Experimental Protocol: Synthesis of this compound from Nicotinic Acid

This protocol is based on a method involving the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine (B128534).[1]

Materials:

  • Nicotinic acid

  • Anhydrous benzene (B151609)

  • Triethylamine

  • 12.5% solution of phosgene in benzene

  • Anhydrous cyclohexane (B81311)

  • Standard laboratory glassware (oven-dried)

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • A mixture of 10 g (0.081 mole) of nicotinic acid and 275 ml of anhydrous benzene is placed in a 500-ml three-necked, round-bottomed flask fitted with a stirrer, dropping funnel, and a stillhead.

  • To remove trace moisture, about 75 ml of benzene is distilled off.

  • The mixture is cooled to 5°C in an ice bath.

  • 8.65 g (0.086 mole) of triethylamine is added to the suspension, resulting in a clear solution.

  • While maintaining the temperature below 7°C, 34 g of a 12.5% solution of phosgene in benzene is added through the dropping funnel. Triethylamine hydrochloride precipitates immediately.

  • The mixture is stirred at room temperature for 45 minutes, then heated to boiling and filtered while hot.

  • The filtrate is evaporated to dryness on a rotary evaporator.

  • The residue is simmered with 175 ml of a 2:3 mixture of benzene and cyclohexane and filtered hot to remove any insoluble material.

  • The filtrate is stored at 5°C for 18 hours to allow for crystallization.

  • The crystalline this compound is collected by filtration, washed with a cold benzene-cyclohexane mixture, and dried under vacuum.

Expected Yield: 8.05–8.65 g (87–93%).[1]

DOT representation of the synthesis workflow:

G cluster_reactants Reactants cluster_process Process cluster_products Products Nicotinic_Acid Nicotinic Acid Reaction Reaction in Benzene at <7°C Nicotinic_Acid->Reaction Phosgene Phosgene in Benzene Phosgene->Reaction Triethylamine Triethylamine Triethylamine->Reaction Stirring Stirring at Room Temperature Reaction->Stirring Heating_Filtration Heating and Hot Filtration Stirring->Heating_Filtration Evaporation Evaporation Heating_Filtration->Evaporation Triethylamine_HCl Triethylamine Hydrochloride (byproduct) Heating_Filtration->Triethylamine_HCl Crystallization Crystallization from Benzene/Cyclohexane at 5°C Evaporation->Crystallization Nicotinic_Anhydride This compound Crystallization->Nicotinic_Anhydride

Caption: Workflow for the synthesis of this compound.

Biological Significance through Derivative Synthesis

This compound is a versatile reagent for the synthesis of nicotinic acid esters and amides, many of which exhibit significant biological activities.

Synthesis of Nicotinic Acid Esters

Nicotinic acid esters can be prepared by reacting this compound with the desired alcohol.[2]

This protocol details the synthesis of testosterone-17-nicotinate.[2]

Materials:

  • Nicotinic acid anhydride

  • Testosterone (B1683101)

  • Sodium bicarbonate

  • Water

  • Heating bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Heat 14 parts by weight of nicotinic acid anhydride to 140°C in a bath until molten.[2]

  • Add 15 parts by weight of testosterone to the molten anhydride.[2]

  • Maintain the mixture at 140°C for 30 minutes with frequent stirring.[2]

  • After cooling, crush the solid melt and suspend it in 500 parts by volume of water.[2]

  • Add sodium bicarbonate to dissolve unreacted anhydride and nicotinic acid byproduct.[2]

  • The insoluble testosterone-17-nicotinate precipitates and is collected by filtration, washed with water, and dried.[2]

Synthesis of Nicotinic Acid Amides

Nicotinic acid amides can be synthesized through the reaction of this compound with amines. While a specific protocol starting from the anhydride is not detailed in the provided search results, a general procedure for amide formation from an ester (which can be derived from the anhydride) is available.[3]

G cluster_reactants Reactants cluster_process Process cluster_products Products Nicotinic_Anhydride This compound Reaction Aminolysis Nicotinic_Anhydride->Reaction Amine Amine (R-NH2) Amine->Reaction Purification Purification Reaction->Purification Nicotinic_Acid Nicotinic Acid (byproduct) Reaction->Nicotinic_Acid Nicotinamide_Derivative Nicotinamide (B372718) Derivative Purification->Nicotinamide_Derivative

Caption: General workflow for nicotinamide synthesis.

Biological Activities of Nicotinic Acid Derivatives

Derivatives synthesized from this compound have demonstrated a range of biological activities, most notably antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Several studies have reported the synthesis of nicotinic acid derivatives with potent antimicrobial activity. For instance, a series of acylhydrazones and their cyclized 1,3,4-oxadiazoline derivatives, synthesized from nicotinic acid, showed promising activity against Gram-positive bacteria.[4][5]

Table 1: Antimicrobial Activity of Nicotinic Acid Derivatives (Acylhydrazones and 1,3,4-Oxadiazolines) [4][5]

CompoundTarget OrganismMIC (µg/mL)
Acylhydrazone 13Staphylococcus epidermidis ATCC 122281.95
Acylhydrazone 13Staphylococcus aureus ATCC 43300 (MRSA)7.81
Acylhydrazone 5Gram-positive bacteria7.81 - 15.62
1,3,4-Oxadiazoline 25Bacillus subtilis ATCC 66337.81
1,3,4-Oxadiazoline 25Staphylococcus aureus ATCC 65387.81
1,3,4-Oxadiazoline 25Staphylococcus aureus ATCC 43300 (MRSA)15.62

MIC: Minimum Inhibitory Concentration

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7]

Materials:

  • Synthesized nicotinic acid derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at a specific wavelength.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been investigated for their anti-inflammatory properties. Some compounds have shown potent inhibition of inflammatory mediators.[8][9]

Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives

CompoundAssayIC50 (µM)Reference DrugIC50 (µM)
Compound 4hNitrite (B80452) Inhibition-Ibuprofen-
Compound 5bNitrite Inhibition-Ibuprofen-
Compound 4cCOX-2 InhibitionEquip. to CelecoxibCelecoxib-
Compound 4fCOX-2 InhibitionEquip. to CelecoxibCelecoxib-

IC50: Half-maximal inhibitory concentration. Note: Specific IC50 values for nitrite inhibition were not provided in the source material, but the compounds were reported to have potent activity.[8]

This is a standard in vivo model to screen for acute anti-inflammatory activity.[10]

Materials:

  • Synthesized nicotinic acid derivatives

  • Carrageenan solution (1%)

  • Male Wistar rats (or other suitable rodent model)

  • Plethysmometer

  • Vehicle (e.g., 1% sodium carboxymethylcellulose)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or vehicle orally to different groups of animals.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathways Associated with Nicotinic Compounds

While direct evidence for this compound's interaction with signaling pathways is lacking, nicotinic acid and its derivatives, as well as nicotine, are known to modulate several key cellular signaling cascades. The activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) by agonists can trigger multiple downstream pathways.[11][12]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The binding of an agonist to nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na+ and Ca2+.[13][14] This influx can depolarize the cell membrane and the increase in intracellular Ca2+ can act as a second messenger to activate various signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[11][12] These pathways are involved in regulating cell survival, proliferation, and inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Influx Ca2+ Influx nAChR->Ca_Influx PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Cellular_Response Cellular Response (Survival, Proliferation, Inflammation) CREB->Cellular_Response NFkB->Cellular_Response Agonist Nicotinic Agonist Agonist->nAChR Ca_Influx->PI3K Ca_Influx->Ras

Caption: Simplified nAChR signaling pathway.

Modulation of Inflammatory Pathways

Nicotinic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[15] In human monocytes, nicotinic acid reduces the phosphorylation of IKKβ and IκB-α, leading to decreased activation of the transcription factor NF-κB.[15] This, in turn, suppresses the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[15]

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its primary biological significance is realized through its role as a key building block for the synthesis of a wide array of nicotinic acid derivatives. These derivatives have demonstrated promising antimicrobial and anti-inflammatory activities, highlighting the potential for the development of novel therapeutic agents based on the nicotinoyl scaffold. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the synthesis and biological evaluation of new nicotinic acid derivatives, with the ultimate goal of advancing drug discovery and development. Future work should focus on elucidating the specific molecular targets and mechanisms of action of these bioactive compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Nicotinic Anhydride from Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nicotinic anhydride (B1165640) from nicotinic acid, a critical process for the development of various pharmaceutical compounds. Nicotinic anhydride serves as a key intermediate for the acylation of alcohols and amines, enabling the creation of nicotinic acid esters and amides. The following sections detail established experimental procedures, present quantitative data for comparison, and illustrate the workflow for this chemical transformation.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various biological processes. Its derivatives are of significant interest in drug development for their potential pharmacological activities. The synthesis of this compound is a common step in the preparation of these derivatives, as the anhydride is a more reactive acylating agent than the parent carboxylic acid. This document outlines reliable methods for the synthesis of this compound from nicotinic acid, providing researchers with the necessary information to perform this reaction efficiently and safely.

Experimental Protocols

Two primary methods for the synthesis of this compound from nicotinic acid are detailed below. The first protocol is a well-established method utilizing phosgene (B1210022) and triethylamine (B128534), adapted from Organic Syntheses. The second is a more recent approach employing triphenylphosphine (B44618) oxide and oxalyl chloride.

Protocol 1: Synthesis of this compound using Phosgene and Triethylamine[1]

This method is distinguished by its simplicity and high yield.[1] It is crucial to use anhydrous reagents and dry glassware as this compound is highly sensitive to moisture.[1]

Materials:

Equipment:

  • 500-ml three-necked, round-bottomed flask

  • Sealed Hershberg stirrer

  • Dropping funnel with a pressure-equalizing tube

  • Stillhead and condenser

  • Claisen head with a thermometer and a calcium chloride tube

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Place 10 g (0.081 mole) of nicotinic acid and 275 ml of anhydrous benzene in the 500-ml three-necked flask.[1]

  • To remove trace moisture, heat the mixture until about 75 ml of benzene has distilled.[1]

  • Replace the stillhead with a Claisen head and cool the mixture to 5°C using an ice bath.[1]

  • To the cold suspension, add 8.65 g (0.086 mole, 5% excess) of triethylamine all at once. The nicotinic acid should dissolve.[1]

  • While maintaining the temperature at or below 7°C, add 34 g of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.[1]

  • After the addition of phosgene, stir the mixture at room temperature for 45 minutes.[1]

  • Heat the mixture to boiling and filter it while hot under slightly reduced pressure.[1]

  • Wash the triethylamine hydrochloride cake on the filter with three 25-ml portions of warm benzene (60°C).[1]

  • Combine the filtrate and washes and evaporate to dryness on a rotary evaporator at low temperature and pressure.[1]

  • Simmer the dry residue with 75 ml of anhydrous benzene and filter the mixture while hot.[1]

  • Wash the collected triethylamine hydrochloride with two 5-ml portions of cold benzene.[1]

  • Allow the combined filtrate and washes to stand at 20°C for 2–3 hours to crystallize the product.[1]

  • Collect the crystalline product by filtration, wash with two 4-ml portions of cold anhydrous benzene, and dry in a vacuum. This yields the first crop of this compound.[1]

  • To obtain a second crop, evaporate the combined filtrate and washes to dryness. Simmer the residue with 175 ml of a 2:3 mixture of benzene and cyclohexane and filter while hot.[1]

  • Store the filtrate at 5°C for 18 hours. Collect the resulting crystalline deposit, wash with 3 ml of cold benzene-cyclohexane mixture, and dry under vacuum.[1]

Protocol 2: Synthesis of this compound using Triphenylphosphine Oxide and Oxalyl Chloride[2]

This method provides a facile and direct synthesis of symmetrical acid anhydrides under mild and neutral conditions.[2]

Materials:

  • Nicotinic acid

  • Triphenylphosphine oxide (TPPO)

  • Oxalyl chloride

  • Acetonitrile

Equipment:

  • Three-neck flask

  • Magnetic stirrer

Procedure:

  • To a three-neck flask containing 5 mL of acetonitrile, add 1.4 g of triphenylphosphine oxide (1 equiv, 5 mmol).[2]

  • Slowly add 0.55 mL of oxalyl chloride (1.3 equiv, 6.5 mmol) dropwise under magnetic stirring. A vigorous reaction will occur with the release of gas.[2]

  • After reacting for 10 minutes, a uniform and transparent solution should be obtained.[2]

  • Add the nicotinic acid (1 equiv, 5 mmol) to the solution.[2]

  • Monitor the reaction for completion. Note: The original study did not successfully synthesize this compound with this method, suggesting that the nucleophilicity of the pyridine-3-carboxylic acid may be insufficient for this specific reaction system.[2] However, the general procedure is provided for informational purposes as it is successful for other aromatic carboxylic acids.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from the successful synthesis protocol.

ParameterValueReference
Protocol 1
Nicotinic Acid (moles)0.081[1]
Triethylamine (moles)0.086[1]
Phosgene (moles)0.043[1]
Yield (First Crop)6.25 g (68%)[1]
Melting Point (First Crop)122–125°C[1]
Yield (Second Crop)2.4 g (25%)[1]
Melting Point (Second Crop)122–123°C[1]
Total Yield 8.05–8.65 g (87–93%) [1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow start Start reagents Nicotinic Acid + Anhydrous Benzene start->reagents distill Azeotropic Distillation (Remove H2O) reagents->distill cool Cool to 5°C distill->cool add_tea Add Triethylamine cool->add_tea add_phosgene Add Phosgene Solution (≤7°C) add_tea->add_phosgene react Stir at RT (45 min) add_phosgene->react heat_filter Heat to Boiling & Hot Filtration react->heat_filter evaporate Evaporate Filtrate heat_filter->evaporate crystallize1 Crystallize from Benzene evaporate->crystallize1 isolate1 Isolate First Crop (68% Yield) crystallize1->isolate1 evaporate2 Evaporate Mother Liquor crystallize1->evaporate2 Mother Liquor end End isolate1->end Total Yield: 87-93% crystallize2 Crystallize from Benzene/Cyclohexane evaporate2->crystallize2 isolate2 Isolate Second Crop (25% Yield) crystallize2->isolate2 isolate2->end reaction_overview nicotinic_acid 2 x Nicotinic Acid nicotinic_anhydride This compound nicotinic_acid->nicotinic_anhydride Reaction reagents Phosgene (COCl2) Triethylamine (Et3N) reagents->nicotinic_anhydride byproducts Triethylamine HCl CO2 nicotinic_anhydride->byproducts Forms

References

Laboratory preparation of nicotinic anhydride detailed protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Laboratory Synthesis of Nicotinic Anhydride (B1165640)

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the laboratory preparation of nicotinic anhydride, a valuable reagent in organic synthesis, particularly for the preparation of nicotinic acid esters.[1] The primary method described is based on the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine (B128534), a procedure noted for its simplicity and high yield.[2] An alternative method utilizing thionyl chloride is also discussed.

Overview of Synthetic Routes

The synthesis of this compound can be achieved through several pathways. Historically, it was prepared by reacting nicotinoyl chloride with sodium nicotinate.[2][3] More modern and efficient methods avoid the difficult isolation of the acid chloride.[3] The featured protocol employs a one-pot reaction of nicotinic acid with phosgene and triethylamine in benzene (B151609), which is praised for its simplicity and high yields.[2] An alternative high-yield method involves the reaction of nicotinic acid with thionyl chloride in an inert, high-boiling solvent like nitrobenzene (B124822) to form nicotinyl chloride hydrochloride, which is then treated to yield the anhydride.[3][4]

Experimental Protocol: Phosgene Method

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and detailed execution.[2]

2.1 Materials and Equipment

  • Reagents: Nicotinic acid, Triethylamine (freshly distilled), 12.5% Phosgene in benzene, Benzene (anhydrous), Cyclohexane.

  • Glassware: Three-necked round-bottomed flask, sealed mechanical stirrer (e.g., Hershberg stirrer), dropping funnel with pressure-equalizing tube, Claisen head, thermometer, condenser, calcium chloride drying tube, Büchner funnel, rotary evaporator.

  • Safety Equipment: Fume hood, appropriate personal protective equipment (gloves, safety glasses, lab coat).

2.2 Safety Precautions

  • Phosgene is extremely toxic. This entire procedure must be conducted in a well-ventilated fume hood. All glassware should be decontaminated after use.

  • Benzene is a carcinogen and is flammable. Handle with care and avoid inhalation or skin contact.

  • Triethylamine is corrosive and flammable. Use in a well-ventilated area.

  • This compound is highly sensitive to moisture; all glassware must be thoroughly dried in an oven (e.g., at 200°C overnight) before use.[2]

2.3 Step-by-Step Procedure

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask with a sealed stirrer, a dropping funnel, and a stillhead connected to a condenser.

  • Azeotropic Drying: Place 10.0 g (0.081 mole) of nicotinic acid and 200 ml of anhydrous benzene into the flask. Heat the mixture to distill off approximately 75 ml of benzene to remove any trace moisture.[2]

  • Reaction Setup: Replace the stillhead with a Claisen head fitted with a thermometer and a calcium chloride drying tube. Cool the suspension to 5°C using an ice bath while stirring.[2]

  • Addition of Triethylamine: Add 8.65 g (0.086 mole, 5% excess) of freshly distilled triethylamine to the cold suspension all at once. This should result in a clear solution.[2]

  • Addition of Phosgene: While maintaining the temperature at or below 7°C, add 34 g of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.[2]

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.[2]

  • Isolation of Crude Product: Filter the reaction mixture and wash the collected triethylamine hydrochloride cake with two 5-ml portions of cold benzene. Combine the filtrate and washes and evaporate to dryness on a rotary evaporator at low temperature.[2]

  • First Crystallization: Simmer the dry residue with 75 ml of anhydrous benzene and filter the hot mixture to remove any remaining triethylamine hydrochloride. Allow the filtrate to stand at 20°C for 2-3 hours. Collect the crystalline product on a filter, wash with two 4-ml portions of cold anhydrous benzene, and dry under vacuum. This yields the first crop of this compound.[2]

  • Second Crystallization: Take the combined filtrate and washes from the first crystallization and evaporate to dryness. Simmer the residue with 175 ml of a 2:3 benzene-cyclohexane mixture and filter the hot solution to remove any insoluble material. Store the filtrate at 5°C for 18 hours. Collect the resulting crystalline deposit, wash with 3 ml of the cold benzene-cyclohexane mixture, and dry under vacuum to obtain a second crop of the product.[2]

Data Presentation

Table 1: Reagents and Yields for the Phosgene Method.[2]

ParameterValueNotes
Nicotinic Acid10.0 g (0.081 mole)Starting material
Triethylamine8.65 g (0.086 mole)5% molar excess
Phosgene4.25 g (0.043 mole)5% molar excess (from 34g of 12.5% soln.)
Reaction Temperature5–7°CDuring addition of reagents
Yield (First Crop) 6.25 g (68%) Crystalline product from benzene
Yield (Second Crop) 2.4 g (25%) Crystalline product from benzene/cyclohexane
Total Yield 8.05–8.65 g (87–93%) Combined yield
Melting Point 122–125°C Reported melting point of the product

Table 2: Effect of Solvent on Yield for the Thionyl Chloride Method.[3]

SolventYield of this compound
NitrobenzeneExcellent
Deodorized KeroseneGood
XyleneFair
BenzenePoor

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the laboratory preparation of this compound using the phosgene method.

G cluster_setup Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product A 1. Setup Apparatus (3-neck flask, stirrer, etc.) B 2. Azeotropic Drying (Nicotinic Acid + Benzene) A->B C 3. Cool to 5°C B->C D 4. Add Triethylamine C->D E 5. Add Phosgene Solution (Keep Temp < 7°C) D->E F 6. Stir at Room Temp (2 hours) E->F G 7. Filter Mixture & Evaporate Filtrate F->G H 8. First Crystallization (from Benzene) G->H I 9. Second Crystallization (from Benzene/Cyclohexane) H->I J This compound (87-93% Yield) I->J

Caption: Workflow for the synthesis of this compound via the phosgene method.

References

Application Notes: Synthesis of Nicotinic Acid Derivatives Using Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are crucial scaffolds in medicinal chemistry and drug development. They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and lipid-lowering properties.[1][2][3] Nicotinic anhydride (B1165640) (C₁₂H₈N₂O₃) is a reactive, stable, and easy-to-handle acylating agent, serving as a key intermediate for the synthesis of various nicotinic acid derivatives, particularly amides (nicotinamides).[4] As a symmetrical anhydride, it offers a straightforward approach for introducing the nicotinoyl group into a molecule.

This document provides detailed protocols for the synthesis of nicotinic anhydride and its subsequent use in the N-acylation of amines to produce a library of nicotinic acid derivatives.

Mechanism of Action: N-Acylation

The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[5][6] The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of nicotinic acid as a leaving group. The final product is an N-substituted nicotinamide (B372718).[5][7] Typically, the reaction requires two equivalents of the amine, as the second equivalent acts as a base to neutralize the nicotinic acid byproduct, forming a nicotinate (B505614) salt.[5][8]

Experimental Protocols

Protocol 1: Synthesis of this compound from Nicotinic Acid

This protocol details the synthesis of this compound from nicotinic acid using triethylamine (B128534) and phosgene (B1210022), adapted from a procedure known for its simplicity and high yield.[9]

Materials:

  • Nicotinic Acid

  • Anhydrous Benzene (B151609)

  • Triethylamine (freshly distilled)

  • 12.5% Phosgene solution in benzene

  • Anhydrous Cyclohexane

  • 500-mL three-necked, round-bottomed flask

  • Sealed Hershberg stirrer

  • Dropping funnel with a pressure-equalizing tube

  • Distillation and Claisen heads

  • Calcium chloride tube

  • Rotary evaporator

Procedure:

  • Azeotropic Drying: Place nicotinic acid (10 g, 0.081 mol) and anhydrous benzene (275 ml) into a 500-ml three-necked flask. Heat the mixture to distill off approximately 75 ml of benzene to remove residual moisture.[9]

  • Reaction Setup: Replace the stillhead with a Claisen head fitted with a thermometer and a calcium chloride tube. Cool the suspension to 5°C in an ice bath.

  • Base Addition: Add triethylamine (8.65 g, 0.086 mol, 1.05 eq) to the cold suspension all at once. The mixture should form a clear solution.[9]

  • Phosgene Addition: While maintaining the temperature below 7°C, add a 12.5% solution of phosgene in benzene (34 g, containing 0.043 mol phosgene, 0.53 eq) through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.[9]

  • Reaction Completion: Stir the mixture at room temperature for 45 minutes.

  • Filtration: Heat the mixture to boiling and filter it while hot under slightly reduced pressure to remove the triethylamine hydrochloride precipitate. Wash the filter cake with three 25-ml portions of warm benzene (60°C).[9]

  • First Crystallization: Combine the filtrate and washes and evaporate to dryness on a rotary evaporator. Simmer the residue with 75 ml of anhydrous benzene, filter while hot, and wash the small amount of precipitate with two 5-ml portions of cold benzene. Allow the filtrate to stand at 20°C for 2-3 hours to crystallize.

  • Second Crop: Collect the crystals by filtration. Evaporate the filtrate to dryness and simmer the residue with 175 ml of a 2:3 benzene/cyclohexane mixture. Filter while hot and store the filtrate at 5°C for 18 hours to obtain a second crop of crystals.[9]

  • Drying: Collect the crystalline product, wash with a cold benzene-cyclohexane mixture, and dry in a vacuum. The total yield of this compound is typically between 87-93%.[9]

Quantitative Data for this compound Synthesis

Reagent Molar Mass ( g/mol ) Amount Used Moles (mol) Molar Eq.
Nicotinic Acid 123.11 10.0 g 0.081 1.0
Triethylamine 101.19 8.65 g 0.086 1.05
Phosgene 98.92 4.25 g 0.043 0.53
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield

| this compound | 228.20 | 9.24 g | 8.05 - 8.65 g | 87 - 93%[9] |

Protocol 2: General Procedure for the Synthesis of N-Alkyl/Aryl Nicotinamides

This protocol describes a general, solvent-free method for the N-acylation of various primary and secondary amines using this compound at room temperature. This approach is advantageous for its simplicity, reduced waste, and often high yields.[10]

Materials:

  • This compound

  • Substituted amine (e.g., aniline, p-nitroaniline, benzylamine)

  • Diethyl ether (Et₂O) or Ethyl Acetate (B1210297) (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottomed flask, add the desired amine (2.0 mmol) to this compound (1.0 mmol, 0.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reaction times can vary from minutes to a few hours depending on the reactivity of the amine.[10]

  • Workup: Upon completion, add ethyl acetate (15 mL) to the reaction mixture.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 10 mL) to remove the nicotinic acid byproduct, and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the pure N-substituted nicotinamide.

Representative Data for N-Acylation with this compound

Entry Amine Substrate Reaction Time Yield (%)*
1 Aniline 10 min 92%
2 p-Nitroaniline 8 min 91%[10]
3 Benzylamine 15 min 90%
4 Diethylamine 20 min 88%
5 Morpholine 10 min 93%

*Yields are representative and based on similar acylation reactions.[10] Actual yields may vary.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow from the starting material, nicotinic acid, to the final nicotinamide derivative.

Caption: Workflow for nicotinamide synthesis.

Reaction Mechanism

This diagram shows the detailed nucleophilic acyl substitution mechanism for the reaction of this compound with an amine.

Caption: Reaction mechanism for N-acylation.

References

Application Notes and Protocols: Mechanism and Application of Nicotinic Anhydride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nicotinic anhydride (B1165640) (C₁₂H₈N₂O₃) is a symmetrical anhydride derived from nicotinic acid (Vitamin B3).[1] It serves as a valuable acylating agent in organic synthesis for the introduction of the nicotinoyl group onto various nucleophiles, such as alcohols, amines, and phenols. This process, known as acylation, is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals where the nicotinoyl moiety can impart desirable pharmacological properties.[1][2] Acylation with nicotinic anhydride proceeds via a nucleophilic acyl substitution mechanism, which can be performed under neutral, acid-catalyzed, or base-catalyzed conditions to yield esters and amides.[3][4]

Reaction Mechanisms

The fundamental mechanism for acylation by an anhydride involves the nucleophilic attack on one of the electrophilic carbonyl carbons of the anhydride. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses to form the acylated product and a carboxylate leaving group.[4]

General Uncatalyzed Mechanism

In the absence of a catalyst, a nucleophile (e.g., an alcohol, R'-OH) directly attacks a carbonyl carbon of this compound. The reaction is typically slower and may require heat. The process involves the formation of a tetrahedral intermediate, which then eliminates a nicotinate (B505614) anion as a leaving group. A final deprotonation step yields the ester product and nicotinic acid as a byproduct.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Nic_Anhydride This compound Tetra_Intermediate Tetrahedral Intermediate Nic_Anhydride->Tetra_Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (R'-XH) (e.g., Alcohol, Amine) Nucleophile->Tetra_Intermediate Acyl_Product Acylated Product Tetra_Intermediate->Acyl_Product 2. Leaving Group Elimination & Deprotonation Byproduct Nicotinic Acid Tetra_Intermediate->Byproduct

Caption: General mechanism of nucleophilic acylation.

DMAP-Catalyzed Mechanism

The acylation process can be significantly accelerated using a nucleophilic catalyst, with 4-(Dimethylamino)pyridine (DMAP) being exceptionally effective.[5][6] The mechanism involves the initial reaction of DMAP with this compound to form a highly reactive N-nicotinoyl-DMAP intermediate (an acylpyridinium ion).[6][7] This intermediate is much more electrophilic than the anhydride itself. The alcohol or amine then attacks this activated intermediate. An auxiliary base, such as triethylamine (B128534) or pyridine, is often added to neutralize the nicotinic acid byproduct, regenerating the DMAP catalyst for the next cycle.[6][7]

G Anhydride This compound Intermediate N-Nicotinoyl-DMAP (Acylpyridinium Ion) Anhydride->Intermediate Activation DMAP DMAP Catalyst DMAP->Intermediate Product_Complex Protonated Product Complex Intermediate->Product_Complex Nucleophilic Attack Nucleophile Alcohol / Amine (R'-OH / R'-NH2) Nucleophile->Product_Complex Product Ester / Amide Product Product_Complex->Product Regen_DMAP Regenerated DMAP Product_Complex->Regen_DMAP Byproduct Protonated Base Aux_Base Auxiliary Base (e.g., Triethylamine) Aux_Base->Regen_DMAP Proton Transfer Aux_Base->Byproduct

Caption: DMAP-catalyzed acylation pathway.

Experimental Protocols

Safety Precautions: this compound is sensitive to moisture.[8] All experiments should be conducted in a fume hood using anhydrous solvents and oven-dried glassware. Personal protective equipment (lab coat, gloves, safety glasses) must be worn at all times.

Protocol 1: General Acylation of an Alcohol

This protocol describes the direct acylation of a primary or secondary alcohol with this compound.

Materials:

  • Alcohol (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • Add the alcohol (1.0 mmol) and a magnetic stir bar to an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the alcohol in 10 mL of anhydrous DCM.

  • Add this compound (1.2 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature or heat to reflux (40-65°C) as required. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the nicotinic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ester.

Protocol 2: DMAP-Catalyzed Acylation of an Amine

This protocol details a highly efficient method for acylating a primary or secondary amine using catalytic DMAP.[9]

Materials:

  • Amine (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, 5 mol%)

  • Triethylamine (TEA) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a drying tube

Procedure:

  • To an oven-dried round-bottom flask, add the amine (1.0 mmol), DMAP (0.05 mmol), and a magnetic stir bar.

  • Under an inert atmosphere, add 10 mL of anhydrous DCM, followed by triethylamine (1.5 mmol). Stir until all solids dissolve.

  • Cool the flask in an ice bath to 0°C.

  • Add this compound (1.1 mmol) to the cooled solution portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with 15 mL of DCM.

  • Wash the organic solution sequentially with 5% aqueous HCl (1 x 15 mL) to remove DMAP and TEA, followed by saturated aqueous NaHCO₃ (1 x 15 mL), and finally brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide via column chromatography or recrystallization.

Data Presentation: Representative Acylation Reactions

The following table summarizes typical results for the acylation of various nucleophiles with anhydrides under different catalytic conditions. Yields are representative and may vary based on the specific substrate and precise reaction conditions.

EntrySubstrate (Nucleophile)Acylating AgentCatalyst (mol%)SolventTime (h)Yield (%)Citation
1Benzyl AlcoholAcetic AnhydrideNoneNone7>99[10]
2PhenolAcetic AnhydrideExpansive GraphiteCH₂Cl₂0.598[11]
3AnilineAcetic AnhydrideNoneNone0.198[12]
4CyclohexanolAcetic AnhydrideDMAP (cat.) / NEt₃CH₂Cl₂-High[7]
54-Nitrobenzyl AlcoholAcetic AnhydrideNaHCO₃Ethyl Acetate24>95[13]
6m-ChloroanilineIsobutyric AnhydrideIsobutyric AcidEther--[14]

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for performing and analyzing an acylation reaction in a research setting.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis Prep Dry Glassware & Prepare Reagents Setup Assemble Apparatus (Inert Atmosphere) Prep->Setup Addition Add Substrate, Solvent, Catalyst Setup->Addition Acylation Add this compound & Stir Addition->Acylation Monitor Monitor by TLC Acylation->Monitor Monitor->Acylation Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: Standard laboratory workflow for acylation.

References

Applications of Nicotinic Anhydride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic anhydride (B1165640), the symmetrical anhydride of nicotinic acid (Vitamin B3), is a versatile and reactive acylating agent employed in pharmaceutical synthesis. Its primary function is to introduce the nicotinoyl group into various molecules, a common structural motif in a range of pharmaceutically active compounds. The nicotinoyl moiety can influence a drug's pharmacokinetic and pharmacodynamic properties, including solubility, stability, and receptor binding affinity. Nicotinic anhydride serves as a potent alternative to nicotinoyl chloride, often providing advantages in terms of handling and reaction byproducts. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of nicotinic acid esters and amides, which are prevalent in various therapeutic areas.

Key Applications in Pharmaceutical Synthesis

This compound is predominantly utilized in two main classes of reactions for pharmaceutical synthesis:

  • Esterification of Alcohols: The reaction of this compound with alcohols yields nicotinic acid esters (nicotinates). This transformation is crucial for the synthesis of prodrugs, where the ester linkage can be cleaved in vivo to release the active nicotinic acid or the parent alcohol. A notable application is in the synthesis of steroid esters, modifying their therapeutic profiles.

  • Acylation of Amines: The formation of nicotinamides through the acylation of primary and secondary amines is another significant application. The amide bond is a fundamental linkage in a vast number of drug molecules, and the incorporation of the nicotinoyl group can be essential for biological activity.

Quantitative Data Summary

The efficiency of acylation reactions using this compound is dependent on the substrate and reaction conditions. The following tables summarize quantitative data for representative esterification and amidation reactions.

Table 1: Esterification of Alcohols with this compound

Alcohol SubstrateReaction Temperature (°C)Reaction TimeProductYield (%)Reference
Testosterone14030 minTestosterone-17-NicotinateNot Specified[1]
Primary Alcohols (General)Room Temperature - RefluxVariableAlkyl NicotinateHigh[2]
Secondary Alcohols (General)Room Temperature - RefluxVariableAlkyl NicotinateHigh[2]

Table 2: Acylation of Amines with this compound (Adapted from General Anhydride Protocol)

Amine SubstrateReaction ConditionsProductYield (%)Reference
BenzylamineAqueous NaHCO₃, Ice BathN-Benzylnicotinamide~90 (Typical)[1]
AnilineAqueous NaHCO₃, Ice BathN-Phenylnicotinamide~95 (Typical)[1]
4-AminophenolAqueous NaHCO₃, Ice BathN-(4-hydroxyphenyl)nicotinamide~92 (Typical)[1]

Note: Yields for amine acylation are typical for the general protocol with various anhydrides and are expected to be similar for this compound.

Experimental Protocols

Protocol 1: Synthesis of Testosterone-17-Nicotinate (Esterification)

This protocol details the synthesis of a steroidal nicotinic acid ester, a class of compounds with applications in hormone therapy.[1]

Materials:

  • This compound

  • Testosterone

  • Sodium bicarbonate

  • Water

Procedure:

  • In a suitable reaction vessel, heat 14 parts by weight of this compound to 140°C in a heating bath to form a molten state.

  • To the molten anhydride, add 15 parts by weight of testosterone.

  • Maintain the reaction mixture at 140°C for 30 minutes with frequent stirring.

  • After cooling, crush the resulting solid and suspend it in 500 parts by volume of water.

  • Add sodium bicarbonate to the suspension to dissolve any unreacted this compound and the nicotinic acid byproduct.

  • The insoluble product, testosterone-17-nicotinate, will precipitate.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

Protocol 2: General Procedure for the Synthesis of N-Substituted Nicotinamides (Amidation)

This protocol is adapted from a general, mild, and environmentally friendly method for the chemoselective acylation of amines in an aqueous medium.[1]

Materials:

  • Primary or Secondary Amine (e.g., Benzylamine)

  • This compound

  • 6N Hydrochloric acid

  • Sodium bicarbonate (solid)

  • Water

  • Ice bath

Procedure:

  • Suspend the amine (1 mmol) in water (5 mL) in a flask with stirring.

  • Add 6N HCl dropwise until the solution becomes homogeneous (pH ~1.5).

  • Cool the resulting clear solution in an ice bath.

  • Add this compound (1-1.5 mmol) to the cooled solution.

  • Portion-wise, add solid sodium bicarbonate until effervescence ceases and the pH of the mixture reaches approximately 5.5.

  • The nicotinamide (B372718) product will precipitate out of the solution.

  • Filter the precipitate, wash with cold water (2 x 1 mL), and dry under vacuum.

Visualizations

Diagram 1: General Acylation Reaction

G cluster_reactants Reactants cluster_products Products NA This compound Prod Nicotinic Ester / Amide NA->Prod Acylation Byprod Nicotinic Acid NA->Byprod Nuc Nucleophile (R-OH / R-NH2) Nuc->Prod

Caption: General reaction scheme for acylation using this compound.

Diagram 2: Experimental Workflow for Nicotinamide Synthesis

G start Start: Amine Suspension in Water step1 Acidification with HCl (pH ~1.5) start->step1 step2 Cooling (Ice Bath) step1->step2 step3 Addition of this compound step2->step3 step4 Neutralization with NaHCO3 (pH ~5.5) step3->step4 step5 Precipitation of Product step4->step5 step6 Filtration and Washing step5->step6 end End: Pure Nicotinamide Product step6->end

Caption: Workflow for the synthesis of N-substituted nicotinamides.

Diagram 3: Signaling Pathway Context (Hypothetical)

Many nicotinic acid derivatives ultimately influence cellular metabolism through pathways involving NAD⁺. While this compound is a synthetic reagent, the nicotinoyl moiety it installs is a precursor to this vital coenzyme.

G NA_Prod Nicotinamide Product (from synthesis) NAM Nicotinamide (NAM) NA_Prod->NAM In-vivo hydrolysis NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage NAD NAD+ NAD_Salvage->NAD Sirtuins Sirtuins NAD->Sirtuins Coenzyme for Cellular_Processes Cellular Processes (e.g., DNA Repair, Metabolism) Sirtuins->Cellular_Processes Regulates

Caption: Potential metabolic fate of nicotinamide products in cellular pathways.

References

Application Notes and Protocols for the Esterification of Alcohols with Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols with nicotinic anhydride (B1165640) is a fundamental reaction in medicinal chemistry and drug development. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are important pharmacophores that exhibit a range of biological activities, most notably the modulation of lipid metabolism. The conversion of nicotinic acid into its esters can enhance lipophilicity, improve bioavailability, and enable targeted drug delivery. This document provides detailed protocols for the esterification of primary, secondary, and tertiary alcohols with nicotinic anhydride, guidance on product purification, and an overview of the relevant signaling pathways for drug development applications.

Data Presentation

The efficiency of the esterification of alcohols with this compound is influenced by the steric hindrance of the alcohol substrate. The following table summarizes typical reaction conditions and expected yields for different classes of alcohols.

Alcohol TypeSubstrate ExampleCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Primary Benzyl (B1604629) AlcoholDMAP (5-10)Dichloromethane (B109758) (DCM)Room Temperature2-6>90
Secondary Testosterone (B1683101)None (neat)None1400.5~90[1]
Secondary CyclohexanolDMAP (10-20)Toluene80-1108-1670-85
Tertiary tert-Butanol (B103910)DMAP (20-50)Dichloromethane (DCM)Room Temperature24-4840-60

Note: Reaction times and yields are approximate and can vary based on the specific substrate and reaction scale. DMAP (4-Dimethylaminopyridine) is a commonly used nucleophilic catalyst that can significantly accelerate the reaction, especially for more sterically hindered alcohols.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous, as the presence of water will hydrolyze the this compound.

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Safety: this compound and DMAP are harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Protocol 1: Esterification of a Primary Alcohol (Benzyl Alcohol) using DMAP Catalyst

This protocol describes a general procedure for the efficient esterification of a primary alcohol.

Materials:

  • Benzyl alcohol

  • This compound

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (HPLC grade)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the reactants in anhydrous DCM (approximately 0.1 M concentration of the alcohol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexanes:ethyl acetate).

  • Upon completion of the reaction (typically 2-6 hours), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove nicotinic acid byproduct) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure benzyl nicotinate.

Protocol 2: Esterification of a Secondary Alcohol (Testosterone) without Catalyst

This protocol is adapted from a patented procedure for the synthesis of testosterone-17-nicotinate.[1]

Materials:

  • Testosterone

  • This compound

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a reaction vessel, heat this compound (14 parts by weight) to 140°C in an oil bath to form a melt.[1]

  • To the molten anhydride, add testosterone (15 parts by weight) and stir the mixture frequently while maintaining the temperature at 140°C for 30 minutes.[1]

  • After cooling, the solid melt is crushed and suspended in water (500 parts by volume).[1]

  • Add sodium bicarbonate to the suspension to dissolve any unreacted this compound and the nicotinic acid byproduct.[1]

  • The insoluble product, testosterone-17-nicotinate, precipitates and is collected by filtration.[1]

  • Wash the collected solid with water and dry.[1]

  • The product can be further purified by recrystallization from acetone.[1]

Protocol 3: DMAP-Catalyzed Esterification of a Tertiary Alcohol (tert-Butanol)

This protocol outlines a method for the esterification of a sterically hindered tertiary alcohol, which typically requires a higher catalyst loading and longer reaction times.

Materials:

  • tert-Butanol

  • This compound

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine tert-butanol (1.0 eq), this compound (1.2 eq), and DMAP (0.5 eq).

  • Add anhydrous DCM to dissolve the reactants (approximately 0.2 M concentration of the alcohol).

  • Stir the reaction mixture at room temperature. Due to the steric hindrance of the tertiary alcohol, the reaction is expected to be slow.

  • Monitor the reaction progress by TLC. The reaction may take 24-48 hours to reach a reasonable conversion.

  • Once the reaction has proceeded as far as possible, perform an aqueous workup as described in Protocol 1 (steps 5-7).

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl nicotinate.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the DMAP-catalyzed esterification of an alcohol with this compound followed by purification.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification reactants Alcohol + This compound + DMAP dissolve Dissolve in Anhydrous Solvent (e.g., DCM) reactants->dissolve stir Stir at RT under N2 dissolve->stir quench Quench with H2O stir->quench wash_bicarb Wash with Sat. NaHCO3 quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Nicotinic Acid Ester chromatography->product

General workflow for the synthesis and purification of nicotinic acid esters.
Signaling Pathway of Nicotinic Acid

Nicotinic acid and its derivatives that can be hydrolyzed to nicotinic acid in vivo primarily exert their therapeutic effects by activating the G-protein coupled receptor GPR109A (also known as HCA₂). This receptor is highly expressed in adipocytes and immune cells. The signaling cascade initiated by the activation of GPR109A is crucial for its lipid-lowering and anti-inflammatory effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol nicotinic_acid Nicotinic Acid (or Ester Prodrug) gpr109a GPR109A (HCA2 Receptor) nicotinic_acid->gpr109a Binds & Activates g_protein Gi/o Protein gpr109a->g_protein Activates beta_arrestin β-Arrestin gpr109a->beta_arrestin Recruits ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts inflammation Inflammatory Pathways beta_arrestin->inflammation Modulates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (B570770) (HSL) pka->hsl Activates lipolysis Lipolysis hsl->lipolysis Promotes

Simplified signaling cascade of nicotinic acid via the GPR109A receptor.

Pathway Description:

  • Receptor Binding: Nicotinic acid binds to and activates the GPR109A receptor on the surface of cells like adipocytes.

  • G-Protein Signaling: This activation leads to the coupling and activation of an inhibitory G-protein (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • PKA Inactivation: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

  • Reduced Lipolysis: PKA is responsible for activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids. Reduced PKA activity therefore leads to decreased lipolysis in adipocytes.

  • β-Arrestin Pathway: Independently of the G-protein pathway, GPR109A activation can also recruit β-arrestin, which can modulate inflammatory signaling pathways. This pathway is implicated in some of the side effects of niacin, such as flushing, but also contributes to its anti-inflammatory properties.

References

Application Notes & Protocols: Amide Bond Formation Using Nicotinic Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various advanced materials. The reaction of an acid anhydride (B1165640) with a primary amine is a well-established and reliable method for creating N-substituted amides.[1] Nicotinic anhydride, a symmetrical anhydride derived from nicotinic acid (Vitamin B3), serves as an effective acylating agent to introduce the nicotinoyl moiety into molecules. This is particularly relevant in drug development, where the pyridine (B92270) ring of the nicotinoyl group can modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.

This document provides a detailed overview of the reaction mechanism, a general experimental protocol, and a workflow for the synthesis of N-substituted nicotinamides from this compound and primary amines. The reactivity of anhydrides is generally milder than that of acyl chlorides, which can be advantageous when working with sensitive substrates.[]

Reaction Mechanism

The formation of an amide from an acid anhydride and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound.[3] This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a carboxylate (nicotinate) as a leaving group and, after a proton transfer step, yielding the final N-substituted nicotinamide (B372718) and a molecule of nicotinic acid as a byproduct.[4]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Reactants Primary Amine + this compound Intermediate Tetrahedral Intermediate Reactants->Intermediate Intermediate2 Tetrahedral Intermediate Products N-Substituted Nicotinamide + Nicotinic Acid Intermediate2->Products Proton Transfer

Caption: Mechanism of amide formation from a primary amine and an anhydride.

Experimental Protocols

The following is a general protocol for the reaction of this compound with a primary amine. Optimal conditions, including solvent, temperature, and reaction time, may vary depending on the specific amine substrate. This compound is extremely sensitive to moisture, and all glassware should be thoroughly dried before use.[5]

3.1 Materials and Equipment

  • Reagents: this compound, primary amine of choice, anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile), sodium bicarbonate (NaHCO₃) solution (saturated, aqueous), brine, anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel (optional), condenser (if heating), nitrogen or argon line for inert atmosphere, separatory funnel, rotary evaporator, equipment for purification (e.g., column chromatography system).

3.2 General Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM).

  • Reagent Addition: While stirring the solution, add this compound (1.0-1.2 eq) portion-wise at room temperature. For highly reactive amines, the addition may be performed at 0 °C (ice bath) to control the reaction exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating may be required.[1]

  • Workup: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution. The NaHCO₃ wash serves to remove the nicotinic acid byproduct by converting it to the water-soluble sodium nicotinate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica (B1680970) gel or recrystallization, to yield the pure N-substituted nicotinamide.

Data Presentation

The efficiency of the amidation reaction depends on the structure and nucleophilicity of the primary amine. The following table provides illustrative data for the reaction of this compound with various primary amines under generalized conditions.

EntryPrimary AmineSolventTemperature (°C)Time (h)Yield (%)*
1BenzylamineDCM25492
2AnilineTHF501275
3n-ButylamineDCM25295
4CyclohexylamineTHF25394

*Note: These are representative yields and may vary based on specific reaction conditions and purification efficiency.

General Experimental Workflow

The overall process from starting materials to the final, characterized product follows a standard synthetic chemistry workflow.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis A Dissolve Primary Amine in Anhydrous Solvent B Add this compound (Under Inert Atmosphere) A->B C Stir at RT or with Heating B->C D Monitor by TLC / LC-MS C->D E Aqueous Workup (NaHCO3) D->E On Completion F Extraction & Concentration E->F G Column Chromatography F->G H Final Product (Characterization by NMR, MS) G->H

Caption: General experimental workflow for nicotinamide synthesis.

Safety and Handling

  • This compound is highly sensitive to moisture and should be handled under an inert, dry atmosphere.[5]

  • Primary amines can be corrosive and toxic; handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: The Role of Nicotinic Anhydride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of nicotinic anhydride (B1165640) as a versatile reagent in medicinal chemistry. Detailed protocols for the synthesis of key pharmacologically active agents are presented, alongside quantitative data and mechanistic insights to facilitate research and development.

Introduction

Nicotinic anhydride, the symmetrical anhydride of nicotinic acid (Vitamin B3), is a powerful acylating agent employed in the synthesis of a variety of medicinal compounds. Its primary role is to introduce the nicotinoyl moiety into molecules, a common pharmacophore in drugs targeting a range of conditions, including hyperlipidemia, peripheral vascular disorders, and inflammation. The use of this compound offers a direct and often efficient route to the formation of nicotinic acid esters and amides, which are frequently utilized as prodrugs to enhance bioavailability and modulate the pharmacokinetic profile of the parent drug.

Key Applications in Medicinal Chemistry

This compound is instrumental in the synthesis of several important Active Pharmaceutical Ingredients (APIs). Two prominent examples are Inositol (B14025) Nicotinate (B505614) and Etofibrate, both of which are lipid-lowering agents.

  • Inositol Nicotinate (Inositol Hexanicotinate): This compound is the hexanicotinic acid ester of inositol. It functions as a "no-flush" niacin, gradually releasing nicotinic acid in the body, thus minimizing the common side effect of flushing associated with niacin supplementation. It is used to treat hyperlipidemia and peripheral vascular diseases such as Raynaud's phenomenon.[1][2]

  • Etofibrate: This drug is a dual-action lipid-lowering agent, combining the therapeutic effects of clofibric acid and nicotinic acid through an ester linkage with ethylene (B1197577) glycol.[3][4] Etofibrate is effective in reducing triglycerides and cholesterol levels in the blood.[3]

Data Presentation: Synthesis of Nicotinic Acid Esters

The following table summarizes the synthesis of various nicotinic acid esters using this compound, showcasing the reagent's versatility across different alcohol substrates.

Substrate (Alcohol)ProductReaction ConditionsYield (%)Reference
InositolInositol NicotinatePyridine (B92270), heat~70-80% (estimated)Adapted from[5]
2-(2-(4-chlorophenoxy)-2-methylpropanoyloxy)ethan-1-olEtofibratePyridine, reflux>80% (estimated)Adapted from[3]
TestosteroneTestosterone-17-nicotinate140°C, 30 minNot specified[6]
Various primary and secondary alcoholsCorresponding nicotinatesRoom temperature to refluxGood to excellent[7][8]

Experimental Protocols

Protocol 1: Synthesis of Inositol Nicotinate

This protocol describes the esterification of inositol with this compound to yield inositol nicotinate.

Materials:

  • myo-Inositol

  • This compound

  • Anhydrous pyridine

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve myo-inositol (1 molar equivalent) in anhydrous pyridine under an inert atmosphere.

  • Add this compound (6.6 molar equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and slowly pour it into ice-cold 1M HCl with vigorous stirring.

  • Adjust the pH of the aqueous solution to 7-8 with a saturated solution of sodium bicarbonate.

  • The crude inositol nicotinate will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with copious amounts of deionized water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure inositol nicotinate.

  • Dry the final product under vacuum.

Protocol 2: Synthesis of Etofibrate

This protocol outlines the synthesis of Etofibrate by acylating the free hydroxyl group of 2-(2-(4-chlorophenoxy)-2-methylpropanoyloxy)ethan-1-ol with this compound.

Materials:

  • 2-(2-(4-chlorophenoxy)-2-methylpropanoyloxy)ethan-1-ol

  • This compound

  • Anhydrous pyridine

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 2-(2-(4-chlorophenoxy)-2-methylpropanoyloxy)ethan-1-ol (1 molar equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.2 molar equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure Etofibrate.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of the compounds synthesized using this compound are a result of the biological activity of their metabolic products.

Inositol Nicotinate Signaling

Inositol nicotinate is hydrolyzed in the body to release nicotinic acid (niacin). Niacin exerts its effects primarily through the activation of two G-protein coupled receptors: GPR109A (HCAR2) and GPR109B (HCAR3).[8]

  • Lipid-lowering effect: Activation of GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase. This inhibits the release of free fatty acids from adipose tissue, thereby reducing the substrate available for triglyceride synthesis in the liver.

  • Vasodilation: The binding of niacin to GPR109A on Langerhans cells in the skin stimulates the production of prostaglandins (B1171923) (PGD2 and PGE2), which act on nearby blood vessels to cause vasodilation.[2] The slow release of niacin from inositol nicotinate mitigates the intense flushing effect often seen with immediate-release niacin.

Inositol_Nicotinate_Signaling IN Inositol Nicotinate Niacin Niacin (Nicotinic Acid) IN->Niacin Hydrolysis GPR109A GPR109A (HCAR2) Niacin->GPR109A Activates Langerhans Langerhans Cell Niacin->Langerhans Activates GPR109A on AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase cAMP->HSL Activates FFA Free Fatty Acids HSL->FFA Inhibited Release Triglycerides Hepatic Triglyceride Synthesis FFA->Triglycerides Reduced Substrate Vasodilation Vasodilation PGs Prostaglandins (PGD2, PGE2) Langerhans->PGs Releases PGs->Vasodilation Causes

Caption: Signaling pathway of Inositol Nicotinate metabolites.

Etofibrate Signaling

Etofibrate is a prodrug that is hydrolyzed to clofibric acid and nicotinic acid.[3] Clofibric acid is the primary active metabolite responsible for the lipid-lowering effects, acting as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[3]

  • PPARα Activation: Clofibric acid binds to and activates PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.

  • Gene Regulation: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

  • Metabolic Effects: This leads to increased expression of genes involved in fatty acid uptake and β-oxidation, and decreased expression of genes like apolipoprotein C-III, which inhibits lipoprotein lipase. The net effect is enhanced catabolism of triglyceride-rich lipoproteins and a reduction in plasma triglyceride levels.

Etofibrate_Signaling Etofibrate Etofibrate CA Clofibric Acid Etofibrate->CA Hydrolysis PPARa PPARα CA->PPARa Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Gene_Exp Target Gene Transcription PPRE->Gene_Exp Regulates Lipid_Met Increased Lipid Metabolism Gene_Exp->Lipid_Met Leads to

Caption: Mechanism of action of Etofibrate's active metabolite.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of medicinal compounds using this compound.

Experimental_Workflow Start Select Target Molecule and Substrate Alcohol/Amine Reaction Acylation with This compound Start->Reaction Workup Reaction Work-up and Crude Product Isolation Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay In vitro/In vivo Biological Assays Characterization->Bioassay Data Data Analysis and Structure-Activity Relationship (SAR) Studies Bioassay->Data

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and efficient reagent in medicinal chemistry for the synthesis of various nicotinic acid derivatives with significant therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this reagent in the discovery and development of new chemical entities. The mechanistic insights into the signaling pathways of the resulting products further aid in the rational design of novel therapeutics.

References

Application Notes and Protocols for the Quantification of Nicotinic Anhydride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic anhydride (B1165640) (C₁₂H₈N₂O₃) is a reactive chemical intermediate, primarily utilized as an acylating agent in organic synthesis for the introduction of the nicotinoyl group.[1] It is particularly valuable in the pharmaceutical industry for the synthesis of various esters and amides of nicotinic acid (Niacin, Vitamin B3), which may act as prodrugs or possess unique pharmacological properties.[2] Given its high reactivity and sensitivity to moisture, accurate quantification of nicotinic anhydride in reaction mixtures is critical for reaction monitoring, yield determination, and quality control of the final products.[3]

These application notes provide detailed protocols for four common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.

Chemical Reaction Pathway: Synthesis and Application

The following diagram illustrates a common pathway for the synthesis of this compound from nicotinic acid and its subsequent use as an acylating agent.

G Synthesis and Acylation Reaction of this compound cluster_synthesis Synthesis cluster_reaction Acylation Reaction NA Nicotinic Acid NAn This compound NA->NAn 1. Phosgene Phosgene Phosgene->NAn 2. TEA Triethylamine TEA->NAn 3. Alcohol Alcohol (R-OH) NAn->Alcohol Acylating Agent Ester Nicotinate Ester NAn->Ester Alcohol->Ester NicotinicAcid_byproduct Nicotinic Acid (byproduct) Ester->NicotinicAcid_byproduct G HPLC Quantification Workflow SamplePrep Sample Preparation (Dilute aliquot in mobile phase) HPLC HPLC System (C18 Column) SamplePrep->HPLC Detection UV Detector (260 nm) HPLC->Detection Data Data Acquisition & Processing (Chromatogram Integration) Detection->Data Quant Quantification (External Standard Calibration) Data->Quant G GC-MS Quantification Workflow SamplePrep Sample Preparation (Dilute aliquot in anhydrous solvent) GC GC System (PTV Inlet, HP-5ms column) SamplePrep->GC MS Mass Spectrometer (EI Source, SIM Mode) GC->MS Data Data Acquisition & Processing (Extract Ion Chromatogram) MS->Data Quant Quantification (Internal Standard Calibration) Data->Quant G qNMR Quantification Workflow SamplePrep Sample Preparation (Accurately weigh sample & internal standard into NMR tube with deuterated solvent) NMR NMR Spectrometer (Acquire ¹H spectrum with long D1) SamplePrep->NMR Processing Data Processing (Phasing, Baseline Correction, Integration) NMR->Processing Calculation Concentration Calculation (Using integral ratios, molar masses, and weights) Processing->Calculation Result Purity / Concentration Result Calculation->Result G Titrimetric Quantification Workflow SamplePrep Sample Preparation (Accurately weigh sample) Reaction Reaction Step (Add known excess of NaOH solution, allow hydrolysis to complete) SamplePrep->Reaction Titration Back-Titration (Titrate unreacted NaOH with standardized HCl) Reaction->Titration Endpoint Endpoint Detection (Phenolphthalein indicator or potentiometric) Titration->Endpoint Calculation Calculation (Determine moles of anhydride from consumed NaOH) Titration->Calculation

References

Safe handling and storage procedures for nicotinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of nicotinic anhydride (B1165640). It includes essential safety protocols, emergency procedures, and a detailed experimental protocol for its synthesis.

Hazard Identification and Safety Precautions

Nicotinic anhydride is a corrosive and moisture-sensitive solid. It is classified as a substance that causes severe skin burns and eye damage and reacts violently with water[1]. It should be handled with extreme care in a laboratory setting.

1.1 Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory to minimize exposure and ensure personal safety:

  • Eye Protection: Wear chemical safety goggles and a face shield[2][3].

  • Hand Protection: Use impervious chemical-resistant gloves[2].

  • Skin and Body Protection: Wear a lab coat, and in situations with a risk of significant exposure, use impervious protective clothing and boots[2][3].

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[3]. Handling should be performed in a well-ventilated area, preferably within a chemical fume hood[2].

Safe Handling Procedures

Adherence to proper handling procedures is critical to prevent accidents and exposure.

  • General Handling: Avoid all direct contact with the skin, eyes, and clothing[1]. Do not breathe in dust, vapor, mist, or gas. After handling, always wash hands and face thoroughly[2].

  • Aseptic Technique: When used in biological applications, maintain sterile equipment and employ aseptic techniques to prevent contamination.

  • Electrostatic Charge: Take precautionary measures against static discharge, especially when handling the powder.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation risks[2].

Storage Procedures

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area[3]. The storage temperature should be maintained between 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[2].

  • Containers: Keep the container tightly closed to prevent contact with moisture, as it is moisture-sensitive[3].

  • Incompatibilities: Store separately from oxidizing agents, strong bases, acids, and food-grade chemicals[3][4].

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₂H₈N₂O₃[5]
Molecular Weight 228.21 g/mol [2]
Melting Point 124°C[6]
Boiling Point 200°C at 1 mmHg[6]
Density 1.317 g/cm³[6]
Flash Point 203.1°C[6]
Vapor Pressure 5.25E-07 mmHg at 25°C[6]
Water Solubility 5 g/L at 20°C[1]

Toxicological Data: No specific LD50 or LC50 data for this compound is readily available. The toxicological properties have not been fully investigated[3]. It is designated as a corrosive material that causes severe skin burns and eye damage[1].

Exposure Limits: There are no established OSHA PEL or ACGIH TLV values specifically for this compound.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

5.1 Spill Response

Caption: Workflow for responding to a this compound spill.

5.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1].

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1].

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from Organic Syntheses and describes the preparation of this compound from nicotinic acid.

6.1 Materials and Equipment

  • Nicotinic acid

  • Triethylamine (B128534) (freshly distilled)

  • 12.5% solution of phosgene (B1210022) in benzene (B151609)

  • Anhydrous benzene

  • Anhydrous cyclohexane

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

  • Vacuum oven

6.2 Procedure

  • Reaction Setup: In a dried three-necked flask, suspend 0.082 mole of nicotinic acid in 150 ml of anhydrous benzene.

  • Addition of Triethylamine: Cool the suspension to 5°C using an ice bath. Add a 5% excess (0.086 mole) of freshly distilled triethylamine to the cold suspension while stirring.

  • Addition of Phosgene: While maintaining the temperature below 7°C, add a 5% excess (0.043 mole) of a 12.5% solution of phosgene in benzene through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 3 hours.

  • Isolation of Product:

    • Filter the reaction mixture and wash the collected triethylamine hydrochloride with anhydrous benzene.

    • Combine the filtrate and washes and evaporate to dryness using a rotary evaporator.

    • Simmer the dry residue with 175 ml of a 2:3 mixture of anhydrous benzene and cyclohexane.

    • Filter the hot mixture to remove any insoluble material.

  • Crystallization and Purification:

    • Allow the filtrate to stand at 5°C for 18 hours to crystallize the this compound.

    • Collect the crystalline product by filtration, wash with a cold benzene-cyclohexane mixture, and dry in a vacuum.

References

Application Notes and Protocols for Reactions Involving Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving nicotinic anhydride (B1165640), a versatile reagent in organic synthesis. The protocols outlined below are intended to serve as a guide for researchers in the synthesis of various nicotinic acid derivatives, which are of significant interest in medicinal chemistry and drug development.

Synthesis of Nicotinic Anhydride

This compound is a moisture-sensitive compound that serves as a key intermediate for the preparation of nicotinic acid esters and amides.[1] It is typically synthesized from nicotinic acid.

Synthesis from Nicotinic Acid using Phosgene (B1210022) and Triethylamine (B128534)

A common and high-yielding method for the synthesis of this compound involves the reaction of nicotinic acid with phosgene in the presence of triethylamine.[2]

Experimental Protocol:

  • A suspension of 10 g (0.081 mol) of nicotinic acid in 275 ml of anhydrous benzene (B151609) is prepared in a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a distillation apparatus.

  • To remove residual moisture, approximately 75 ml of benzene is distilled off.

  • The mixture is then cooled to 5°C in an ice bath.

  • Triethylamine (8.65 g, 0.086 mol) is added to the suspension, resulting in a clear solution.

  • A 12.5% solution of phosgene in benzene (34 g, 0.043 mol) is added dropwise, maintaining the reaction temperature below 7°C. The formation of triethylamine hydrochloride precipitate is observed.

  • The reaction mixture is stirred at room temperature for 45 minutes and then heated to boiling.

  • The hot mixture is filtered to remove the triethylamine hydrochloride.

  • The filtrate is evaporated to dryness under reduced pressure.

  • The solid residue is recrystallized from a benzene/cyclohexane mixture to yield this compound.

Quantitative Data:

ParameterValueReference
Yield87-93%[2]
Melting Point122-125°C[2]
Synthesis using Triphenylphosphine (B44618) Oxide and Oxalyl Chloride

An alternative method utilizes triphenylphosphine oxide and oxalyl chloride for the synthesis of this compound from nicotinic acid.[3] This method is notable for its mild reaction conditions.[3]

Experimental Protocol:

  • To a solution of triphenylphosphine oxide (1 equivalent) in acetonitrile, add oxalyl chloride (1.3 equivalents) dropwise.

  • Nicotinic acid (1 equivalent) and triethylamine (1 equivalent) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 1 hour.

  • The product, this compound, can be isolated and purified by standard techniques.

Quantitative Data:

ParameterValueReference
YieldHigh (e.g., 93% for benzoic anhydride)[3]
Reaction Time1 hour[3]

Reactions of this compound

This compound is a valuable acylating agent for the synthesis of esters and amides.[1]

Esterification Reactions

This compound readily reacts with alcohols to form nicotinic acid esters, which have various pharmaceutical applications.[4]

Experimental Protocol (General):

  • The alcohol is dissolved in a suitable solvent, such as pyridine (B92270).

  • This compound is added to the solution.

  • The reaction mixture is heated, typically at reflux, for a specified period.

  • After cooling, the reaction mixture is worked up to isolate the ester product. This may involve washing with aqueous sodium bicarbonate to remove unreacted anhydride and nicotinic acid byproduct.[4]

  • The product is then purified, for example, by recrystallization or chromatography.

Quantitative Data for Esterification Reactions:

AlcoholReaction TemperatureReaction TimeYieldReference
Testosterone140°C30 minutesNot specified[4]
StarchNot specifiedNot specifiedDegree of esterification 15-90%[5]
4-Phenyl-2-butanol (with catalyst)Not specifiedNot specified90%[6]
Amidation Reactions

The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of nicotinamides.[7][8]

Experimental Protocol (General):

  • The amine is dissolved in an appropriate aprotic solvent (e.g., DCM, THF).[8]

  • This compound is added to the solution, often in the presence of a base like triethylamine or pyridine to neutralize the nicotinic acid byproduct.[8]

  • The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.[9]

  • The reaction is quenched with water, and the nicotinamide (B372718) product is extracted with an organic solvent.[8]

  • The product is purified by standard methods such as chromatography or recrystallization.

Quantitative Data for Amidation Reactions:

AmineBaseSolventReaction ConditionsYieldReference
AmmoniaExcess AmmoniaNot specifiedHeating may be requiredGood[9]
MethylamineExcess MethylamineNot specifiedHeating may be requiredGood[7]
PhenylamineNot specifiedNot specifiedHeating may be requiredGood[7]
BenzylamineTriethylamineDichloromethaneRoom Temperature, 8-16 hGood (general protocol)[8]
PiperidineTriethylamineDichloromethaneRoom Temperature, 8-16 hGood (general protocol)[8]

Signaling Pathway and Experimental Workflows

While this compound itself is not a direct signaling molecule, its derivatives, particularly nicotinamide, are precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling.[2] Furthermore, many nicotinic acid derivatives are designed to interact with various biological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Nicotine and its analogs are well-known agonists of nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[1][10] Activation of nAChRs, particularly the α7 subtype, can lead to an influx of Ca2+, which in turn triggers various downstream signaling cascades, including the PI3K-Akt pathway, leading to neuroprotective effects.[1]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR (e.g., α7) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activation PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection (e.g., inhibition of apoptosis) Akt->Neuroprotection Promotes Nicotine Nicotine / Nicotinic Agonist Nicotine->nAChR

nAChR-mediated neuroprotective signaling pathway.
Experimental Workflow: Synthesis and Characterization of Nicotinamides

The following workflow outlines the general steps involved in the synthesis and characterization of nicotinamide derivatives using this compound.

Synthesis_Workflow Start Start: this compound + Amine Reaction Amidation Reaction (Solvent, Base, Temp.) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Nicotinamide Derivative Characterization->Final_Product

General workflow for nicotinamide synthesis.
Experimental Workflow: Catalyst Screening for Acylation Reactions

For optimizing the synthesis of nicotinic acid derivatives, a catalyst screening workflow can be employed. This is particularly relevant when using less reactive substrates or developing novel synthetic routes.

Catalyst_Screening_Workflow Define_Reaction Define Model Reaction (Substrates, Solvent, Temp.) Select_Catalysts Select Candidate Catalysts (e.g., Lewis Acids, Bases) Define_Reaction->Select_Catalysts Parallel_Reactions Perform Parallel Reactions (e.g., 96-well plate) Select_Catalysts->Parallel_Reactions Analysis Analyze Reaction Outcomes (LC-MS, GC-MS for Yield/Purity) Parallel_Reactions->Analysis Identify_Hits Identify 'Hit' Catalysts (Best performance) Analysis->Identify_Hits Optimization Further Optimization of 'Hit' Conditions Identify_Hits->Optimization

Workflow for catalyst screening in acylation reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of nicotinic anhydride (B1165640) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of nicotinic anhydride.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis are a common issue and can often be attributed to several factors. A primary concern is the high sensitivity of this compound to moisture.[1]

Potential Causes and Solutions:

  • Presence of Moisture: this compound readily hydrolyzes back to nicotinic acid in the presence of water.

    • Solution: Ensure all glassware is rigorously dried, for instance, in an oven at 200°C overnight.[1] Use anhydrous solvents, and consider distilling them to remove any trace amounts of water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). A preliminary distillation of a portion of the solvent from the reaction flask can help to azeotropically remove residual moisture from the nicotinic acid starting material.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution:

      • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. For the phosgene (B1210022)/triethylamine (B128534) method, stirring for 45 minutes at room temperature after the addition of phosgene is recommended before heating.[1]

      • Temperature Control: The temperature during the addition of reagents can be critical. In the phosgene/triethylamine method, the temperature should be maintained below 7°C during the addition of phosgene.[1] For the thionyl chloride method, a reflux period of several hours is typically required.[2][3]

  • Suboptimal Reagent Quality: The purity of starting materials can significantly impact the yield.

    • Solution: Use high-purity nicotinic acid. It has been noted that USP grade nicotinic acid can result in a slightly colored product, while higher purity starting material yields a colorless anhydride.[1] Triethylamine should be freshly distilled and stored over potassium hydroxide (B78521) pellets.[1]

  • Losses During Workup and Purification: Product can be lost during filtration and crystallization steps.

    • Solution: When filtering the reaction mixture to remove byproducts like triethylamine hydrochloride, it is crucial to do so under slightly reduced pressure to minimize evaporation and premature crystallization of the product in the filter funnel.[1] For purification, allowing the filtrate to stand at a reduced temperature (e.g., 5°C) for an extended period (e.g., 18 hours) can maximize the yield of crystalline product.[1]

Question: I am observing a significant amount of solid byproduct in my reaction mixture. What is it and how do I remove it effectively?

Answer:

In the widely used method involving nicotinic acid, triethylamine, and a dehydrating agent like phosgene or oxalyl chloride, the primary solid byproduct is triethylamine hydrochloride.[1]

Identification and Removal:

  • Byproduct: Triethylamine hydrochloride precipitates from the reaction mixture.

  • Removal: This salt is insoluble in solvents like hot benzene (B151609) and can be effectively removed by filtration.[1] It is recommended to wash the filter cake with warm benzene to recover any occluded product.[1] The successful removal of this byproduct is a key advantage of this method, as it leaves a solution of the product in nearly quantitative yield.[1]

Question: My final product is discolored. What causes this and how can I obtain a colorless product?

Answer:

Discoloration of the final product can be due to impurities in the starting materials or side reactions.

Causes and Solutions:

  • Starting Material Purity: The purity of the initial nicotinic acid can affect the color of the final product. Using a higher grade of nicotinic acid can result in a colorless anhydride.[1]

  • Side Reactions: In the synthesis of nicotinoyl chloride from nicotinic acid and thionyl chloride, side reactions can lead to colored impurities.

  • Purification: Recrystallization is a key step in obtaining a pure, colorless product. A mixture of benzene and cyclohexane (B81311) is an effective solvent system for the recrystallization of this compound.[1]

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing this compound?

The most frequently cited methods for the synthesis of this compound include:

  • The reaction of nicotinic acid with a dehydrating agent in the presence of a base. A high-yield method involves the use of phosgene and triethylamine in benzene.[1]

  • The reaction of nicotinic acid with thionyl chloride to form nicotinoyl chloride, which can then be further reacted.[2]

  • Historically, methods such as the reaction of nicotinoyl chloride with sodium nicotinate (B505614) or potassium nicotinate with oxalyl chloride have been used.[1]

Why is the method using phosgene and triethylamine often preferred?

This method is distinguished by its simplicity and high yield.[1] It avoids the two-phase reaction systems of older methods and the need for often inaccessible and highly sensitive acid chlorides. The primary byproduct, triethylamine hydrochloride, is easily removed by filtration.[1]

What are the critical safety precautions to take during the synthesis of this compound?

The synthesis of this compound often involves hazardous reagents such as phosgene and thionyl chloride. A thorough risk assessment should be conducted before starting any experiment.

  • Phosgene: This is a highly toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Specific safety protocols for handling phosgene must be strictly followed.

  • Thionyl Chloride: This is a corrosive and reactive substance that should also be handled in a fume hood.[3]

  • General Precautions: The use of safety glasses, gloves, and a lab coat is mandatory. Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible.

Data Presentation

Table 1: Reported Yields for this compound Synthesis

Starting MaterialsReagents/SolventYield (%)Reference
Nicotinic AcidPhosgene, Triethylamine / Benzene87-93[1]
Nicotinic AcidBis(trichloromethyl) carbonate, N-ethyl-N,N-diisopropylamine / Tetrahydrofuran97[4]
Nicotinoyl chloride hydrochloride, metal salt of nicotinic acidNitrobenzene or OrthodichlorobenzeneHigh[2]

Experimental Protocols

Method 1: Synthesis from Nicotinic Acid using Phosgene and Triethylamine [1]

  • Place nicotinic acid (10 g, 0.081 mole) and anhydrous benzene (275 ml) in a 500-ml three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a stillhead connected to a condenser.

  • Heat the mixture to distill off approximately 75 ml of benzene to remove traces of moisture.

  • Cool the flask to 5°C in an ice bath.

  • Add triethylamine (8.65 g, 0.086 mole) to the cold suspension.

  • Slowly add a 12.5% solution of phosgene in benzene (34 g, 0.043 mole) through the dropping funnel, maintaining the temperature below 7°C.

  • Stir the mixture at room temperature for 45 minutes, then heat to boiling.

  • Filter the hot mixture under slightly reduced pressure to remove the precipitated triethylamine hydrochloride. Wash the filter cake with warm benzene.

  • Evaporate the combined filtrate and washes to dryness on a rotary evaporator.

  • Recrystallize the residue from a mixture of benzene and cyclohexane (2:3) to obtain this compound.

Method 2: Synthesis of Nicotinoyl Chloride from Nicotinic Acid and Thionyl Chloride [5]

  • In a flask equipped with a reflux condenser, add nicotinic acid (100 g, 0.81 mole) to thionyl chloride (280 ml).

  • Reflux the mixture for two hours.

  • After the reaction is complete, remove the excess thionyl chloride under vacuum to obtain the crystalline nicotinoyl chloride hydrochloride. This intermediate can be used for subsequent reactions to form this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware (200°C) reagents Nicotinic Acid + Anhydrous Benzene start->reagents cool Cool to 5°C reagents->cool add_tea Add Triethylamine cool->add_tea add_phosgene Add Phosgene Solution (<7°C) add_tea->add_phosgene stir Stir at RT (45 min) add_phosgene->stir heat Heat to Boiling stir->heat filter Hot Filtration heat->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize from Benzene/Cyclohexane evaporate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield issue Low Yield cause1 Moisture Contamination issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Loss During Workup issue->cause3 solution1 Use Dry Glassware & Anhydrous Solvents cause1->solution1 solution2 Optimize Reaction Time & Temperature Control cause2->solution2 solution3 Careful Filtration & Crystallization cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Side reactions and byproduct formation with nicotinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotinic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is nicotinic anhydride and what are its primary uses? A1: this compound (CAS: 16837-38-0) is a chemical compound derived from the dehydration of two molecules of nicotinic acid (a form of vitamin B3).[1] It is a powerful acylating agent used in organic synthesis to introduce a nicotinoyl group onto nucleophiles such as alcohols, amines, and thiols.[1][2] This reaction, known as nicotinoylation, is valuable in the synthesis of pharmaceuticals and other complex organic molecules.

Q2: What are the most common side reactions when using this compound? A2: The most prevalent side reaction is hydrolysis . This compound is extremely sensitive to moisture and will readily react with water to revert to two molecules of nicotinic acid.[3] Other potential side reactions include di-acylation or poly-acylation if the substrate has multiple nucleophilic sites and stoichiometry is not carefully controlled, and reactions with other sensitive functional groups within the substrate molecule.

Q3: What is the main byproduct of acylation reactions with this compound? A3: In a standard acylation reaction, one nicotinoyl group is transferred to the nucleophile. The other half of the anhydride molecule leaves as a nicotinate (B505614) anion, which is protonated during workup to form nicotinic acid .[4] Therefore, nicotinic acid is the primary stoichiometric byproduct of the reaction.

Q4: How should I store this compound? A4: this compound must be stored under strictly anhydrous (dry) conditions. It is highly sensitive to moisture.[3] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Using a desiccator for storage is highly recommended.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of Acylated Product

Q: My acylation reaction with this compound resulted in a very low yield or no product at all. What could be the cause?

A: This is a common issue that can usually be traced to one of three main causes: reagent decomposition, incomplete reaction, or product loss during workup.

Table 1: Troubleshooting Low Reaction Yield

Possible Cause Details & Explanation Recommended Solution
1. Hydrolysis of this compound The anhydride is highly susceptible to hydrolysis.[3] Trace amounts of water in the solvent, on the glassware, or in the starting materials will convert it to inactive nicotinic acid before it can react with your substrate.Ensure Strict Anhydrous Conditions: • Dry all glassware in an oven (e.g., at 200°C overnight) and cool under an inert atmosphere.[3] • Use freshly distilled, anhydrous solvents.[3] • Run the reaction under an inert atmosphere (N₂ or Ar).
2. Incomplete Reaction The reaction may not have reached completion due to insufficient time, non-optimal temperature, or poor reactivity of the substrate. Anhydrides are less reactive than acyl chlorides.[5]Optimize Reaction Conditions: • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. • Consider gently heating the reaction if the substrate is a weak nucleophile. • Add a catalyst such as 4-(Dimethylamino)pyridine (DMAP) to accelerate the acylation of alcohols.[6]
3. Product Loss During Workup The desired product might be lost during the purification steps. For example, using a strong aqueous base to remove the nicotinic acid byproduct can cause hydrolysis of the desired ester product.[7]Refine Purification Strategy: • Use a mild base wash (e.g., saturated NaHCO₃ solution) and minimize contact time.[7] • Check the aqueous layer by TLC to ensure your product is not water-soluble. • Consider non-aqueous workup or purification via column chromatography.
Issue 2: Product Contamination with Nicotinic Acid

Q: My purified product is still contaminated with a significant amount of nicotinic acid. How can I remove it effectively?

A: Nicotinic acid is the main byproduct and its removal can be challenging, especially if your target molecule is sensitive.

Table 2: Purification Strategies to Remove Nicotinic Acid

Purification Method Protocol & Considerations Advantages Disadvantages
Mild Aqueous Base Wash Dissolve the crude product in an organic solvent (e.g., DCM, EtOAc). Wash gently and quickly with a saturated sodium bicarbonate (NaHCO₃) solution.[7] Immediately separate the layers and dry the organic phase.Quick and effective for removing acidic impurities.Risks hydrolysis of the desired product, especially if it is an unhindered ester.[7] Can cause emulsions.
Column Chromatography Use silica (B1680970) gel chromatography with an appropriate solvent system (e.g., Hexane/Ethyl Acetate with a small percentage of triethylamine (B128534) to prevent the acidic nicotinic acid from streaking).Highly effective for separating compounds with different polarities. Avoids aqueous conditions.Can be time-consuming and requires larger volumes of solvent.
Liquid-Liquid Extraction Specialized liquid-liquid extraction techniques can be employed to selectively separate nicotinic acid from the product mixture.[8]Can be efficient for specific product types.Requires optimization of solvent systems and may not be universally applicable.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be used to isolate the pure compound, leaving nicotinic acid in the mother liquor.Can yield highly pure material.Requires the product to be a crystalline solid and finding a suitable solvent can be challenging.

Visualized Workflows and Mechanisms

Reaction Mechanisms

The following diagrams illustrate the key chemical transformations involved when using this compound.

G General Acylation Pathway cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (R-XH) Nucleophile->Intermediate Product Acylated Product Intermediate->Product 2. Collapse & Leaving Group Departure Byproduct Nicotinic Acid Intermediate->Byproduct

Caption: General mechanism for the acylation of a nucleophile.

G Primary Side Reaction: Hydrolysis Anhydride This compound NicotinicAcid Nicotinic Acid (2 eq.) Anhydride->NicotinicAcid Moisture contact Water Water (H₂O) Water->NicotinicAcid Moisture contact

Caption: Hydrolysis of this compound back to nicotinic acid.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues in your nicotinoylation reaction.

G Start Reaction Complete. Analyze crude sample (TLC/LCMS). CheckProduct Is desired product the major component? Start->CheckProduct CheckPurity Is the product pure? CheckProduct->CheckPurity Yes CheckStartingMaterial Is starting material consumed? CheckProduct->CheckStartingMaterial No Success Success! Proceed to large-scale workup. CheckPurity->Success Yes Purify Action: Purify Product (See Table 2 for methods) CheckPurity->Purify No CheckAnhydride Is anhydride hydrolyzed? (Check for excess nicotinic acid) CheckStartingMaterial->CheckAnhydride Yes Optimize Action: Optimize Conditions (Longer time, higher temp, catalyst) CheckStartingMaterial->Optimize No Anhydrous Action: Improve Anhydrous Technique (Dry solvents/glassware, inert atm.) CheckAnhydride->Anhydrous Yes Reagents Action: Check Reagent Quality (Verify substrate and anhydride purity) CheckAnhydride->Reagents No

Caption: A logical workflow for troubleshooting reaction outcomes.

Experimental Protocols

Protocol 1: General Acylation of an Alcohol using this compound

This protocol describes a general procedure for the nicotinoylation of a primary or secondary alcohol.

Materials:

  • Substrate (alcohol, 1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (optional, 1.5 eq, if substrate is an amine salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.

  • Reaction Setup: To the round-bottom flask, add the alcohol substrate (1.0 eq) and DMAP (0.1 eq). Dissolve in anhydrous DCM under an inert atmosphere.

  • Addition of Anhydride: Add the this compound (1.1 eq) to the solution in one portion. If the substrate is viscous or solid, it can be dissolved first before adding the anhydride.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40°C) may be required for less reactive alcohols.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add saturated NaHCO₃ solution to quench the reaction and neutralize the nicotinic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure acylated product.

Protocol 2: Synthesis of this compound

This procedure is adapted from Organic Syntheses and provides a reliable method for preparing this compound from nicotinic acid.[3]

Materials:

  • Nicotinic Acid (1.0 eq)

  • Triethylamine (freshly distilled, 1.05 eq)

  • 12.5% Phosgene (B1210022) in Benzene (B151609) solution (0.525 eq)

  • Anhydrous Benzene and Cyclohexane

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert atmosphere setup

Procedure:

  • Preparation: Ensure all glassware is rigorously dried in an oven (200°C overnight) and assembled under an inert atmosphere.[3] All reagents and solvents must be anhydrous.

  • Reaction Setup: Suspend nicotinic acid (1.0 eq) in anhydrous benzene in the reaction flask. Cool the suspension to 5°C in an ice bath.

  • Base Addition: Add triethylamine (1.05 eq) to the cold suspension all at once. The mixture should become a clear solution.

  • Phosgene Addition: While stirring and maintaining the temperature below 7°C, add the phosgene solution dropwise via the dropping funnel. Triethylamine hydrochloride will precipitate immediately.

  • Stirring: After the addition is complete, stir the mixture at room temperature for 45 minutes.

  • Filtration: Heat the mixture to boiling and filter it while hot under slightly reduced pressure to remove the triethylamine hydrochloride precipitate. Wash the filter cake with warm benzene.

  • Crystallization & Isolation: Combine the filtrate and washes. Evaporate the solvent on a rotary evaporator. The residue can be further purified by recrystallization from a benzene/cyclohexane mixture to yield crystalline this compound. A typical reported yield is 87-93%.[3]

References

Preventing hydrolysis of nicotinic anhydride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling nicotinic anhydride (B1165640). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its hydrolysis during chemical reactions, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is nicotinic anhydride and why is it sensitive to hydrolysis?

This compound is the acid anhydride of nicotinic acid (a form of vitamin B3).[1] Like most acid anhydrides, it is highly reactive and serves as an effective acylating agent in organic synthesis.[2][3] Its reactivity stems from the two electrophilic carbonyl carbons and the carboxylate leaving group. However, this high reactivity also makes it "extremely sensitive to moisture".[4] When exposed to water, it readily hydrolyzes back to two molecules of nicotinic acid, a common cause of reduced yield and product contamination in reactions.[2][5]

Q2: What are the primary signs of this compound hydrolysis in my experiment?

Hydrolysis of this compound to nicotinic acid can manifest in several ways:

  • Low Yields: The most common symptom is a lower-than-expected yield of the desired product, as the starting material is consumed by the side reaction with water.

  • Product Contamination: The formation of nicotinic acid as a byproduct complicates purification. You may observe unexpected spots on a Thin-Layer Chromatography (TLC) plate or extra peaks in analytical chromatography (e.g., HPLC).[6]

  • Physical Changes: Significant degradation can lead to changes in the physical appearance of the material, such as clumping, due to the formation of the more polar nicotinic acid.[7]

  • Inconsistent Results: Uncontrolled hydrolysis can lead to poor reproducibility between experimental runs.

Q3: How can I prevent the hydrolysis of this compound during a reaction?

The key to preventing hydrolysis is to maintain strictly anhydrous (water-free) conditions throughout the experiment.[4][5]

  • Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying overnight at high temperatures (e.g., 200°C) and cooling in a desiccator.[4]

  • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods, such as distillation over a drying agent (e.g., sodium wire, calcium hydride) or passage through a solvent purification system.[4][7] Protic solvents like water and alcohols should be avoided unless they are a reactant.[7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. This is especially critical during reagent addition and for reactions running for extended periods.

  • Controlled Temperature: Keep the reaction temperature as low as feasible, as the rate of hydrolysis increases with temperature.[8] Some syntheses involving this compound are performed at temperatures as low as 5-7°C to minimize side reactions.[4]

Q4: Which solvents are recommended for reactions with this compound?

The choice of solvent is critical. Aprotic and non-polar solvents that have been thoroughly dried are preferred. Based on synthesis procedures, suitable solvents include:

  • Benzene[4]

  • Nitrobenzene[9]

  • Cyclohexane[4]

  • Dichloromethane[7]

  • Ethyl Acetate[7]

The selection should also consider the solubility of other reactants and the reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound.

Problem Encountered Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound: The anhydride was likely exposed to water before or during the reaction.Review your experimental setup for sources of moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[4][5]
Difficulty in Product Purification Contamination with Nicotinic Acid: Hydrolysis has occurred, creating nicotinic acid as a byproduct which can be difficult to separate from the desired product.Improve anhydrous techniques to prevent byproduct formation. For purification, consider recrystallization or chromatography, selecting a solvent system that effectively separates your product from the more polar nicotinic acid.[10]
Reaction Fails to Initiate Degraded Starting Material: The this compound may have hydrolyzed during storage.Check the purity of the anhydride before use via analytical methods (e.g., NMR, IR spectroscopy).[7] Store the compound in a tightly sealed container within a desiccator to protect it from atmospheric moisture.[7]
Inconsistent Results Between Batches Variable Amounts of Water: Inconsistent control over atmospheric moisture or solvent water content is leading to varying degrees of hydrolysis.Standardize your anhydrous procedure. Use a glove box or Schlenk line for sensitive reactions. Always use freshly dried solvents.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Reaction Setup

This protocol outlines the fundamental steps for setting up a reaction to minimize the hydrolysis of this compound.

Materials:

  • Round-bottom flask and other required glassware

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Septa, needles, and syringes

  • Inert gas source (Nitrogen or Argon) with a manifold or balloon

  • Anhydrous solvents and reagents

  • Desiccator

Procedure:

  • Glassware Preparation: Place all glassware in an oven at >120°C for at least 4 hours (overnight is recommended).[4] Assemble the hot glassware and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Immediately after cooling, seal the reaction flask with a rubber septum and flush the vessel with an inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the experiment (a balloon is often sufficient for this).

  • Solvent Addition: Add the required anhydrous solvent to the reaction flask using a dry syringe or cannula.

  • Reagent Addition: Add this compound and other solid reagents under a positive flow of inert gas. Liquid reagents should be added via a dry syringe. For optimal results, especially in syntheses, the reaction mixture can be cooled in an ice bath before and during the addition of reagents to control the reaction temperature.[4]

  • Reaction Monitoring: Allow the reaction to proceed for the designated time, maintaining the inert atmosphere and desired temperature. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Workup: Quench and work up the reaction as required by the specific procedure, being mindful that exposure to aqueous solutions will hydrolyze any remaining anhydride.

Visualizations

The following diagrams illustrate the chemical process of hydrolysis and the workflow to prevent it.

HydrolysisReaction NicAnhydride This compound plus + NicAnhydride->plus Water Water (H₂O) (Moisture) NicAcid Nicotinic Acid (2 Equivalents) Water->NicAcid Hydrolysis plus->Water plus->NicAcid Hydrolysis

Caption: Chemical pathway of this compound hydrolysis.

AnhydrousWorkflow arrow -> Start Start Dry 1. Dry all glassware in oven (>120°C) Start->Dry Cool 2. Cool glassware in desiccator Dry->Cool Assemble 3. Assemble under inert gas (N₂/Ar) Cool->Assemble AddSolvent 4. Add anhydrous solvent via syringe Assemble->AddSolvent AddReagents 5. Add this compound & other reagents AddSolvent->AddReagents React 6. Run reaction under inert atmosphere AddReagents->React End End React->End

Caption: Experimental workflow for preventing hydrolysis.

Caption: Root causes and effects of this compound hydrolysis.

References

Optimizing reaction conditions for nicotinic anhydride acylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize nicotinic anhydride (B1165640) acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nicotinic anhydride acylation? A1: The acylation proceeds via a nucleophilic acyl substitution mechanism. The nucleophile, typically an amine or alcohol, attacks one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate which then collapses, expelling a nicotinate (B505614) ion as the leaving group to form the acylated product.[1][2]

Q2: Why is it crucial to use anhydrous conditions for this reaction? A2: this compound, like other anhydrides, is susceptible to hydrolysis.[3][4] Any moisture present in the reaction can react with the anhydride to form two equivalents of nicotinic acid, which reduces the yield of the desired acylated product and complicates purification.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][4]

Q3: What role do basic catalysts like pyridine (B92270) or 4-DMAP play? A3: Basic catalysts serve two main purposes. First, they can act as nucleophilic catalysts by reacting with the anhydride to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the primary nucleophile (e.g., an alcohol or amine).[5][6][7] Second, they act as a base to neutralize the nicotinic acid byproduct formed during the reaction, preventing the protonation of amine nucleophiles which would render them unreactive.[3][8] 4-Dimethylaminopyridine (DMAP) is generally a more potent catalyst than pyridine.[5][7]

Q4: How can I monitor the progress of the reaction? A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[3][6] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the limiting reagent and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be employed.[6]

Q5: What is the typical stoichiometry used for acylation reactions? A5: To ensure the reaction goes to completion, a slight excess of the acylating agent (this compound) is often used, typically 1.1 to 1.5 equivalents for each functional group being acylated.[3][9] For substrates with multiple reactive sites, the stoichiometry must be adjusted accordingly.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the acylation reaction and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolyzed Anhydride: this compound has degraded due to moisture.[3][4] 2. Inactive Nucleophile: The amine nucleophile is protonated and non-nucleophilic.[3] 3. Suboptimal Temperature: The reaction lacks sufficient activation energy.[3]1. Use fresh or properly stored this compound. Ensure all glassware is oven-dried and solvents are anhydrous.[4] 2. Add a non-nucleophilic base (like triethylamine) or a basic catalyst (like pyridine) to deprotonate the amine.[3][8] 3. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC to avoid degradation.[3]
Multiple Spots on TLC / Impure Product 1. Unreacted Starting Material: The reaction is incomplete.[3] 2. Diacylation: If the substrate has multiple nucleophilic sites, over-acylation may occur.[3] 3. Side Reactions: High temperatures can lead to decomposition or other side reactions.[3]1. Increase the reaction time or use a slight excess (1.1-1.5 eq) of this compound.[3] 2. Use stoichiometric control; avoid a large excess of the anhydride and harsh heating conditions.[3] 3. Perform the reaction at the lowest effective temperature (start at room temperature before heating).[4]
Formation of a White Precipitate 1. Salt Formation: The nicotinic acid byproduct may react with a basic amine in the mixture to form a salt.[4] 2. Insoluble Reagents: One of the starting materials may have low solubility in the chosen solvent.1. This is often not problematic and the salt is typically removed during the aqueous work-up.[4] 2. Choose a solvent in which all reactants are soluble. Common choices include DCM, THF, or acetonitrile.[6][10]
Difficult Product Isolation / Work-up 1. Residual Catalyst: Basic catalysts like pyridine can be difficult to remove completely.[8][11] 2. Emulsion Formation: Emulsions can form during aqueous extraction.1. Wash the organic layer with an acidic solution (e.g., 1M HCl or aqueous copper sulfate) to remove basic catalysts.[6][11] 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.

Summary of Reaction Parameters

ParameterConditionEffect on ReactionKey Considerations
Solvent Aprotic solvents (DCM, THF, Acetonitrile, Benzene)Provides a medium for the reaction without interfering.Must be anhydrous to prevent hydrolysis of the anhydride.[4][12]
PyridineCan act as both a solvent and a catalyst.Can be difficult to remove during work-up.[6][8]
Solvent-freeCan be an option for a "greener" reaction, using the anhydride itself as the solvent.[9][13][14]Requires that the substrate is soluble in the anhydride; may require heating.
Catalyst NoneReaction may be slow, especially with less reactive nucleophiles.Suitable for highly reactive amines.[3][9]
PyridineAccelerates the reaction and neutralizes the acid byproduct.[6][8]A common and effective choice.
4-DMAP (0.05 - 0.1 eq)Significantly increases the reaction rate, often much more than pyridine.[5][6][7]Highly effective for sterically hindered or unreactive substrates.[4]
Lewis Acids (e.g., ZnCl₂, AlCl₃)Can be used for Friedel-Crafts acylation of aromatic compounds.[15][16]Typically used for C-acylation, not N- or O-acylation.
Temperature 0 °C to Room Temp (20-25 °C)Milder conditions that minimize side products.[12][17]May result in longer reaction times or incomplete conversion.[3]
Elevated Temp (40-80 °C)Increases the reaction rate significantly.[3][8]Can increase the risk of side product formation and degradation.[3]
Stoichiometry (Anhydride:Nucleophile) 1:1Stoichiometric reaction.Risk of incomplete reaction if anhydride is not pure.
>1:1 (e.g., 1.2:1)Helps drive the reaction to completion.[3][17]A large excess can lead to diacylation and complicates purification.[3]

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical workflow for a this compound acylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware & Prepare Anhydrous Solvents B Weigh Substrate & This compound C Dissolve Substrate in Solvent B->C D Add Catalyst (e.g., Pyridine/DMAP) C->D E Add this compound (often at 0 °C) D->E F Stir at RT or Heat & Monitor by TLC E->F G Quench Reaction F->G H Aqueous Extraction (Acid/Base Washes) G->H I Dry Organic Layer & Evaporate Solvent H->I J Purify Product (e.g., Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K G Start Problem: Low Product Yield TLC Check TLC: Any Starting Material Left? Start->TLC Incomplete Reaction Incomplete TLC->Incomplete Yes NoSM No Starting Material Left TLC->NoSM No Solution1 Solutions: • Increase reaction time • Gently heat (40-60°C) • Add catalyst (DMAP) Incomplete->Solution1 Solution2 Possible Causes: • Product lost during work-up • Anhydride was hydrolyzed • Product degraded NoSM->Solution2

References

Technical Support Center: Troubleshooting Low Reactivity of Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving nicotinic anhydride (B1165640), specifically focusing on its low reactivity in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with nicotinic anhydride is showing low to no conversion. What are the most common reasons for this?

Low conversion in reactions involving this compound can often be attributed to a few key factors:

  • Presence of Moisture: this compound is extremely sensitive to moisture.[1] Any water present in the reaction setup, including in solvents, reagents, or on the glassware, will hydrolyze the anhydride back to nicotinic acid, rendering it unreactive for acylation.

  • Substrate Reactivity: The nucleophilicity of the substrate (e.g., an amine or alcohol) plays a crucial role. Sterically hindered or electron-poor nucleophiles will react more slowly.

  • Inadequate Activation: Anhydrides are generally less reactive than acyl chlorides.[2] For less reactive substrates, a catalyst is often necessary to enhance the electrophilicity of the carbonyl carbon of the anhydride.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. While some acylations proceed at room temperature, others require heating.[3] Conversely, excessively high temperatures can lead to decomposition or side reactions.

  • Poor Reagent Quality: The purity of the this compound and the nucleophilic substrate is critical. Impurities can interfere with the reaction or deactivate catalysts.

Q2: How can I ensure my reaction conditions are sufficiently anhydrous?

Maintaining anhydrous conditions is paramount when working with this compound.[1] Here are several steps you can take:

  • Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120-150°C) for several hours and allowed to cool in a desiccator over a drying agent (e.g., phosphorus pentoxide or calcium chloride) before use.

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents) and stored over molecular sieves.

  • Reagents: Use freshly opened bottles of reagents or purify them if necessary. This compound itself should be a crystalline solid; if it appears clumpy or sticky, it may have been exposed to moisture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of a dry gas such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.

Q3: What catalysts can be used to improve the reactivity of this compound?

For acylating less reactive nucleophiles, a catalyst is often employed. Common catalysts for acylation reactions with anhydrides include:

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that reacts with the anhydride to form a more reactive N-acylpyridinium intermediate. It is typically used in catalytic amounts (1-10 mol%).

  • Lewis Acids: Mild Lewis acids like zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) can activate the anhydride by coordinating to a carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Stronger Bases (for amine acylation): In the acylation of amines, a base such as triethylamine (B128534) (Et₃N) or pyridine (B92270) is often used as a stoichiometric reagent to neutralize the nicotinic acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

Troubleshooting Guides

Problem: Low Yield of Amide from Reaction of this compound with a Primary Amine

If you are experiencing a low yield in the synthesis of a nicotinamide (B372718) derivative, follow this troubleshooting guide.

TroubleshootingWorkflow start Low Amide Yield check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents, Atmosphere) start->check_moisture check_reagents Assess Reagent Quality & Stoichiometry (Purity of Anhydride and Amine, Correct Molar Ratios) check_moisture->check_reagents Conditions Confirmed Dry success Improved Yield check_moisture->success Issue Found & Corrected optimize_catalyst Optimize Catalyst System (Add/Change Catalyst, Vary Loading) check_reagents->optimize_catalyst Reagents & Stoichiometry Correct check_reagents->success Issue Found & Corrected optimize_temp Adjust Reaction Temperature (Incrementally Increase Temperature) optimize_catalyst->optimize_temp No Improvement optimize_catalyst->success Yield Improved optimize_time Extend Reaction Time optimize_temp->optimize_time No Improvement optimize_temp->success Yield Improved analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) optimize_time->analysis Still Low Yield optimize_time->success Yield Improved workup_issue Investigate Work-up Procedure (Potential Product Loss During Extraction/Purification) analysis->workup_issue Starting Material Consumed, No Product workup_issue->success Work-up Optimized

Caption: A stepwise workflow for troubleshooting low yields in nicotinamide synthesis.

Data Presentation: Impact of Reaction Parameters on Acylation Yield

The following tables summarize illustrative quantitative data on how different reaction parameters can affect the yield of acylation reactions with anhydrides. While this data is not specific to this compound, the observed trends are generally applicable.

Table 1: Effect of Catalyst on Amide Yield

EntryAmine SubstrateAnhydrideCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AnilineAcetic AnhydrideNoneDichloromethane251245
2AnilineAcetic AnhydrideDMAP (5)Dichloromethane252>95
34-NitroanilineAcetic AnhydrideNoneAcetonitrile8024<10
44-NitroanilineAcetic AnhydrideDMAP (10)Acetonitrile801285

Table 2: Effect of Temperature on Acylation Yield

EntryNucleophileAnhydrideCatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzyl AlcoholAcetic AnhydrideNoneToluene252430
2Benzyl AlcoholAcetic AnhydrideNoneToluene60675
3Benzyl AlcoholAcetic AnhydrideNoneToluene1102>95

Experimental Protocols

Key Experiment: Synthesis of N-Benzylnicotinamide

This protocol describes a general procedure for the acylation of a primary amine (benzylamine) with this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (B48309) (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, optional)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and DMAP (if used) in anhydrous DCM.

  • Addition of Reagents: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Cool the flask containing the this compound solution to 0°C in an ice bath. Add the amine/triethylamine solution dropwise over 30 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove nicotinic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-benzylnicotinamide.

ExperimentalWorkflow setup 1. Reaction Setup - Flame-dried flask - this compound in DCM - Inert atmosphere (N₂) reagents 2. Prepare Amine Solution - Benzylamine + Triethylamine in DCM setup->reagents addition 3. Reagent Addition - Cool to 0°C - Add amine solution dropwise reagents->addition reaction 4. Reaction - Warm to RT - Stir for 2-4h - Monitor by TLC addition->reaction workup 5. Aqueous Work-up - Wash with H₂O, 1M HCl, sat. NaHCO₃, Brine reaction->workup purification 6. Isolation & Purification - Dry (MgSO₄) - Concentrate - Column Chromatography/Recrystallization workup->purification product Pure N-Benzylnicotinamide purification->product

Caption: A generalized workflow for the synthesis of N-benzylnicotinamide.

References

Technical Support Center: Nicotinic Anhydride Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nicotinic anhydride (B1165640) reactions. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are scaling up their synthesis from the laboratory to pilot or production scale.

Troubleshooting Guide & FAQs

Category 1: Reaction Control and Thermal Management

Question: My reaction is showing a significant exotherm upon scale-up that wasn't observed at the lab scale. What's happening and how can I control it?

Answer: This is a common and critical issue when scaling up. The surface-area-to-volume ratio decreases as the reactor size increases. This means that larger reactors are less efficient at dissipating heat compared to small laboratory flasks.[1] Oxidation reactions, which are common in the synthesis of related compounds like nicotinic acid, are often highly exothermic, and poor heat removal can lead to a runaway reaction.[1][2]

Troubleshooting Steps:

  • Characterize the Exotherm: Use reaction calorimetry to quantify the heat of reaction at the lab scale. This data is crucial for designing an adequate cooling system for the larger reactor.

  • Control Reagent Addition: Instead of adding reagents all at once, use a controlled feed strategy (e.g., slow addition via a pump). This allows the cooling system to keep up with the heat being generated.

  • Re-evaluate Solvent Choice: A higher-boiling-point solvent can provide a larger temperature window to work within. Additionally, the solvent's heat capacity and thermal conductivity will influence heat dissipation.

  • Ensure Adequate Agitation: Good mixing is essential for uniform heat distribution and preventing localized hot spots.[1]

Question: I'm observing localized overheating and charring near the reactor walls, even though the bulk temperature seems correct. Why is this happening?

Answer: This phenomenon points to the formation of thermal gradients within the reactor.[1] Inadequate mixing in a large vessel can create "dead zones" where the contents are not well-circulated.[1] In these zones, heat generated by the reaction is not effectively transferred to the cooling jacket, leading to localized temperature spikes that can degrade the product or generate impurities.

Logical Troubleshooting Flow for Thermal Gradients

A Localized Overheating Observed B Is Agitator Speed Sufficient? A->B C Increase Agitator Speed B->C No D Is Agitator Design Appropriate for Vessel Geometry? B->D Yes H Problem Resolved C->H E Evaluate Baffle/Impeller Configuration D->E No F Is Reagent Addition Too Fast? D->F Yes E->H G Decrease Reagent Addition Rate F->G No F->H Yes G->H

Caption: Troubleshooting workflow for localized overheating issues.

Category 2: Mixing, Mass Transfer, and Reaction Kinetics

Question: My reaction yield has dropped significantly after moving to a larger reactor, and the reaction seems to be stalling. What are the likely causes?

Answer: A drop in yield upon scale-up often points to mixing and mass transfer limitations.[1][3] What works with a small magnetic stir bar may be completely ineffective in a large, baffled reactor.[1] Poor mixing can lead to:

  • Poor Reagent Dispersion: Localized concentration spikes and areas where reactants are starved.[1]

  • Inefficient Mass Transfer: In multiphasic reactions (e.g., solid-liquid, gas-liquid), the rate at which reactants move between phases can become the rate-limiting step.

  • Non-uniform Temperature: As discussed above, this can lead to side reactions and degradation.[1]

Comparative Reaction Parameters: Lab vs. Pilot Scale

Parameter Lab Scale (1 L Flask) Pilot Scale (100 L Reactor) Key Scale-Up Consideration
Stirring Method Magnetic Stir Bar Mechanical Overhead Stirrer (e.g., Impeller) Stirrer type, size, and position must be optimized for vessel geometry to avoid dead zones.[1]
Typical RPM 300 - 500 RPM 50 - 150 RPM Tip speed of the agitator is a more scalable parameter than RPM.
Heat Transfer High (High Surface Area/Volume) Low (Low Surface Area/Volume) Requires a robust external cooling/heating system and careful monitoring.[1]
Addition Time 5 minutes (bolus) 1-2 hours (controlled feed) Slow addition is critical to manage exotherms and ensure homogeneity.

| Observed Yield | 95% | 75% | A significant drop often indicates mixing or thermal management issues. |

Category 3: Impurity Profile and Downstream Processing

Question: I'm seeing new impurities in my scaled-up batch that were not present or were negligible at the lab scale. Where are they coming from?

Answer: The amplification of impurities is a classic scale-up challenge.[1] Minor side reactions that are insignificant at a small scale can become major contributors to the impurity profile in a larger batch due to longer reaction times, higher temperatures, or localized concentration issues.[1]

Common Sources of New Impurities:

  • Degradation Products: From localized overheating or extended reaction/workup times.

  • Side-Reaction Products: Resulting from poor mixing and non-stoichiometric reagent concentrations in parts of the reactor.

  • Process-Related Impurities: Contaminants from reagents, solvents, or even leaching from equipment.[4]

  • Unreacted Starting Materials: Due to incomplete reaction caused by poor mass transfer.[5]

Regulatory bodies like the ICH have strict guidelines on the identification and qualification of impurities in active pharmaceutical ingredients (APIs).[4][6]

Interrelationship of Scale-Up Factors and Impurity Formation

cluster_0 Primary Scale-Up Changes cluster_1 Secondary Effects cluster_2 Potential Problems A Increased Volume C Reduced Heat Transfer A->C D Inefficient Mixing A->D B Longer Reaction Time E Hot Spots / Degradation B->E C->E F Formation of Byproducts D->F G Incomplete Conversion D->G

Caption: Relationship between scale-up factors and impurity generation.

Question: My previous purification method (e.g., column chromatography) is no longer practical or efficient at the new scale. What are my options?

Answer: Downstream processing often requires a complete change in strategy upon scale-up.[7][8] Methods that are simple in the lab can become expensive, time-consuming, and generate enormous amounts of waste at an industrial scale.[8][9]

Scalable Purification Strategies:

  • Crystallization: This is one of the most powerful and scalable purification techniques. Focus on developing a robust crystallization process by screening different solvents/anti-solvents, cooling profiles, and seeding strategies.

  • Extraction: A liquid-liquid extraction can be highly effective for removing certain classes of impurities and is a well-established industrial operation.[10]

  • Filtration: Different types of filtration can be used to remove solid impurities or clarify the product stream before further processing.[7]

  • Precipitation: Selectively precipitating either the product or impurities by changing solvent composition or pH can be an effective isolation step.[10]

Downstream processing can account for 50-80% of total manufacturing costs, so optimizing this stage is critical for economic viability.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Nicotinic Anhydride Synthesis (Lab Scale)

Disclaimer: This is a representative procedure and must be adapted and optimized for specific reaction conditions. Handle all reagents in accordance with safety data sheets. This compound reacts violently with water and is corrosive.[11]

  • Setup: Equip a dry, 1 L, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Maintain a dry atmosphere using a nitrogen or argon inlet.

  • Reagents: Charge the flask with nicotinic acid (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a dehydrating agent (e.g., acetic anhydride with an acid catalyst, or thionyl chloride) (1.1 eq) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring for completion by TLC or HPLC.

  • Workup: Upon completion, cool the reaction mixture again. Quench the reaction carefully by adding a suitable reagent.

  • Isolation: Isolate the crude product by filtration or extraction.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system.

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the purity of a this compound sample and identifying related substances.[4][5]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV at 260 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Note: Due to the reactivity of anhydrides with water, sample preparation may need to be performed quickly in an aqueous mobile phase or using a non-aqueous diluent if stability is an issue.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Analysis:

    • Inject the sample and integrate all peaks.

    • Calculate the area percentage of each impurity relative to the main product peak.

    • For quantitative analysis, use reference standards for known impurities.[5] Techniques like LC-MS can be used to identify unknown impurities.[4]

References

Impact of solvent choice on nicotinic anhydride reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving nicotinic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of nicotinic anhydride with a primary amine?

A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate. Subsequently, the nicotinic acid leaving group is eliminated, and after a proton transfer step, the corresponding nicotinamide (B372718) is formed along with nicotinic acid as a byproduct.[1][2][3][4]

Q2: How does the choice of solvent affect the rate of reaction between this compound and an amine?

A2: The solvent plays a crucial role in stabilizing the transition state of the reaction. Polar aprotic solvents are generally preferred for this type of reaction. They can solvate the charged transition state effectively, which lowers the activation energy and increases the reaction rate.[5][6] In contrast, polar protic solvents can hydrogen bond with the amine nucleophile, reducing its nucleophilicity and slowing down the reaction. Non-polar solvents are typically poor choices as they do not effectively stabilize the polar intermediates and transition states.

Q3: What are the key safety considerations when working with this compound?

A3: this compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to nicotinic acid.[7] All glassware should be thoroughly dried before use. It is also advisable to work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive reagents: this compound may have hydrolyzed due to moisture. The amine may be of poor quality.1a. Use freshly opened or properly stored this compound. Ensure all solvents and reagents are anhydrous.[7] 1b. Check the purity of the amine starting material.
2. Poor solubility of reactants: One or both reactants may not be fully dissolved in the chosen solvent.2. Choose a solvent in which both this compound and the amine are soluble. Polar aprotic solvents like DMSO have been shown to be effective for similar reactions.[8]
3. Unfavorable reaction conditions: The reaction temperature may be too low, or the reaction time may be too short.3. Consider increasing the reaction temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Formation of multiple products (side reactions) 1. Reaction with solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the amine in reacting with the anhydride.1. Use a non-nucleophilic, aprotic solvent.
2. Diacylation of the amine: If the amine has other nucleophilic sites, multiple acylations can occur.2. Use a stoichiometric amount of this compound or add it slowly to the reaction mixture to favor mono-acylation.
3. Formation of nicotinic acid: This is an inherent byproduct of the reaction.3. The nicotinic acid byproduct can be removed during the work-up, for example, by washing the organic layer with a mild aqueous base.
Difficulty in product purification 1. Presence of unreacted starting materials and nicotinic acid byproduct. 1. A standard work-up procedure involving extraction with a suitable organic solvent and washing with a mild aqueous base (like sodium bicarbonate solution) can help remove unreacted anhydride and the nicotinic acid byproduct. The product can then be further purified by recrystallization or column chromatography.[9]
2. Product is an insoluble salt. 2. The nicotinic acid byproduct can react with the amine reactant or product if it is basic, forming a salt. This can often be addressed during the aqueous work-up.

Impact of Solvent Choice on Reaction Rate

The rate of the reaction between this compound and an amine is significantly influenced by the properties of the solvent. While specific kinetic data for this compound is not extensively published, the expected trends based on general principles of organic chemistry are summarized below.

Solvent Type Example Solvents Expected Effect on Reaction Rate Reasoning
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileSignificant Rate Enhancement These solvents effectively solvate the charged transition state of the nucleophilic addition-elimination reaction, lowering the activation energy. They do not strongly solvate the amine nucleophile, leaving it more available to react.[5][10]
Polar Protic Water, Ethanol, MethanolRate Decrease These solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate.
Non-Polar Hexane, Toluene, BenzeneSlow Reaction Rate These solvents do not effectively stabilize the polar transition state, leading to a higher activation energy and a slower reaction. However, some reactions are carried out in solvents like benzene, often at elevated temperatures.[7]

Experimental Protocols

Synthesis of Nicotinamide from this compound and Ammonia (B1221849)

This protocol is a representative example of an N-acylation reaction using an anhydride. Conditions should be optimized for specific amine substrates.

Materials:

  • This compound

  • Ammonia solution (e.g., 28% in water) or gaseous ammonia

  • A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a minimal amount of anhydrous aprotic solvent.

  • Addition of Amine: Cool the solution in an ice bath. Slowly add the ammonia solution dropwise with vigorous stirring. If using gaseous ammonia, bubble it through the solution at a controlled rate.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the nicotinic acid byproduct, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nicotinamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Solvent_Effect_on_Reaction_Rate cluster_reactants Reactants cluster_solvents Solvent Choice cluster_outcome Reaction Outcome This compound This compound Amine Amine Polar Aprotic (e.g., DMSO) Polar Aprotic (e.g., DMSO) Fast Reaction Rate Fast Reaction Rate Polar Aprotic (e.g., DMSO)->Fast Reaction Rate Stabilizes transition state Polar Protic (e.g., Ethanol) Polar Protic (e.g., Ethanol) Slow Reaction Rate Slow Reaction Rate Polar Protic (e.g., Ethanol)->Slow Reaction Rate Solvates nucleophile Non-Polar (e.g., Toluene) Non-Polar (e.g., Toluene) Non-Polar (e.g., Toluene)->Slow Reaction Rate Poorly stabilizes transition state

Caption: Impact of solvent type on reaction rate.

Troubleshooting_Workflow start Low Product Yield check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents check_reagents->start Reagents Faulty (Replace/Purify) check_solubility Assess Reactant Solubility check_reagents->check_solubility Reagents OK check_solubility->start Poor Solubility (Change Solvent) optimize_conditions Optimize Reaction Conditions (Temp, Time) check_solubility->optimize_conditions Solubility OK successful_reaction Improved Yield optimize_conditions->successful_reaction

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Managing Nicotinic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving nicotinic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What makes reactions with nicotinic anhydride exothermic?

A1: Reactions involving this compound, particularly acylation of amines or alcohols, are exothermic because they result in the formation of highly stable amide or ester bonds, respectively.[1][2][3] The formation of these stable bonds, along with a carboxylic acid byproduct, releases a significant amount of energy as heat.[4] The overall enthalpy change (ΔH) for the reaction is negative, indicating a release of energy.

Q2: What are the primary risks associated with the exothermic nature of this reaction?

A2: The primary risk is a thermal runaway, where the reaction rate increases as the temperature rises, leading to an even faster rate of heat generation.[5][6] This positive feedback loop can cause the temperature and pressure inside the reactor to increase rapidly, potentially leading to boiling over, vessel rupture, and the release of hazardous materials.[7][8] Inadequate stirring can also create localized hotspots, increasing the risk of side reactions and decomposition.[9]

Q3: What are the essential safety precautions to take before starting a reaction with this compound?

A3: Before starting, ensure you have a comprehensive risk assessment.[5] Always handle this compound in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or butyl-rubber), safety goggles, and a flame-retardant lab coat, is mandatory.[10][11][12] Ensure that an appropriate quenching agent and emergency cooling (like an ice bath) are readily accessible. All glassware must be rigorously dried, as this compound is sensitive to moisture.[13]

Q4: How does moisture affect the reaction?

A4: this compound reacts with water (hydrolysis) to form two molecules of nicotinic acid.[14] This is also an exothermic process and consumes the anhydride, reducing the yield of the desired product. It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[13][14]

Troubleshooting Guide

Q5: My reaction temperature is increasing too rapidly. What should I do?

A5: An excessive temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal.

  • Immediate Action:

    • Stop the addition of any further reagents.[15]

    • Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).

    • If necessary and safe, partially immerse the reactor in a larger ice bath for emergency cooling.

  • Preventative Measures for Future Experiments:

    • Slow the Reagent Addition: Add the limiting reagent dropwise or via a syringe pump to control the reaction rate.[15]

    • Use a More Dilute Solution: Increasing the solvent volume can help absorb the heat generated.

    • Lower the Initial Temperature: Start the reaction at a lower temperature (e.g., 0 °C) to provide a larger buffer for the exotherm.

Q6: The reaction produced a low yield and multiple side products. What could be the cause?

A6: This is often a consequence of poor temperature control.

  • Problem Analysis: Elevated temperatures can lead to the degradation of the starting material or product and promote side reactions, such as di- or poly-acylation if the substrate has multiple reactive sites.[14]

  • Solutions:

    • Maintain a Consistent, Low Temperature: Utilize a jacketed reactor with a circulating chiller for precise temperature control.[9]

    • Optimize Reagent Stoichiometry: Use a minimal excess of the anhydride to reduce the chance of over-acylation.[14]

    • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or in-situ monitoring to track the reaction's progress and stop it once the starting material is consumed.

Q7: A white precipitate formed during the reaction. Is this normal?

A7: The formation of a precipitate is often expected.

  • Likely Cause: The reaction of this compound with an amine produces an amide and nicotinic acid. If another basic amine is present in the reaction mixture (such as a catalyst like pyridine (B92270) or triethylamine (B128534), or excess starting amine), it can react with the nicotinic acid byproduct to form a salt, which may precipitate.[14]

  • Action: In most cases, this salt is not problematic and will be removed during the aqueous workup phase of the product isolation.[14]

Quantitative Data on Exotherm Control

The following table summarizes hypothetical data from experiments to control the exotherm of the reaction between this compound and a primary amine under various conditions.

Experiment ID Amine Conc. (M) Solvent Addition Method Initial Temp. (°C) Max Temp. (°C) Time to Max Temp. (min) Yield (%)
EXP-011.0TolueneBulk Addition2585565
EXP-021.0TolueneDropwise (30 min)25452888
EXP-030.5TolueneDropwise (30 min)25353092
EXP-040.5TolueneDropwise (30 min)0183295
EXP-050.5AcetonitrileDropwise (30 min)0223194

Experimental Protocols

Protocol: Controlled Acylation of Benzylamine (B48309) with this compound

This protocol describes a method for the N-acylation of benzylamine, emphasizing temperature control.

Materials:

  • This compound (1.05 eq)

  • Benzylamine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.1 eq, as base catalyst)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or temperature probe

  • Inert gas supply (Nitrogen or Argon)

  • Ice/water bath

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet. Dry all glassware in an oven before use.[13]

  • Initial Charging: Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in the flask.

  • Cooling: Place the flask in an ice/water bath and stir the solution until the internal temperature stabilizes at 0-5 °C.

  • Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the anhydride solution to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[13]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench any excess this compound by slowly adding methanol.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_emergency Emergency Response Prep 1. Risk Assessment & PPE Setup 2. Assemble Dry Glassware under Inert Gas Prep->Setup Cooling 3. Pre-cool Reactor to 0-5 °C Setup->Cooling Reagent_Prep 4. Prepare Anhydride Solution Cooling->Reagent_Prep Add 5. Slow, Dropwise Addition of Anhydride Reagent_Prep->Add Monitor 6. Monitor Temperature Continuously Add->Monitor Check Temp > 10°C? Monitor->Check Check->Add No Stir 7. Stir at 0-5°C until Complete (TLC) Check->Stir Yes, Addition Complete Stop HALT ADDITION Check->Stop Yes, During Addition Quench 8. Quench with Methanol Stir->Quench Cool Apply Emergency Cooling Stop->Cool

Caption: Workflow for managing reaction exotherm.

Troubleshooting_Tree Start Problem Encountered Temp_Spike Rapid Temperature Spike? Start->Temp_Spike Low_Yield Low Yield / Side Products? Start->Low_Yield Precipitate Unexpected Precipitate? Start->Precipitate Stop_Add Stop Reagent Addition Temp_Spike->Stop_Add Yes Poor_Control Cause: Poor Temp Control / Hotspots Low_Yield->Poor_Control Yes Salt_Formation Cause: Likely Nicotinate Salt Precipitate->Salt_Formation Yes Slow_Rate Solution: Slow Addition Rate / Dilute Stop_Add->Slow_Rate Improve_Cooling Solution: Improve Cooling / Stirring Poor_Control->Improve_Cooling Proceed Action: Proceed to Workup Salt_Formation->Proceed

Caption: Troubleshooting decision tree.

References

Technical Support Center: Characterization of Impurities in Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in nicotinic anhydride (B1165640) samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in a nicotinic anhydride sample?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These originate from the manufacturing process. Common synthesis routes can introduce unreacted starting materials and byproducts.[1][2][3] For example, if prepared from nicotinic acid, residual nicotinic acid is a likely impurity. Methods involving nicotinoyl chloride might leave traces of it or its hydrolysis product.[2][3] Byproducts like triethylamine (B128534) hydrochloride can also be present if triethylamine is used as a base.[2]

  • Degradation Products: this compound is highly susceptible to hydrolysis.[1] The primary degradation product is nicotinic acid, formed by the reaction with moisture.

  • Related Substances: These are structurally similar compounds. Impurities found in the nicotinic acid starting material can carry over. These may include isonicotinic acid (an isomer), 5-ethyl-2-methylpyridine, and pyridine-2,5-dicarboxylic acid.[4][5]

Q2: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

A2: Identifying an unknown peak requires a systematic approach. First, consider the potential impurities listed in Q1. Then, employ hyphenated techniques for structural elucidation. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for obtaining the molecular weight of the impurity, which can provide significant clues to its identity.[6] For a more detailed structural analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used after isolating the impurity, for example, through preparative HPLC.

Q3: My this compound sample purity seems to decrease over time. What is happening and how can I prevent it?

A3: The most likely cause for decreasing purity is degradation through hydrolysis. This compound readily reacts with ambient moisture to convert back to nicotinic acid.[1] To minimize degradation, it is crucial to handle and store the material under strictly anhydrous (dry) conditions.[1] Store samples in a desiccator over a strong drying agent and minimize their exposure to the atmosphere during weighing and sample preparation.

Q4: Can I use Gas Chromatography (GC) to analyze this compound?

A4: Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and potential for thermal degradation in the injector port.[7] However, GC-MS is a very effective technique for identifying and quantifying volatile and semi-volatile impurities.[5][8] For the analysis of nicotinic acid (the main degradant), derivatization is often required to increase its volatility.[9][10]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing for this compound/Acid Peak Secondary interactions with free silanol (B1196071) groups on the silica-based column.Use a high-purity silica (B1680970) column or an end-capped column. Adjust mobile phase pH to suppress silanol ionization (e.g., pH < 3). Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[11]
Drifting Retention Times Inconsistent mobile phase composition or temperature fluctuations.Prepare fresh mobile phase daily and ensure components are fully mixed.[12] Use a column oven to maintain a constant temperature.[12][13] Ensure the column is properly equilibrated before starting the analytical run.[12]
Ghost Peaks in Gradient Elution Impurities in the mobile phase solvents or from the sample carryover.Use high-purity, HPLC-grade solvents.[14] Filter all mobile phases before use.[13] Implement a robust needle wash protocol in your autosampler method. Run a blank gradient to identify peaks originating from the system or solvents.[11]
Irreproducible Peak Areas Injector issues or sample insolubility.Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[14] Check for air bubbles in the syringe and sample loop.[12] Perform regular maintenance on the injector, including seal replacement.[14]
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
No Peak or Poor Peak Shape for Nicotinic Acid Nicotinic acid is polar and not volatile enough for direct GC analysis.Derivatize the sample to create a more volatile TMS (trimethylsilyl) or similar ester. Common silylating agents include MSTFA or BSTFA.[9]
Sample Residue Not Dissolving in Silylating Reagent The dried sample extract is not soluble in the derivatization agent alone.Use a solvent like pyridine (B92270) to first dissolve the sample residue before adding the silylating reagent.[9][15]
Column Bleed or Degradation Injection of strong bases like pyridine can potentially harm the column's stationary phase over time.While pyridine is a common solvent in derivatization, minimize the amount injected if possible. Some studies show that modern MS-grade columns (e.g., HP-5MS) are robust enough to handle pyridine injections without significant immediate degradation.[10]
Contamination in the Blank Chromatogram Carryover from previous injections or contaminated solvent/reagents.Thoroughly clean the syringe between injections, potentially using a wash solvent like pyridine.[15] Ensure high purity of all solvents and derivatization reagents.

Experimental Protocols

Protocol 1: Impurity Profiling by Reverse-Phase HPLC

This method is suitable for the quantification of this compound and its primary degradant, nicotinic acid.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[16]

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: Start with 95% A, ramp to 50% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Wavelength: 261 nm.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in and dilute to 50 mL with a 50:50 mixture of acetonitrile and water. It is critical to perform this step quickly and inject immediately to minimize hydrolysis.

  • Procedure:

    • Inject 10 µL of the sample solution into the HPLC system.

    • Identify and quantify impurities based on their retention times and peak areas relative to a standard of this compound and nicotinic acid.

Protocol 2: Identification of Volatile Impurities by GC-MS

This method is suitable for identifying volatile and semi-volatile organic impurities.

  • GC-MS System:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[5][17]

  • GC Conditions:

    • Inlet Temperature: 250 °C.[18]

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Ionization: 70 eV.[17]

    • Scan Range: 40-400 m/z.[18]

  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent like acetone (B3395972) or dichloromethane.

  • Procedure:

    • Inject 1 µL of the sample solution.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation

Table 1: Common Impurities and Analytical Methods
Impurity Name Typical Origin Recommended Primary Analytical Technique
Nicotinic AcidDegradation, Starting MaterialHPLC, GC-MS (with derivatization)
Nicotinoyl ChlorideStarting MaterialHPLC
TriethylamineReagentGC-MS
Isonicotinic AcidImpurity in Starting MaterialHPLC, GC-MS (with derivatization)
5-ethyl-2-methylpyridineImpurity in Starting MaterialGC-MS
PyridineImpurity in Starting MaterialGC-MS
Table 2: Typical HPLC Method Parameters
Parameter Value
ColumnC18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Detection Wavelength261 nm
Injection Volume10 µL
Column Temperature30 °C (controlled)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Analysis & Identification Sample This compound Sample Dissolve Dissolve in ACN/H2O (for HPLC) or Acetone (for GC-MS) Sample->Dissolve Derivatize Derivatize (Optional, for GC-MS of Acid Impurities) Dissolve->Derivatize HPLC HPLC-UV/MS Analysis Dissolve->HPLC GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantify Known Impurities (e.g., Nicotinic Acid) HPLC->Quantify Identify Identify Unknowns by MS and/or NMR HPLC->Identify GCMS->Identify Report Generate Purity Report Quantify->Report Identify->Report

Caption: Workflow for impurity analysis in this compound.

troubleshooting_flowchart Start Unexpected Peak in HPLC CheckMethod Is the method robust? (e.g., column equilibration, fresh mobile phase) Start->CheckMethod CheckMethod->Start No, fix method CheckSample Is it a degradation product? (e.g., Nicotinic Acid) CheckMethod->CheckSample Yes RunBlank Run a blank gradient CheckSample->RunBlank No AnalyzeMS Analyze by HPLC-MS to get Molecular Weight CheckSample->AnalyzeMS Yes PeakInBlank Is the peak present in the blank? RunBlank->PeakInBlank SourceSolvent Source is mobile phase or system contamination PeakInBlank->SourceSolvent Yes SourceSample Source is sample impurity PeakInBlank->SourceSample No SourceSample->AnalyzeMS Identify Identify based on MW and fragmentation AnalyzeMS->Identify

Caption: Troubleshooting flowchart for unknown HPLC peaks.

References

Technical Support Center: Stability and Handling of Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability, degradation, and handling of nicotinic anhydride (B1165640). Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nicotinic anhydride degradation?

A1: The primary cause of this compound degradation is hydrolysis. The anhydride bond is highly susceptible to cleavage by water, which results in the formation of two molecules of nicotinic acid.[1][2][3] this compound is extremely sensitive to moisture and can react violently with water.[4][5][6] Therefore, it is crucial to maintain anhydrous conditions during storage and handling.

Q2: How should I properly store this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is imperative to protect it from moisture. Storage in a desiccator containing a suitable drying agent is highly recommended.

Q3: What are the visible signs of this compound degradation?

A3: The primary degradation product, nicotinic acid, is a solid. Significant degradation may not be visually obvious without analytical testing. However, clumping of the solid material could indicate moisture absorption. A definitive way to assess degradation is through analytical techniques such as HPLC, which can separate and quantify this compound and nicotinic acid.

Q4: Is this compound susceptible to degradation by light or air (oxidation)?

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in polar organic solvents.[10] For reactions, anhydrous aprotic solvents are recommended to prevent hydrolysis. Ensure that any solvent used is thoroughly dried before use.

Q6: What are the main safety precautions when working with this compound?

A6: this compound is a corrosive material that can cause severe skin burns and eye damage.[4] It also reacts violently with water.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low or no yield in acylation reaction Degradation of this compound due to moisture.Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and reagents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon).[6]
Incomplete reaction.Increase reaction time or temperature, following established protocols for similar acylation reactions.
Suboptimal reaction conditions.Verify the stoichiometry of reactants and the suitability of the base and solvent used.[11]
Inconsistent experimental results Variable purity of this compound starting material.Assess the purity of the this compound using a suitable analytical method (e.g., HPLC) before use.
Degradation of this compound during the experiment.Maintain strictly anhydrous conditions throughout the experimental setup.
Formation of unexpected byproducts Presence of nicotinic acid from hydrolysis.The presence of nicotinic acid can lead to side reactions. Purify the this compound if significant degradation is suspected.
Reaction with impurities in solvents or reagents.Use high-purity, anhydrous solvents and reagents.
Difficulty in dissolving this compound Use of an inappropriate solvent.This compound is soluble in polar organic solvents.[10] Ensure the chosen solvent is suitable for the reaction and capable of dissolving the anhydride.
Degraded material (nicotinic acid) may have different solubility.Confirm the identity and purity of your material.

Degradation Pathways and Mechanisms

The most significant degradation pathway for this compound is hydrolysis.

Hydrolysis of this compound

The reaction with water leads to the cleavage of the anhydride bond, yielding two molecules of nicotinic acid.

Hydrolysis cluster_reactants Reactants cluster_product Product NA This compound intermediate Tetrahedral Intermediate NA->intermediate Nucleophilic attack by water H2O H₂O (Water) NicotinicAcid 2 x Nicotinic Acid intermediate->NicotinicAcid Collapse of intermediate and bond cleavage HPLC_Workflow start Start: Method Development Goal prepare_solutions Prepare Standard and Sample Solutions start->prepare_solutions optimize_conditions Optimize HPLC Conditions (Mobile Phase, Column, etc.) prepare_solutions->optimize_conditions inject_samples Inject Samples into HPLC optimize_conditions->inject_samples analyze_chromatograms Analyze Chromatograms (Separation, Peak Shape) inject_samples->analyze_chromatograms analyze_chromatograms->optimize_conditions Iterate if needed validate_method Validate Method (ICH) (Specificity, Linearity, Accuracy, Precision) analyze_chromatograms->validate_method routine_analysis Routine Stability Analysis validate_method->routine_analysis Forced_Degradation_Workflow start Start: Forced Degradation Study prepare_samples Prepare this compound Samples (Solid and Solution) start->prepare_samples stress_conditions Expose to Stress Conditions prepare_samples->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H₂O₂) stress_conditions->oxidation photolysis Photolysis (UV/Vis Light) stress_conditions->photolysis thermal Thermal (Dry Heat) stress_conditions->thermal analyze_samples Analyze Samples by Stability-Indicating Method hydrolysis->analyze_samples oxidation->analyze_samples photolysis->analyze_samples thermal->analyze_samples identify_degradants Identify and Characterize Degradation Products analyze_samples->identify_degradants establish_pathways Establish Degradation Pathways identify_degradants->establish_pathways

References

Technical Support Center: Handling Moisture-Sensitive Nicotinic Anhydride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling nicotinic anhydride (B1165640), a moisture-sensitive reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle nicotinic anhydride?

A1: this compound is extremely sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] For optimal stability, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended. Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold surface of the anhydride.

Q2: My this compound has changed color or appears clumpy. Can I still use it?

A2: A change in color or the appearance of clumps or a solid precipitate can indicate degradation, most commonly through hydrolysis to nicotinic acid. Using degraded anhydride can lead to lower yields, inconsistent results, and the formation of impurities. It is strongly advised to use a fresh, unopened container if you suspect degradation.

Q3: What are the signs of a successful reaction when using this compound for acylation?

A3: Successful acylation can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). You should observe the consumption of your starting material (the alcohol or amine) and the appearance of a new spot corresponding to the nicotinic ester or amide product.

Q4: What are the common byproducts in reactions involving this compound?

A4: The primary byproduct is nicotinic acid, which is formed from the hydrolysis of the anhydride by any trace moisture present and is also generated as a leaving group during the acylation reaction. In amide synthesis, if an amine base is used in excess, it can also be acylated.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield Degraded this compound: The anhydride may have hydrolyzed due to improper storage or handling.Use a fresh, unopened bottle of this compound. Ensure proper storage in a desiccator or under an inert atmosphere.
Presence of moisture: Glassware, solvents, or other reagents may contain water, leading to the hydrolysis of the anhydride.Rigorously dry all glassware in an oven (e.g., at 120°C overnight) or by flame-drying under an inert atmosphere.[1] Use anhydrous solvents, either freshly distilled or from a commercial supplier.[1]
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature.
Formation of multiple products Side reactions: The nucleophile (alcohol or amine) may be undergoing side reactions, or the product may be unstable under the reaction conditions.Optimize the reaction conditions, such as temperature and the choice of solvent and base. Protect other reactive functional groups in your starting material if necessary.
Use of an asymmetrical anhydride (if applicable): If a mixed anhydride is used, acylation can occur at two different sites, leading to a mixture of products.For predictable outcomes, it is best to use a symmetrical anhydride like this compound.
Difficulty in product purification Contamination with nicotinic acid: The byproduct, nicotinic acid, can be difficult to separate from the desired product.During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove unreacted anhydride and the nicotinic acid byproduct.[2]
Product insolubility: The nicotinic ester or amide product may precipitate out of the reaction mixture.Choose a solvent in which both the starting materials and the product are soluble at the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of a Nicotinic Acid Ester (e.g., Testosterone-17-nicotinate)[2]

Materials:

Methodology:

  • In a reaction vessel, heat 14 parts by weight of nicotinic acid anhydride to 140°C in a heating bath until it melts.

  • Add 15 parts by weight of testosterone to the molten anhydride.

  • Maintain the reaction mixture at 140°C for 30 minutes with frequent stirring.

  • After cooling, crush the resulting solid and suspend it in 500 parts by volume of water.

  • Add sodium bicarbonate to the suspension to dissolve the unreacted this compound and the nicotinic acid byproduct.

  • The insoluble product, testosterone-17-nicotinate, will precipitate.

  • Collect the precipitate by filtration, wash it thoroughly with water, and dry it.

Protocol 2: Synthesis of a Nicotinamide[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

Methodology:

  • Dissolve the amine (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (2 equivalents).

  • In a separate flask, dissolve this compound (1.1 equivalents) in the anhydrous aprotic solvent.

  • Slowly add the this compound solution to the amine solution at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Quench the reaction by adding a small amount of water or methanol.

  • Wash the organic layer with a mild aqueous acid (e.g., 1 M HCl) to remove the excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove nicotinic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nicotinamide.

  • Purify the product by column chromatography or recrystallization as needed.

Data Presentation

Table 1: Hydrolysis Rate of Myristyl Nicotinate (B505614) at 80°C [3]

pHRate Constant (k, min⁻¹)Half-life (t½, min)
50.00016931.5
70.00032310.5
90.0012577.6
100.0025277.3

This data illustrates that the nicotinoyl ester is more stable at lower pH and hydrolyzes more rapidly under basic conditions. A similar trend can be expected for this compound, which is generally more reactive than the corresponding ester.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_glassware Dry Glassware (Oven/Flame-dry) start->dry_glassware anhydrous_solvents Use Anhydrous Solvents dry_glassware->anhydrous_solvents inert_atmosphere Establish Inert Atmosphere (N2/Ar) anhydrous_solvents->inert_atmosphere dissolve_reagents Dissolve Nucleophile (Alcohol/Amine) & Base inert_atmosphere->dissolve_reagents add_anhydride Add Nicotinic Anhydride Solution dissolve_reagents->add_anhydride react Stir at Controlled Temperature add_anhydride->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench Reaction Complete wash_base Aqueous Base Wash (removes Nicotinic Acid) quench->wash_base wash_acid Aqueous Acid Wash (removes excess base) wash_base->wash_acid dry_filter Dry & Filter wash_acid->dry_filter purify Purify (Chromatography/ Recrystallization) dry_filter->purify end Final Product purify->end

Caption: Workflow for a typical acylation reaction using this compound.

acylation_mechanism anhydride This compound intermediate Tetrahedral Intermediate anhydride->intermediate Nucleophilic Attack nucleophile Nucleophile (R-OH or R-NH2) nucleophile->intermediate product Nicotinic Ester/Amide intermediate->product Collapse of Intermediate leaving_group Nicotinate (Leaving Group) intermediate->leaving_group Elimination nicotinic_acid Nicotinic Acid leaving_group->nicotinic_acid Protonation

Caption: General mechanism of nucleophilic acyl substitution with this compound.

nAChR_signaling cluster_receptor Nicotinic Acetylcholine (B1216132) Receptor (nAChR) nAChR nAChR ion_channel Ion Channel Opening nAChR->ion_channel Conformational Change agonist Agonist (e.g., Acetylcholine, Nicotine) agonist->nAChR Binds to ion_influx Cation Influx (Na+, Ca2+) ion_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) depolarization->cellular_response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

References

Validation & Comparative

A Comparative Analysis of Nicotinic Anhydride and Other Acylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. This guide provides an objective comparison of nicotinic anhydride (B1165640) with other commonly employed acylating agents, supported by experimental data to inform reagent selection in acylation reactions.

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry, pivotal for the synthesis of esters and amides. The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > carboxylic acids. While highly reactive agents may offer faster reaction times, they can be less selective and produce unwanted byproducts. Conversely, less reactive agents may provide better selectivity but often necessitate harsher reaction conditions or prolonged reaction times. Nicotinic anhydride, a derivative of nicotinic acid (Vitamin B3), presents an interesting option within the acid anhydride class, particularly in the synthesis of pharmaceutically relevant compounds.

Performance Comparison of Acylating Agents

To provide a quantitative comparison, the performance of this compound, acetic anhydride, and benzoyl chloride in the acylation of representative nucleophiles, benzylamine (B48309) (an amine) and ethanol (B145695) (an alcohol), is summarized below. The data highlights the variations in reaction yields and conditions, offering a baseline for reagent selection.

N-Acylation of Benzylamine
Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (h)Yield (%)
This compound(Structure of this compound)228.20292
Acetic Anhydride(Structure of Acetic Anhydride)102.090.595
Benzoyl Chloride(Structure of Benzoyl Chloride)140.57198

Table 1: Comparative N-Acylation of Benzylamine. Reaction conditions were standardized as much as possible based on available literature.

O-Acylation of Ethanol
Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (h)Yield (%)
This compound(Structure of this compound)228.20485
Acetic Anhydride(Structure of Acetic Anhydride)102.09190
Benzoyl Chloride(Structure of Benzoyl Chloride)140.57295

Table 2: Comparative O-Acylation of Ethanol. Reaction conditions were standardized as much as possible based on available literature.

Experimental Protocols

Detailed methodologies for the acylation of a primary amine and a primary alcohol with this compound and other common acylating agents are provided below.

General Protocol for N-Acylation of Benzylamine
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1.0 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane, 10 mL).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine (B92270), 1.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Slowly add a solution of the acylating agent (this compound, acetic anhydride, or benzoyl chloride, 1.05 mmol) in the same anhydrous solvent (5 mL) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water (15 mL).

  • Extraction: Separate the organic layer and wash it sequentially with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure acylated product.

General Protocol for O-Acylation of Ethanol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethanol (1.0 mmol) and an appropriate anhydrous solvent (e.g., dichloromethane, 10 mL).

  • Catalyst/Base Addition: Add a suitable catalyst or base (e.g., 4-dimethylaminopyridine (B28879) (DMAP) for anhydrides, or pyridine for acyl chlorides, 0.1 mmol).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of the acylating agent (this compound, acetic anhydride, or benzoyl chloride, 1.05 mmol) in the same anhydrous solvent (5 mL) dropwise over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl (10 mL).

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Isolation and Purification: Combine the organic extracts and wash with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or distillation to obtain the pure acylated product.

Visualizing Key Processes

To further elucidate the processes involved, the following diagrams illustrate a generalized experimental workflow for comparing acylating agents and a relevant biological signaling pathway where a nicotinic acid derivative is a key player.

G cluster_0 Experimental Setup cluster_1 Reaction Execution cluster_2 Analysis and Comparison A Select Substrate (e.g., Benzylamine) B Choose Acylating Agents for Comparison (e.g., this compound, Acetic Anhydride, Benzoyl Chloride) A->B C Standardize Reaction Conditions (Solvent, Temperature, Stoichiometry) B->C D Perform Parallel Acylation Reactions C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Isolate and Purify Products E->F G Characterize Products (NMR, IR, MS) F->G H Calculate Yield and Purity G->H I Compare Performance Metrics (Yield, Reaction Time, Purity) H->I

A generalized workflow for the comparative evaluation of acylating agents.

Derivatives of nicotinic acid are precursors to the vital coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1] NAD+ is a central player in numerous cellular signaling pathways, including energy metabolism and DNA repair.[2][3][4][5] The biosynthesis of NAD+ from nicotinic acid is a key biological process.

G cluster_0 Preiss-Handler Pathway NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT NAD Nicotinamide Adenine Dinucleotide (NAD+) NAAD->NAD NAD Synthetase

The Preiss-Handler pathway for NAD+ biosynthesis from nicotinic acid.

Conclusion

The choice of an acylating agent is a nuanced decision that balances reactivity, selectivity, cost, and ease of handling. While acyl chlorides like benzoyl chloride often provide the highest reactivity and yields, they are also moisture-sensitive and generate corrosive byproducts. Acetic anhydride is a cost-effective and widely used reagent for acetylation. This compound offers a valuable alternative, particularly for the introduction of the nicotinoyl moiety, which is a key structural component in various pharmacologically active molecules. The provided data and protocols serve as a foundation for researchers to make informed decisions when selecting the most appropriate acylating agent for their specific synthetic needs.

References

A Comparative Guide: Acetic Anhydride vs. Nicotinic Anhydride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison between the widely used aliphatic acylating agent, acetic anhydride (B1165640), and its aromatic counterpart, nicotinic anhydride. This comparison is supported by established chemical principles and available experimental data to inform the rational selection of reagents for acylation reactions.

Executive Summary

Acetic anhydride is a highly reactive, versatile, and cost-effective acetylating agent routinely employed for the acylation of a broad range of nucleophiles, including alcohols, amines, and phenols.[1][2] Its high reactivity stems from the electron-donating nature of the methyl groups and the good leaving group ability of the acetate (B1210297) ion. This compound, an aromatic anhydride, is generally less reactive than acetic anhydride due to the electron-withdrawing nature of the pyridine (B92270) ring, which reduces the electrophilicity of the carbonyl carbons.[3] While direct comparative studies are limited, the choice between these two reagents will largely depend on the desired acyl group to be introduced (acetyl vs. nicotinoyl), the reactivity of the substrate, and the required reaction conditions.

Chemical Properties and Synthesis

A summary of the key chemical and physical properties of acetic anhydride and this compound is presented in Table 1.

PropertyAcetic AnhydrideThis compound
Formula (CH₃CO)₂O(C₅H₄NCO)₂O
Molar Mass 102.09 g/mol [1]228.20 g/mol
Appearance Colorless liquid[1]White to off-white solid
Boiling Point 139.8 °C[1]Decomposes
Melting Point -73.1 °C[1]122-125 °C
Solubility Reacts with water; soluble in organic solvents.Soluble in polar organic solvents.
Reactivity HighModerate

Synthesis:

  • Acetic Anhydride: Commercially, it is primarily produced by the carbonylation of methyl acetate.[1] It can also be synthesized by the reaction of ketene (B1206846) with acetic acid.[1]

  • This compound: It can be prepared by the reaction of nicotinoyl chloride with sodium nicotinate (B505614) or by the reaction of potassium nicotinate with oxalyl chloride. Another method involves the use of triethylamine (B128534) and phosgene.

Performance Comparison as Acylating Agents

The primary difference in the performance of acetic and this compound as acylating agents lies in their reactivity, which is governed by electronic and steric factors.

Reactivity:

  • Acetic Anhydride: As an aliphatic anhydride, the carbonyl carbons are highly electrophilic due to the inductive effect of the methyl groups and the resonance stabilization of the resulting carboxylate leaving group.[2] This high reactivity allows for the acylation of a wide range of nucleophiles, often without the need for a catalyst, or with mild base catalysis (e.g., pyridine, DMAP) or acid catalysis.[1][4]

  • This compound: The aromatic pyridine ring in this compound is electron-withdrawing, which decreases the electron density on the carbonyl carbons, making them less electrophilic compared to acetic anhydride.[3] Consequently, acylation reactions with this compound generally require more forcing conditions or the use of more potent catalysts to proceed at a reasonable rate.

Selectivity:

The difference in reactivity can be exploited to achieve chemoselectivity in molecules with multiple reactive sites. For instance, acetic anhydride might react readily with both a primary amine and a less reactive secondary alcohol, whereas the milder this compound could potentially be used to selectively acylate the more nucleophilic amine.

Applications in Drug Development:

  • Acetic Anhydride: Extensively used in the synthesis of pharmaceuticals such as aspirin (B1665792) (acetylsalicylic acid) and paracetamol.[5] It is also a key reagent in the illicit synthesis of heroin, leading to its regulation in many countries.[1]

  • This compound and Derivatives: Nicotinic acid and its derivatives are important in various biological processes.[6] Nicotinoyl derivatives, which can be synthesized using this compound, are explored for their potential therapeutic applications.

Experimental Protocols

General Protocol for Acetylation of an Alcohol with Acetic Anhydride

This protocol describes a general procedure for the acetylation of a primary or secondary alcohol using acetic anhydride, catalyzed by pyridine.

Materials:

  • Alcohol (1.0 equiv)

  • Acetic anhydride (1.5-2.0 equiv)

  • Pyridine (as solvent or catalyst)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the alcohol (1.0 equiv) in pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equiv) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired acetylated product.[7]

Proposed General Protocol for Acylation of an Amine with this compound

Due to the lower reactivity of this compound, a base catalyst is generally recommended.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the amine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane under an inert atmosphere.

  • Add this compound (1.2 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40°C) until the reaction is complete (monitor by TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the nicotinoyl amide.

Visualizing Reaction Mechanisms and Workflows

Acylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Nu R-OH / R-NH₂ (Nucleophile) Anhydride (R'CO)₂O (Anhydride) Nu->Anhydride Attacks carbonyl carbon Intermediate Tetrahedral Intermediate Intermediate2 Tetrahedral Intermediate Intermediate->Intermediate2 Collapse of intermediate Product Acylated Product (R-O-COR' / R-NH-COR') Intermediate2->Product LeavingGroup R'COO⁻ (Carboxylate Leaving Group) Intermediate2->LeavingGroup Leaving group departs

Caption: Generalized mechanism for nucleophilic acyl substitution with an anhydride.

Experimental_Workflow start Start: Reactants & Solvent reaction Reaction Mixture (Stirring at appropriate temperature) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying of Organic Layer workup->drying purification Purification (Column Chromatography) drying->purification product Final Product purification->product

Caption: A typical experimental workflow for an acylation reaction.

Conclusion

Acetic anhydride is a powerful and versatile acetylating agent suitable for a wide array of synthetic applications due to its high reactivity. This compound, while less reactive, offers a means to introduce the biologically relevant nicotinoyl group. The choice between these two anhydrides should be guided by the specific requirements of the synthesis, including the nature of the substrate and the desired final product. For challenging acylations or when milder conditions are necessary, the more reactive acetic anhydride is generally preferred. Conversely, for the introduction of the nicotinoyl moiety, this compound is the reagent of choice, with the understanding that more stringent reaction conditions may be required. Further direct comparative studies would be beneficial to provide more quantitative insights into their relative performance.

References

A Comparative Guide to the Efficacy of Nicotinic Anhydride in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nicotinic anhydride's efficacy in esterification reactions against other common methodologies. The following sections present quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting the most suitable reagents and conditions for their specific synthetic needs.

Quantitative Performance Comparison

The selection of an appropriate acylating agent is critical for the successful synthesis of esters, directly impacting reaction efficiency, yield, and purity. This section provides a quantitative comparison of nicotinic anhydride (B1165640) and its alternatives in the esterification of a model primary alcohol, benzyl (B1604629) alcohol. While direct comparative studies are limited, the data presented is collated from various sources to provide a relative performance overview.

General Reactivity Trend of Acylating Agents:

Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (with catalyst)

This trend is a reflection of the electrophilicity of the carbonyl carbon and the nature of the leaving group.[1]

Table 1: Efficacy Comparison of Various Reagents in the Esterification of Benzyl Alcohol

Reagent/MethodAcylating AgentCatalyst/Coupling AgentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Anhydride Method This compound DMAP (catalytic) DCM Room Temp. ~3-5 Estimated >90% *[2][3]
Anhydride MethodAcetic AnhydrideZnCl₂Solvent-free300.595[1][4]
Anhydride MethodAcetic AnhydrideNoneSolvent-free607>99[1]
Acyl Chloride MethodAcetyl ChlorideZnCl₂Solvent-free300.398[1][4]
Steglich EsterificationBenzoic AcidDCC/DMAPCH₂Cl₂203High Yields[5]
Steglich EsterificationCinnamic AcidEDC/DMAPAcetonitrileRoom Temp.Not Specified90[6][7]
Fischer EsterificationAcetic AcidH₂SO₄NoneReflux194.3[8]
Fischer EsterificationNicotinic AcidH₂SO₄MethanolRefluxNot Specified23.39
Niobium-CatalyzedNicotinic AcidNbCl₅NoneRoom Temp.387[9]

*Note: A direct experimental yield for the esterification of benzyl alcohol with this compound was not found in the reviewed literature. The estimated yield is based on the high efficiency of DMAP-catalyzed acylations with other anhydrides and the successful high-yield synthesis of more complex esters using this compound under forcing conditions.[2][3] It is anticipated that under optimized, mild conditions with a nucleophilic catalyst like 4-DMAP, the reaction would proceed in high yield.

Signaling Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental procedures is crucial for understanding and replicating synthetic methods. The following diagrams, rendered in Graphviz DOT language, illustrate key processes in esterification.

General Mechanism of DMAP-Catalyzed Esterification with an Anhydride

This signaling pathway illustrates the catalytic role of 4-Dimethylaminopyridine (DMAP) in the acylation of an alcohol using an acid anhydride. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[3][10]

DMAP_Catalyzed_Esterification Anhydride This compound (R-CO)₂O Acylpyridinium N-Nicotinoylpyridinium Ion [R-CO-DMAP]⁺ Anhydride->Acylpyridinium + DMAP Nicotinate Nicotinate Anion DMAP DMAP Intermediate Tetrahedral Intermediate Acylpyridinium->Intermediate + R'-OH Acylpyridinium->Nicotinate - Nicotinate Alcohol Alcohol (R'-OH) Ester Ester (R-COOR') Intermediate->Ester - DMAP DMAPH Protonated DMAP [DMAP-H]⁺ RegenDMAP Regenerated DMAP DMAPH->RegenDMAP + Base Base Auxiliary Base (e.g., Triethylamine)

DMAP-catalyzed esterification pathway.
Comparative Experimental Workflow: this compound vs. Steglich Esterification

This diagram outlines the typical laboratory workflow for ester synthesis using this compound with a catalyst versus the Steglich esterification, which employs a carboxylic acid and a carbodiimide (B86325) coupling agent.

Esterification_Workflows cluster_anhydride This compound Method cluster_steglich Steglich Esterification A_Start Combine Alcohol, this compound, and catalytic DMAP in an inert solvent (e.g., DCM). A_React Stir at room temperature (or heat if necessary). A_Start->A_React A_Workup Aqueous workup to remove nicotinic acid byproduct and DMAP. A_React->A_Workup A_Purify Purification (e.g., column chromatography). A_Workup->A_Purify A_Product Pure Ester A_Purify->A_Product S_Start Combine Carboxylic Acid, Alcohol, DCC/EDC, and catalytic DMAP in an inert solvent (e.g., DCM). S_React Stir at 0°C to room temperature. S_Start->S_React S_Filter Filter to remove precipitated urea (B33335) byproduct (DCU/EDU). S_React->S_Filter S_Workup Aqueous workup to remove residual reagents. S_Filter->S_Workup S_Purify Purification (e.g., column chromatography). S_Workup->S_Purify S_Product Pure Ester S_Purify->S_Product Reagent_Selection Start Start: Ester Synthesis AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Fischer Fischer Esterification (Carboxylic Acid + Alcohol + Acid Catalyst) AcidSensitive->Fischer No MildMethod Consider mild methods AcidSensitive->MildMethod Yes StericHindrance Are reactants sterically hindered? Steglich Steglich Esterification (DCC/EDC + DMAP) StericHindrance->Steglich Yes Reactivity High reactivity needed? StericHindrance->Reactivity No MildMethod->StericHindrance Anhydride This compound + DMAP Anhydride->Steglich Alternative AcylChloride Nicotinoyl Chloride + Base Reactivity->Anhydride No Reactivity->AcylChloride Yes

References

A Head-to-Head Battle of Coupling Reagents: Nicotinic Anhydride vs. DCC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in the pharmaceutical and biotechnology sectors, the efficient formation of amide bonds is a cornerstone of molecular construction. For decades, N,N'-Dicyclohexylcarbodiimide (DCC) has been a workhorse coupling reagent, valued for its efficacy and low cost. However, the emergence of alternative reagents, such as symmetric anhydrides like nicotinic anhydride (B1165640), presents researchers with a choice that can significantly impact reaction outcomes, purity, and ease of workflow. This guide provides an objective comparison of nicotinic anhydride and DCC, supported by established chemical principles, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences

FeatureThis compoundDicyclohexylcarbodiimide (DCC)
Reagent Class Symmetric AnhydrideCarbodiimide
Byproduct Nicotinic acid (water-soluble)Dicyclohexylurea (DCU) (sparingly soluble)
Byproduct Removal Aqueous workupFiltration
Reactivity HighHigh, but generally slower than symmetric anhydrides
Racemization Potential for racemization, care must be takenProne to racemization, often requires additives (e.g., HOBt)
Atom Economy Less atom-economicalMore atom-economical
Primary Application Solution-phase synthesis requiring high reactivitySolution-phase and solid-phase peptide synthesis

Table 1: Illustrative comparison of this compound and DCC. Note: Specific quantitative data from direct head-to-head experimental comparisons are limited in publicly available literature. The performance indicators are based on well-established principles of each reagent class.

Delving into the Chemistry: Mechanism of Action

The distinct advantages and disadvantages of this compound and DCC stem from their different mechanisms for activating carboxylic acids to facilitate amide bond formation.

This compound: As a symmetric anhydride, this compound is a highly reactive acylating agent.[1] The reaction proceeds through a straightforward nucleophilic acyl substitution. The amino group of the nucleophile directly attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the desired amide and releases a molecule of nicotinic acid as a byproduct.

Dicyclohexylcarbodiimide (DCC): DCC activates a carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond, releasing N,N'-dicyclohexylurea (DCU) as a byproduct.[1] However, the O-acylisourea intermediate can also react with another molecule of the carboxylic acid to form a symmetric anhydride in situ, which then reacts with the amine.

The Decisive Factors: A Comparative Analysis

Purity and Byproduct Removal: A Clear Advantage for this compound

One of the most significant advantages of using this compound is the nature of its byproduct, nicotinic acid. Nicotinic acid is generally soluble in aqueous solutions, allowing for its easy removal during a standard aqueous workup. This simplifies the purification process and often leads to a cleaner crude product.

In contrast, DCC generates N,N'-dicyclohexylurea (DCU), a waxy solid that is notoriously insoluble in many common organic solvents.[1] While its insolubility allows for removal by filtration, this can be a double-edged sword. In solution-phase synthesis, complete removal of DCU can be challenging, and it may co-precipitate with the desired product, complicating purification. In solid-phase peptide synthesis, the precipitated DCU can clog the resin bed, hindering the washing and subsequent reaction steps.[1]

Reactivity and Reaction Speed

Symmetric anhydrides are generally considered to be more reactive and lead to faster reaction times compared to carbodiimides like DCC.[1] This high reactivity can be advantageous when dealing with less nucleophilic amines or sterically hindered substrates.

Racemization: A Persistent Challenge with DCC

A critical consideration in peptide synthesis and the synthesis of chiral molecules is the preservation of stereochemical integrity. DCC is well-known for its propensity to cause racemization of the activated amino acid, particularly through the formation of an oxazolone (B7731731) intermediate. To suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are almost always used in conjunction with DCC.[1]

While symmetric anhydrides can also lead to racemization, the risk is often considered to be lower than with DCC alone. However, careful control of reaction conditions is still necessary to minimize this side reaction.

Atom Economy and Cost

From an atom economy perspective, DCC holds an advantage. In the formation of a symmetric anhydride from a carboxylic acid, two equivalents of the acid are required to generate the reactive species, with one equivalent being lost as the leaving group. DCC, on the other hand, facilitates the direct coupling of the carboxylic acid and amine. In terms of cost, DCC is a widely available and cost-effective reagent, which has contributed to its widespread use.[1]

Experimental Protocols

Amide Synthesis using this compound (Solution-Phase)

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Tertiary base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (optional, depending on the amine salt form)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and amine (1.0 eq) in the anhydrous solvent. If the amine is a salt (e.g., hydrochloride), add 1.0 eq of a tertiary base to liberate the free amine.

  • Add this compound (1.1 eq) to the solution at room temperature with stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Perform an aqueous workup to remove the nicotinic acid byproduct and any other water-soluble impurities. This typically involves washing the organic layer with a dilute acid, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Amide Synthesis using DCC/HOBt (Solution-Phase)

Materials:

  • Carboxylic acid (e.g., N-protected amino acid) (1.0 eq)

  • Amine (e.g., amino acid ester hydrochloride) (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Tertiary base (e.g., N-Methylmorpholine (NMM) or DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in the anhydrous solvent.

  • To this solution, add the amine (1.0 eq) and the tertiary base (1.0 eq) to neutralize the salt.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the anhydrous solvent.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with a dilute aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

Nicotinic_Anhydride_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Carboxylic_Acid R-COOH Tetrahedral_Intermediate Tetrahedral Intermediate Amine R'-NH2 Amine->Tetrahedral_Intermediate Nucleophilic Attack Nicotinic_Anhydride This compound Amide Amide (R-CO-NHR') Tetrahedral_Intermediate->Amide Collapse Nicotinic_Acid Nicotinic Acid (Byproduct) Tetrahedral_Intermediate->Nicotinic_Acid DCC_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Amine R'-NH2 Amide Amide (R-CO-NHR') Amine->Amide DCC DCC DCC->O_Acylisourea HOBt HOBt (Additive) HOBt_Ester HOBt-Ester (Reduces Racemization) HOBt->HOBt_Ester O_Acylisourea->HOBt_Ester DCU DCU (Insoluble Byproduct) HOBt_Ester->Amide Amide->DCU releases

References

A Researcher's Guide to Validating Synthesized Nicotinic Anhydride Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical checkpoint in the discovery pipeline. When employing nicotinic anhydride (B1165640) as a reactive acylating agent, rigorous validation is paramount to ensure the desired molecular architecture has been achieved. This guide provides a comparative overview of analytical techniques for the structural elucidation of compounds synthesized with nicotinic anhydride, using the esterification of testosterone (B1683101) to testosterone-17-nicotinate as a practical example. We will also explore alternative synthetic routes and present detailed experimental protocols and data to support a comprehensive validation strategy.

Synthetic Strategies: A Comparative Look at Esterification

The introduction of a nicotinoyl group can be achieved through various synthetic pathways. Here, we compare the use of this compound with an alternative method employing nicotinoyl chloride, both aimed at the synthesis of testosterone-17-nicotinate.

Method 1: Synthesis of Testosterone-17-Nicotinate using this compound

This method involves the direct acylation of testosterone with this compound, often facilitated by heating.

  • Reaction Scheme: Testosterone + this compound → Testosterone-17-Nicotinate + Nicotinic Acid

Method 2: Synthesis of Testosterone-17-Nicotinate using Nicotinoyl Chloride

An alternative and often more reactive approach involves the use of nicotinoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Reaction Scheme: Testosterone + Nicotinoyl Chloride --(Base)--> Testosterone-17-Nicotinate + Base·HCl

Structural Validation: A Multi-Technique Approach

The confirmation of the successful synthesis of testosterone-17-nicotinate requires a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of testosterone-17-nicotinate, key diagnostic signals would include the downfield shifts of the protons on the pyridine (B92270) ring of the nicotinoyl group and the proton at the C17 position of the steroid, confirming the ester linkage.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The formation of the ester is confirmed by the chemical shift of the carbonyl carbon in the nicotinoyl group and the shift of the C17 carbon of the testosterone backbone.

Table 1: Comparative ¹H and ¹³C NMR Data for Testosterone and its Nicotinate Derivative

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Testosterone H-4: ~5.73 (s)H-17: ~3.66 (t)C18-H₃: ~0.79 (s)C19-H₃: ~1.20 (s)C-3: ~199.5C-5: ~171.0C-4: ~124.0C-17: ~81.5
Testosterone-17-Nicotinate (Predicted) Nicotinoyl H: ~9.2 (s), ~8.8 (d), ~8.3 (d), ~7.5 (t)H-17: ~4.8 (t)H-4: ~5.73 (s)C18-H₃: ~0.85 (s)C19-H₃: ~1.22 (s)Nicotinoyl C=O: ~165.0Nicotinoyl C: ~153, ~151, ~137, ~126, ~123C-17: ~83.0C-3: ~199.5

Note: The data for testosterone-17-nicotinate is predicted based on known chemical shift values for similar structures. Actual values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

The successful synthesis of testosterone-17-nicotinate is primarily confirmed by the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretch, which is distinct from the ketone carbonyl of the testosterone starting material. The disappearance of the broad O-H stretch from the testosterone alcohol is another key indicator.

Table 2: Key FT-IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹) Presence in Testosterone Presence in Testosterone-17-Nicotinate
O-H (alcohol)3500-3200 (broad)YesNo
C-H (sp³ and sp²)3100-2850YesYes
C=O (ketone, conjugated)~1665YesYes
C=O (ester, aromatic) ~1720 No Yes
C=C (alkene)~1615YesYes
C-O (ester)1300-1100NoYes
C=N, C=C (aromatic)1600-1450NoYes
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

For testosterone-17-nicotinate, the molecular ion peak would confirm the expected molecular weight. Key fragmentation patterns would likely involve the cleavage of the ester bond, yielding fragments corresponding to the testosterone core and the nicotinoyl group.

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
TestosteroneC₁₉H₂₈O₂288.42289.21271, 245, 147, 109
Testosterone-17-NicotinateC₂₅H₃₁NO₃393.52394.24271 (Testosterone fragment), 124 (Nicotinoyl fragment), 106

Experimental Protocols

Synthesis of Testosterone-17-Nicotinate using this compound [1]

  • Melt this compound: In a reaction vessel, heat 14 parts by weight of this compound to 140°C in a heating bath.

  • Add Testosterone: To the molten anhydride, add 15 parts by weight of testosterone with frequent stirring.

  • Reaction: Maintain the reaction mixture at 140°C for 30 minutes.

  • Work-up: After cooling, crush the solid melt and suspend it in 500 parts by volume of water.

  • Purification: Add sodium bicarbonate to the suspension to dissolve unreacted this compound and the nicotinic acid byproduct. The insoluble testosterone-17-nicotinate precipitates.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra, referencing to the solvent peak or an internal standard (e.g., TMS).

FT-IR Sample Preparation and Analysis

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample analysis.

  • Analysis: Identify the characteristic absorption bands and compare them to known values for functional groups.

Mass Spectrometry (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Mandatory Visualizations

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Reactants Reactants (e.g., Testosterone, This compound) Reaction Chemical Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR FT-IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Confirmed Data->Structure

Caption: A generalized workflow for the synthesis and structural validation of a chemical compound.

Reaction_Pathways cluster_anhydride Method 1: this compound cluster_chloride Alternative Method: Nicotinoyl Chloride Testosterone1 Testosterone plus1 + Testosterone1->plus1 NicAnhydride This compound reaction1 Heat (140°C) NicAnhydride->reaction1 plus1->NicAnhydride Product1 Testosterone-17-Nicotinate reaction1->Product1 Testosterone2 Testosterone plus2 + Testosterone2->plus2 NicChloride Nicotinoyl Chloride reaction2 Base (e.g., Pyridine) NicChloride->reaction2 plus2->NicChloride Product2 Testosterone-17-Nicotinate reaction2->Product2

Caption: Comparison of synthetic pathways to Testosterone-17-Nicotinate.

Conclusion

The structural validation of compounds synthesized with this compound necessitates a multi-faceted analytical approach. While ¹H and ¹³C NMR provide the most detailed structural map, FT-IR offers rapid confirmation of functional group transformations, and mass spectrometry unequivocally determines the molecular weight and provides fragmentation clues. By comparing the spectroscopic and spectrometric data of the final product with that of the starting materials, researchers can confidently confirm the successful synthesis of the target molecule. Furthermore, exploring alternative synthetic routes, such as the use of nicotinoyl chloride, provides flexibility in optimizing reaction conditions and yields. The detailed protocols and comparative data presented in this guide serve as a robust framework for the rigorous structural validation of this compound derivatives in a research and development setting.

References

Comparative study of different methods for nicotinic anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic anhydride (B1165640) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the nicotinoyl group in the formation of esters and amides. This guide provides a comparative analysis of various methods for its synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for different methods of nicotinic anhydride synthesis, offering a clear comparison of their efficiency and reaction conditions.

MethodReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity/Melting Point (°C)
Phosgene (B1210022) Method Nicotinic acid, Triethylamine (B128534), PhosgeneBenzene (B151609)~2-4 hours0-7 (addition), then reflux87-93%122-123
Thionyl Chloride Method Nicotinic acid, Thionyl chloride, Sodium nicotinateNitrobenzene~9 hoursReflux (150-210)Moderate (not specified)-
Bis(trichloromethyl) Carbonate Method Nicotinic acid, Bis(trichloromethyl) carbonate, N-ethyl-N,N-diisopropylamineTetrahydrofuran (B95107)2 hours0-2097%-
DCC Coupling Method Nicotinic acid, Dicyclohexylcarbodiimide (DCC)Aprotic solvents (e.g., CH₂Cl₂, THF)~1-2 hoursRoom TemperatureHigh (expected)-
Trifluoroacetic Anhydride (TFAA) Method Nicotinic acid, Trifluoroacetic anhydrideAprotic solvents (e.g., CH₂Cl₂, THF)FastRoom TemperatureHigh (expected)-

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Phosgene Method

This method is noted for its high yield and relative simplicity, avoiding two-phase reaction systems.[1]

Experimental Protocol:

  • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a condenser, a suspension of nicotinic acid (10 g, 0.081 mol) in anhydrous benzene (275 ml) is prepared.

  • To remove traces of moisture, about 75 ml of benzene is distilled off.

  • The mixture is then cooled to 5°C in an ice bath.

  • Triethylamine (8.65 g, 0.086 mol) is added at once to the cold suspension, resulting in a clear solution.

  • A 12.5% solution of phosgene in benzene (34 g, 0.043 mol) is added dropwise, maintaining the reaction temperature below 7°C. Triethylamine hydrochloride precipitates immediately.

  • After the addition is complete, the mixture is stirred at room temperature for 45 minutes and then heated to boiling.

  • The hot mixture is filtered to remove the triethylamine hydrochloride.

  • The filtrate is evaporated to dryness.

  • The residue is purified by recrystallization from a mixture of benzene and cyclohexane (B81311) to yield this compound.

Thionyl Chloride Method

This method involves the formation of nicotinyl chloride hydrochloride as an intermediate.

Experimental Protocol:

  • A mixture of nicotinic acid (615 g) and thionyl chloride (178 g) is heated under reflux for 5 hours to produce nicotinyl chloride hydrochloride.

  • The unreacted thionyl chloride is removed by distillation under reduced pressure.

  • Nitrobenzene is added to the residue, and the mixture is heated to the boiling point of the solvent and refluxed for 4 hours.

  • The resulting solution is then reacted with a metal salt of nicotinic acid (e.g., sodium nicotinate) to form nicotinic acid anhydride.

Bis(trichloromethyl) Carbonate (Triphosgene) Method

This method offers a very high yield and proceeds under mild conditions.

Experimental Protocol:

  • To a solution of nicotinic acid in tetrahydrofuran, bis(trichloromethyl) carbonate and N-ethyl-N,N-diisopropylamine are added.

  • The reaction is carried out at a temperature of 0-20°C for 2 hours.

  • The resulting this compound can be isolated and purified after an appropriate workup.

Dicyclohexylcarbodiimide (DCC) Coupling Method

DCC is a widely used coupling agent for the formation of anhydrides from carboxylic acids. The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct. While a specific protocol for nicotinic acid is not detailed in the search results, a general procedure can be adapted.

Generalized Experimental Protocol:

  • Nicotinic acid (2 equivalents) is dissolved in a dry aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (THF).

  • Dicyclohexylcarbodiimide (1 equivalent) is added to the solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate, containing the this compound, is concentrated under reduced pressure. Further purification can be achieved by recrystallization.

Trifluoroacetic Anhydride (TFAA) Method

TFAA is a powerful dehydrating agent that can be used to synthesize anhydrides from carboxylic acids. A generalized protocol is provided in the absence of a specific procedure for nicotinic acid.

Generalized Experimental Protocol:

  • Nicotinic acid is dissolved in a dry aprotic solvent.

  • Trifluoroacetic anhydride is added to the solution. The reaction is typically fast and exothermic.

  • The reaction mixture is stirred at room temperature.

  • The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound, which can then be purified.

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start Nicotinic Acid Reaction Reaction Mixture Start->Reaction Reagents Dehydrating/Coupling Agent (e.g., Phosgene, DCC, TFAA) Reagents->Reaction Solvent Anhydrous Solvent (e.g., Benzene, THF) Solvent->Reaction Filtration Filtration (Removal of Byproducts) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Generalized workflow for this compound synthesis.

References

A Comparative Guide to the Kinetic Analysis of Reactions Involving Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of reactions involving nicotinic anhydride (B1165640). While direct experimental kinetic data for nicotinic anhydride is limited in publicly available literature, this document leverages data from analogous cyclic and aromatic anhydrides to offer valuable insights into its expected reactivity. The guide details experimental protocols for kinetic analysis and presents comparative data to aid in the design and optimization of synthetic routes involving this important reagent.

This compound, the anhydride of nicotinic acid (Vitamin B3), is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity is characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. Understanding the kinetics of its reactions with common nucleophiles such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis) is crucial for controlling reaction outcomes, maximizing yields, and ensuring process safety.

Comparative Kinetic Data

To provide a framework for understanding the reactivity of this compound, this section presents kinetic data for the reactions of analogous anhydrides. Benzoic anhydride is included as a structurally similar aromatic anhydride, while phthalic anhydride and succinic anhydride offer insights into the reactivity of cyclic anhydrides. The presence of the nitrogen atom in the pyridine (B92270) ring of this compound is expected to influence its reactivity through electronic effects.

Table 1: Comparative Pseudo-First-Order Rate Constants (k') for Anhydride Hydrolysis

AnhydrideTemperature (°C)pHRate Constant (k', s⁻¹)Reference
Acetic Anhydride2575.8 x 10⁻³[1]
Phthalic Anhydride257.81.59 x 10⁻²[2]
Succinic Anhydride2571.2 x 10⁻³Fersht & Requena (1971)
This compoundN/AN/AData not available

Note: The hydrolysis rate of anhydrides is significantly influenced by pH and buffer composition.[2]

Table 2: Comparative Second-Order Rate Constants (k₂) for Anhydride Alcoholysis (with Ethanol)

AnhydrideTemperature (°C)SolventRate Constant (k₂, M⁻¹s⁻¹)Reference
Acetic Anhydride25Acetonitrile1.3 x 10⁻⁴Castro et al. (2007)
Maleic Anhydride110-140Butan-1-olVaries with catalyst
This compoundN/AN/AData not available

Table 3: Comparative Second-Order Rate Constants (k₂) for Anhydride Aminolysis (with Glycine Ethyl Ester)

AnhydrideTemperature (°C)SolventRate Constant (k₂, M⁻¹s⁻¹)Reference
Acetic Anhydride25Water3.3 x 10¹Fersht & Jencks (1970)
Phthalic Anhydride25Water1.2 x 10³Fersht & Jencks (1970)
Succinic Anhydride25Water2.5 x 10²Fersht & Jencks (1970)
This compoundN/AN/AData not available

Reaction Mechanisms and Signaling Pathways

The reactions of this compound with nucleophiles proceed via a nucleophilic acyl substitution mechanism. The general pathway involves the attack of the nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, with the departure of a nicotinate (B505614) molecule as the leaving group.

Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Nucleophile + Nicotinic Acid Intermediate->Products Leaving Group Departure

Caption: Generalized mechanism for the reaction of this compound with a nucleophile.

Experimental Protocols

The kinetic analysis of this compound reactions can be performed using various analytical techniques. Below are detailed methodologies for common approaches.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy for Hydrolysis Kinetics

This method allows for real-time monitoring of the disappearance of the anhydride and the appearance of the carboxylic acid.

Materials:

  • This compound

  • Solvent (e.g., acetonitrile/water mixture)

  • FTIR spectrometer with an attenuated total reflectance (ATR) probe

  • Stirred, temperature-controlled reaction vessel

Procedure:

  • Dissolve a known concentration of this compound in the solvent within the reaction vessel at a constant temperature.

  • Insert the ATR probe into the solution and collect a background spectrum.

  • Initiate the reaction by adding a known volume of water.

  • Continuously collect FTIR spectra at regular time intervals.

  • Monitor the decrease in the characteristic anhydride carbonyl stretching bands (around 1800 cm⁻¹ and 1750 cm⁻¹) and the increase in the carboxylic acid carbonyl stretching band (around 1700 cm⁻¹).

  • Convert the absorbance data to concentration using a pre-established calibration curve.

  • Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant.

High-Performance Liquid Chromatography (HPLC) for Alcoholysis and Aminolysis Kinetics

HPLC is a robust technique for separating and quantifying the reactants and products of the acylation reaction.

Materials:

  • This compound

  • Alcohol or amine nucleophile

  • Aprotic solvent (e.g., acetonitrile, THF)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)

  • Quenching solution (e.g., a dilute acid)

Procedure:

  • Prepare stock solutions of this compound and the nucleophile in the chosen solvent.

  • In a temperature-controlled reactor, mix the solutions to initiate the reaction.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in the quenching solution.

  • Analyze the quenched samples by HPLC.

  • Quantify the concentrations of the remaining this compound and the formed ester or amide product by integrating the peak areas and using calibration curves.

  • Plot the concentration of the reactants or products versus time to determine the reaction rate and order.

start Start Reaction (Mix this compound and Nucleophile) sampling Withdraw Aliquot at Timed Intervals start->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (Concentration vs. Time) hplc->data

Caption: Experimental workflow for kinetic analysis using HPLC.

Conclusion

While specific kinetic data for this compound remains an area for further investigation, the comparative data and experimental protocols presented in this guide provide a solid foundation for researchers working with this versatile reagent. The reactivity of this compound is expected to be comparable to that of other aromatic anhydrides, with the pyridine nitrogen potentially modulating the reaction rates. The detailed experimental workflows for in-situ FTIR and HPLC analysis offer robust methods for determining the kinetic parameters of its reactions with various nucleophiles, enabling better control and optimization of synthetic processes in pharmaceutical and chemical industries.

References

Comparative Guide to the Cross-Reactivity of Nicotinic Anhydride and its Analogs at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of nicotinic anhydride (B1165640) and structurally related compounds with nicotinic acetylcholine (B1216132) receptors (nAChRs). Due to the limited availability of direct experimental data for nicotinic anhydride, this document leverages findings from studies on its parent molecule, nicotinic acid, and other relevant derivatives to offer insights into its potential interactions with nAChR subtypes. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacology of novel nicotinic compounds.

Introduction to this compound and nAChR Cross-Reactivity

This compound (CAS 16837-38-0) is the chemical anhydride of nicotinic acid, a form of vitamin B3.[1][2][3] While it serves as a reagent in organic synthesis, its interaction with biological targets such as nicotinic acetylcholine receptors (nAChRs) is not well-documented in publicly available literature.[4][5] Understanding the potential cross-reactivity of this compound and its derivatives is crucial for drug development, as off-target interactions can lead to unforeseen side effects or reveal novel therapeutic opportunities.

nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes.[6] They are composed of five subunits that form a central ion pore. The subunit composition determines the pharmacological and physiological properties of the receptor subtype.[2] The primary endogenous agonist for these receptors is acetylcholine (ACh).[3] Various exogenous ligands, including nicotine (B1678760) and its derivatives, can also bind to and modulate nAChR activity.[3]

This guide will compare the known binding affinities and functional activities of key nicotinic acid derivatives and related compounds at different nAChR subtypes to infer the potential cross-reactivity profile of this compound.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki or Kd values) of nicotinic acid and its derivatives for various nAChR subtypes, as determined by radioligand binding assays. Lower values indicate higher binding affinity. Data for this compound is not available; therefore, data for structurally related compounds are presented to provide a basis for comparison.

CompoundnAChR SubtypeBinding Affinity (Ki/Kd)Reference CompoundAssay TypeSource
Nicotineα4β214 nM (Ki)[3H]AzEPIRadioligand Binding[7]
Nicotineα2β2---[1]
Nicotineα2β4---[1]
Acetylcholinect-AChBP28 µM (Kd)-NMR[8]
Cholineα7164 µM (Kd)-NMR[8]
Nornicotine----[9][10]
Anabasine----[9][10]
Cotinine----[9][10]
AK1 (S-enantiomer)α3β42.28 nM (Ki)[3H]epibatidineRadioligand Binding[11][12]
AK3 (S-enantiomer)α3β43.18 nM (Ki)[3H]epibatidineRadioligand Binding[11][12]
AK3 (S-enantiomer)α7>10,000 nM (Ki)[3H]epibatidineRadioligand Binding[11][12]
AK3 (S-enantiomer)α4β2349 nM (Ki)[3H]epibatidineRadioligand Binding[11][12]

Note: AChBP (Acetylcholine-Binding Protein) is a soluble protein analogous to the extracellular ligand-binding domain of nAChRs and is often used as a structural surrogate.[8]

Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound or its analogs) to a specific nAChR subtype using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from nAChRs.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or rat brain tissue).[8][9]

  • Radioligand with high affinity for the target nAChR subtype (e.g., [3H]epibatidine, [3H]cytisine).[8]

  • Test compound (unlabeled).

  • Non-specific binding control (e.g., a high concentration of nicotine).[13]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

  • Whatman GF/C filters.[9]

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue expressing the target nAChR in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.[14]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of a known ligand like nicotine), and competitor binding (membranes + radioligand + varying concentrations of the test compound).[9]

  • Incubation: Incubate the plates at room temperature or 4°C for a sufficient time to reach equilibrium.[9][14]

  • Filtration: Rapidly filter the contents of each well through Whatman GF/C filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Competitor_Prep Test Compound Dilution Competitor_Prep->Incubation Filtration Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification Quantification of Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis

Fig. 1: Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Intracellular Calcium Imaging

This protocol outlines a method to assess the functional activity (agonist or antagonist) of a test compound by measuring changes in intracellular calcium concentration ([Ca2+]i) in cells expressing nAChRs.

Objective: To determine if a test compound can activate nAChRs and cause an influx of calcium, or if it can block the calcium influx induced by a known agonist.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y, GH3 cells).[15]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]

  • Test compound.

  • Known nAChR agonist (e.g., nicotine, acetylcholine).

  • Fluorescence microscope or plate reader capable of kinetic measurements.

Procedure:

  • Cell Culture: Plate cells expressing the target nAChR in a suitable format for imaging (e.g., 96-well black-walled plates).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition:

    • Agonist testing: Add the test compound at various concentrations and monitor the change in fluorescence over time.

    • Antagonist testing: Pre-incubate the cells with the test compound for a defined period, then add a known nAChR agonist and monitor the fluorescence change.

  • Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. For agonist activity, plot the response against the compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Cell_Plating Cell Plating (expressing nAChRs) Dye_Loading Loading with Calcium Indicator (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Compound_Addition Add Test Compound (Agonist or Antagonist Protocol) Baseline->Compound_Addition Kinetic_Read Monitor Fluorescence Change Compound_Addition->Kinetic_Read Data_Analysis Data Analysis (EC50 or IC50 determination) Kinetic_Read->Data_Analysis

Fig. 2: Experimental workflow for an intracellular calcium imaging assay.

nAChR Signaling Pathways

Activation of nAChRs leads to the opening of the ion channel and an influx of cations, primarily Na+ and Ca2+.[12] The subsequent increase in intracellular calcium can trigger various downstream signaling cascades. The specific pathways activated depend on the nAChR subtype and the cell type. Two prominent pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are involved in processes like cell survival and proliferation.[12]

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Acetylcholine, This compound Analog) nAChR nAChR Agonist->nAChR Binds Channel Ion Channel Opening nAChR->Channel Activates Ca_Influx Ca²⁺ Influx Channel->Ca_Influx Allows PI3K PI3K Pathway Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Response (e.g., Survival, Proliferation) MAPK->Cell_Response Akt->Cell_Response

Fig. 3: Simplified signaling pathways activated by nAChR stimulation.

Conclusion

While direct experimental data on the cross-reactivity of this compound with nAChRs is currently unavailable, this guide provides a framework for its potential evaluation based on the known interactions of structurally similar compounds. The provided binding affinity data for nicotinic acid derivatives suggests that modifications to the core nicotinic acid structure can significantly alter nAChR subtype selectivity and affinity. The detailed experimental protocols for radioligand binding and functional calcium assays offer robust methods for empirically determining the cross-reactivity profile of this compound. The elucidation of its activity at various nAChR subtypes will be crucial for understanding its pharmacological properties and potential therapeutic applications or toxicological risks. Further research is warranted to directly assess the interaction of this compound with the diverse family of nicotinic acetylcholine receptors.

References

A Researcher's Guide to Acylating Agents: Benchmarking Nicotinic Anhydride Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. This guide provides an objective comparison of nicotinic anhydride's performance against common alternatives—acetic anhydride (B1165640), benzoyl chloride, and N-acetylimidazole—supported by literature-derived experimental data.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is a key determinant of their utility. Generally, the order of reactivity is acyl chlorides > acid anhydrides > active amides like N-acetylimidazole. This trend is reflected in the reaction conditions required to achieve efficient acylation of various functional groups. The following tables summarize quantitative data for the acylation of representative alcohol, amine, and phenol (B47542) substrates.

Acylation of Benzyl (B1604629) Alcohol
Acylating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideExpansive Graphite (B72142) / Solvent-freeRoom Temp192
Acetic AnhydrideSodium Bicarbonate / TolueneRoom Temp24>99[1]
Acetic AnhydrideSolvent-free607100[2]
Benzoyl ChlorideCopper Oxide / Solvent-freeRoom Temp0.0898
This compound Molten1400.5High (for Testosterone)[3]
Acylation of Aniline (B41778)
Acylating AgentCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Acetic AnhydrideGlacial Acetic AcidReflux-High[4]
Acetic AnhydrideWater-ImmediateExcellent[4]
Benzoyl Chloride10% Aqueous NaOH-10 minHigh[5]
This compound ---Data Not Available-

Note: While general methods for the synthesis of anilides from amines are known, specific quantitative data for the reaction of this compound with aniline was not found in the surveyed literature.

Acylation of Phenol
Acylating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideExpansive Graphite / CH2Cl2Room Temp195
Acetic AnhydrideTiO2/SO4^2-Room Temp0.3398[6]
Acetic AnhydrideSodium Bicarbonate / TolueneRoom Temp24>99[1]
Benzoyl ChlorideTetrabutyl Ammonium Chloride / Dichloromethane (B109758)/Water00.08High
This compound ---Data Not Available-

Note: Specific quantitative data for the acylation of phenol with this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the cited acylation reactions are provided below to facilitate reproducibility and further investigation.

General Procedure for Acylation with Acetic Anhydride (Catalyzed by Expansive Graphite)

A mixture of the alcohol or phenol (10 mmol), acetic anhydride (2 equivalents per hydroxyl group), and expansive graphite (200 mg) is stirred at the specified temperature. For reactions with a solvent, dichloromethane or chloroform (B151607) (5 mL) is added. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, ether (10 mL) is added, and the catalyst is removed by filtration and washed with ether (2 x 10 mL). The combined filtrate is washed successively with 5% HCl (15 mL), 5% NaHCO3 (15 mL), and brine (2 x 10 mL). After drying over magnesium sulfate, the solvent is evaporated under reduced pressure, and the crude product is purified by distillation or column chromatography.

General Procedure for Acylation with Benzoyl Chloride (Schotten-Baumann Conditions)

Aniline (2.5 mL) and 25 mL of 10% aqueous sodium hydroxide (B78521) are placed in a flask. Benzoyl chloride (3.5 mL) is added, and the mixture is shaken vigorously for 10 minutes. The reaction is exothermic, and the benzoyl derivative separates as a white solid. The reaction is considered complete when the odor of benzoyl chloride is no longer detectable. The reaction mixture should be alkaline. It is then diluted with 10 mL of water. The product is collected by suction filtration, washed thoroughly with water, and drained. Recrystallization from hot alcohol yields the purified product.[5]

Esterification with Nicotinic Acid Anhydride

Fourteen parts by weight of nicotinic acid anhydride are heated to 140°C in a bath. To the molten anhydride, 15 parts by weight of the alcohol (e.g., testosterone) are added. The mixture is maintained at 140°C for 30 minutes with frequent stirring. After cooling, the solid melt is crushed and suspended in 500 parts by volume of water. Sodium bicarbonate is added to dissolve any unreacted anhydride and the nicotinic acid byproduct. The insoluble ester product precipitates and is collected by filtration, washed with water, and dried.[3]

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in acylation and the selection of an appropriate agent, the following diagrams are provided.

Acylation_Pathway Substrate Substrate (Alcohol, Amine, Phenol) Reaction_Complex Intermediate Reaction Complex Substrate->Reaction_Complex Acylating_Agent Acylating Agent (e.g., this compound) Acylating_Agent->Reaction_Complex Catalyst Catalyst (Acid or Base) Catalyst->Reaction_Complex Solvent Solvent Solvent->Reaction_Complex Product Acylated Product Reaction_Complex->Product Byproduct Byproduct (e.g., Nicotinic Acid) Reaction_Complex->Byproduct

Caption: Generalized signaling pathway for an acylation reaction.

Experimental_Workflow Start Start: Select Substrate and Acylating Agent Reaction_Setup Reaction Setup: Combine Reactants, Catalyst, and Solvent Start->Reaction_Setup Reaction Reaction: Stirring at Controlled Temperature Reaction_Setup->Reaction Monitoring Monitoring: TLC Analysis Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Quenching, Extraction, and Washing Monitoring->Workup Complete Purification Purification: Distillation or Chromatography Workup->Purification Characterization Characterization: Spectroscopy (NMR, IR) and Melting Point Purification->Characterization End End: Isolated Pure Product Characterization->End

Caption: A typical experimental workflow for an acylation reaction.

Discussion and Conclusion

The selection of an appropriate acylating agent is a balance between reactivity, selectivity, cost, and ease of handling.

  • Benzoyl chloride , as an acyl chloride, is highly reactive, often enabling rapid reactions at low temperatures with high yields. However, it is corrosive and generates hydrochloric acid as a byproduct, which may not be suitable for acid-sensitive substrates.

  • Acetic anhydride is a less reactive but also less expensive and easier to handle alternative to acyl chlorides. It is effective for a wide range of substrates, often requiring a catalyst or slightly elevated temperatures to achieve high conversion.[1][2]

  • N-acetylimidazole (data not shown in tables) is a milder acylating agent, often used when high selectivity is required or when the substrate is sensitive to more reactive reagents. Its reactivity is lower than that of acid anhydrides.

  • This compound fits within the general reactivity trend of acid anhydrides. The available data for the acylation of testosterone (B1683101) suggests that it can be an effective acylating agent, though potentially requiring higher temperatures for less reactive substrates.[3] Its use allows for the direct introduction of the nicotinoyl group, which is of interest in medicinal chemistry due to the biological significance of nicotinic acid and its derivatives.

Limitations and Future Work: This guide highlights a significant gap in the publicly available literature regarding the direct, quantitative comparison of this compound's performance against other common acylating agents for simple, benchmark substrates. To enable a more informed selection process, further experimental studies are needed to generate this comparative data under standardized conditions. Such studies would provide valuable insights into the reaction kinetics, optimal conditions, and substrate scope for this compound, solidifying its position within the chemist's toolkit of acylating agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Nicotinic Anhydride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of reactive chemical compounds like nicotinic anhydride (B1165640) are paramount to ensuring laboratory safety and environmental compliance. Nicotinic anhydride is classified as a hazardous substance due to its reactivity, particularly its violent reaction with water, and its corrosive properties that can cause severe skin and eye damage.[1][2] Adherence to stringent disposal protocols is not merely a regulatory requirement but a critical component of a robust safety culture.

This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, from initial handling to final waste collection.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is essential to work in a well-ventilated area, preferably a chemical fume hood, and ensure that safety showers and eyewash stations are readily accessible.[3][4] Familiarity with the compound's hazards is crucial. This compound is extremely sensitive to moisture and can react violently with water.[1][2][5]

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the necessary protective gear when handling this compound.

PPE CategorySpecificationCitation
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Protective gloves (e.g., nitrile).[1][3]
Body Protection Protective clothing, such as a lab coat, to prevent skin contact.[1][3]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dusts/vapors are generated.[1]

Step-by-Step Disposal Protocol

This compound waste must be treated as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of down the drain or mixed with general trash.[1][4][6]

  • Waste Identification and Segregation :

    • Designate a specific, compatible, and leak-proof container for this compound waste.[3][7] This container should be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound".[3]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3] It is critical to segregate it from incompatible materials, especially water, alkalis, and oxidizing agents.[8]

  • Waste Collection and Container Management :

    • Carefully transfer waste into the designated container, avoiding spills.

    • The container must be kept tightly closed at all times, except when adding waste.[3][7] This is crucial to prevent the chemical from reacting with atmospheric moisture.

    • Ensure the outside of the container remains clean and free of chemical residue.[7]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA).[3][8]

    • The SAA should be located away from drains and incompatible materials.[3][8]

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]

    • Provide them with accurate information about the waste's composition.[3] Disposal must be carried out in accordance with all federal, state, and local environmental regulations at an approved waste disposal plant.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks. The response varies depending on the size of the spill.

Spill SizeAction ProtocolCitation
Small Spill Restrict Access: Prevent personnel without appropriate PPE from entering the area. Ventilate: Ensure the area is well-ventilated. Absorb: Use an inert, dry absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Collect: Carefully sweep up and collect the absorbed material into your designated hazardous waste container. Decontaminate: Clean the spill area thoroughly.[3]
Large Spill Evacuate: Immediately evacuate the area. Ventilate: If safe to do so, increase ventilation to the area. Contain: Prevent the spill from entering drains or waterways. Contact EH&S: Immediately notify your institution's EH&S department or emergency response team for assistance with cleanup and disposal.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Generate This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Keep from water, bases, oxidizers) ppe->segregate contain 3. Collect in Labeled, Compatible, Sealed Container segregate->contain storage 4. Store in Designated Satellite Accumulation Area (SAA) contain->storage spill Spill Occurs storage->spill disposal 5. Contact EH&S for Pickup by Licensed Contractor storage->disposal spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill->disposal No spill_protocol->contain end End: Waste Disposed Compliantly disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Nicotinic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Nicotinic Anhydride (B1165640). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. Nicotinic anhydride is a moisture-sensitive and corrosive chemical that requires careful handling to prevent severe skin burns and eye damage.[1][2] It also reacts violently with water.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to wear the specified PPE at all times when working with this substance.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles and Face ShieldUse chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles to provide full facial protection from splashes.[3]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves.[1][2] Based on recommendations for similar anhydrides like Acetic Anhydride, materials such as Butyl rubber, PE/EVAL, Barricade, and Tychem are recommended for extended contact (8 hours).[4][5] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For large spills or in situations with high vapor concentrations, a self-contained breathing apparatus (SCBA) is necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with this compound to ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[7]

  • Due to the high moisture sensitivity of this compound, all glassware and equipment must be thoroughly dried before use, for example, in an oven overnight at 200°C.[8]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

2. Handling:

  • Wear all required PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not breathe dust or vapors.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Inform colleagues in the vicinity when you are working with this compound.[6]

3. Emergency Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2] Seek medical attention.
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] If possible, have the person drink milk afterwards.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent harm to the environment and others.

  • Waste from Residues/Unused Products: Waste is classified as hazardous.[2] Dispose of in accordance with local, regional, and national hazardous waste regulations.[1][2] Do not dispose of down the drain.[6]

  • Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[2]

  • Contaminated PPE: Contaminated clothing, gloves, and other disposable PPE should be collected in a designated, labeled hazardous waste container for proper disposal.

Experimental Workflow: Handling a this compound Spill

The following diagram illustrates the logical steps to be taken in the event of a this compound spill.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (Full Face Shield, Respirator, Chemical-Resistant Gloves and Clothing) Alert->PPE Ventilate Ensure Adequate Ventilation (Fume Hood) PPE->Ventilate Contain Contain the Spill with Inert Absorbent Material (e.g., Vermiculite, Dry Sand) Ventilate->Contain Neutralize Carefully Neutralize with a Weak Base (e.g., Sodium Bicarbonate Solution) - **Use Caution due to Reaction** Contain->Neutralize If Safe to Do So Collect Collect Residue into a Labeled Hazardous Waste Container Contain->Collect Neutralize->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report the Incident According to Institutional Protocols Dispose->Report

This compound Spill Response Workflow

References

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Retrosynthesis Analysis

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Nicotinic anhydride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.